molecular formula C20H40N2O3 B1601730 2,2'-Oxybis(N,N-dibutylacetamide) CAS No. 82846-38-6

2,2'-Oxybis(N,N-dibutylacetamide)

Cat. No.: B1601730
CAS No.: 82846-38-6
M. Wt: 356.5 g/mol
InChI Key: YFMTUEQOIRXZOE-UHFFFAOYSA-N
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Description

2,2'-Oxybis(N,N-dibutylacetamide) is a useful research compound. Its molecular formula is C20H40N2O3 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-Oxybis(N,N-dibutylacetamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Oxybis(N,N-dibutylacetamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-dibutyl-2-[2-(dibutylamino)-2-oxoethoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N2O3/c1-5-9-13-21(14-10-6-2)19(23)17-25-18-20(24)22(15-11-7-3)16-12-8-4/h5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMTUEQOIRXZOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)COCC(=O)N(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511538
Record name 2,2'-Oxybis(N,N-dibutylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82846-38-6
Record name 2,2'-Oxybis(N,N-dibutylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,2'-Oxybis(N,N-dibutylacetamide) chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,2'-Oxybis(N,N-dibutylacetamide)

Introduction

2,2'-Oxybis(N,N-dibutylacetamide), with the CAS Number 82846-38-6, is a complex organic molecule characterized by a central ether linkage connecting two N,N-dibutylacetamide units.[1][2][3] Its structure, featuring both polar amide groups and nonpolar butyl chains, imparts a unique combination of properties that make it a subject of interest for various chemical applications. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Chemical and Physical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in chemical systems, including its suitability as a solvent, reactant, or ligand. The properties of 2,2'-Oxybis(N,N-dibutylacetamide) are summarized below.

PropertyValue / DescriptionSource(s)
CAS Number 82846-38-6[1][2][3]
Molecular Formula C₂₀H₄₀N₂O₃[1][2][3]
Molecular Weight 356.54 g/mol [1][2]
Purity (Typical) >97%[1][3]
Appearance Not definitively documented; likely a liquid or low-melting solid at room temperature based on analogous structures.Inferred from related compounds[4][5]
Storage Conditions Sealed in a dry environment at room temperature.[1][2]
Molecular Structure

The structure of 2,2'-Oxybis(N,N-dibutylacetamide) features two tertiary amide functional groups linked by a flexible ether backbone. The four n-butyl groups contribute significant lipophilicity, while the amide carbonyls and the ether oxygen provide sites for hydrogen bonding and coordination.

Caption: 2D structure of 2,2'-Oxybis(N,N-dibutylacetamide).

Solubility, Stability, and Reactivity

Solubility Profile
  • Polar Aprotic Solvents: The molecule's polar amide groups suggest it would be soluble in polar aprotic solvents like DMSO and DMF.

  • Nonpolar Solvents: The presence of four long alkyl (butyl) chains imparts significant nonpolar character, predicting good solubility in solvents such as toluene, hexanes, and diethyl ether.[6]

  • Aqueous Solubility: Its solubility in water is expected to be low due to the dominance of the hydrophobic alkyl groups.

Chemical Stability and Reactivity

The stability of 2,2'-Oxybis(N,N-dibutylacetamide) is governed by the chemical nature of its ether and tertiary amide functional groups.

  • General Stability: The compound is expected to be chemically stable under standard ambient conditions (room temperature and pressure).

  • Conditions to Avoid: Intense heating should be avoided, as amides can form explosive mixtures with air under such conditions.

  • Incompatible Materials: As is typical for amides, violent reactions are possible with strong oxidizing agents, strong bases, and acid halides. Hydrolysis of the amide bonds can occur under strong acidic or basic conditions, particularly at elevated temperatures.

  • Hazardous Decomposition: Thermal decomposition may lead to the release of irritating gases and vapors, including oxides of carbon and nitrogen.

Plausible Synthesis Route

A common method for synthesizing N,N-disubstituted amides involves the acylation of a secondary amine.[7] For 2,2'-Oxybis(N,N-dibutylacetamide), a logical approach is the condensation reaction between diglycolic acid (or a more reactive derivative like diglycolyl chloride) and dibutylamine.

G cluster_reactants Reactants cluster_process Process Diglycolic_Acid Diglycolic Acid Activation Activation (e.g., with SOCl₂ or DCC) Diglycolic_Acid->Activation Forms reactive intermediate Dibutylamine Dibutylamine (2 eq.) Reaction Amidation Reaction (Solvent, e.g., Toluene) Dibutylamine->Reaction Activation->Reaction Reacts with amine Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Quenches reaction Purification Purification (Column Chromatography) Workup->Purification Isolates product Product 2,2'-Oxybis(N,N-dibutylacetamide) Purification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Exemplary Experimental Protocol: Synthesis from Diglycolic Acid

This protocol describes a robust, self-validating laboratory-scale synthesis. The causality behind each step is explained to provide field-proven insight.

  • Activation of Carboxylic Acid (Causality: Increase Electrophilicity):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diglycolic acid (1.0 eq.) in an inert solvent such as toluene.

    • Add thionyl chloride (SOCl₂, 2.2 eq.) dropwise at room temperature. The use of thionyl chloride converts the carboxylic acid to the highly reactive acyl chloride, which is a much stronger electrophile, facilitating the subsequent amidation.

    • Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases. This ensures the complete formation of diglycolyl chloride.

    • Remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation Reaction (Causality: Nucleophilic Acyl Substitution):

    • Dissolve the crude diglycolyl chloride in a fresh portion of an anhydrous, non-protic solvent like dichloromethane (DCM) or THF.

    • In a separate flask, dissolve dibutylamine (2.5 eq.) and a non-nucleophilic base such as triethylamine (3.0 eq.) in the same solvent. The excess amine and added base are crucial: they drive the reaction forward and neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the nucleophilic dibutylamine.

    • Cool the amine solution in an ice bath and add the acyl chloride solution dropwise with vigorous stirring. This exothermic reaction is controlled by slow addition and cooling to prevent side reactions.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours to ensure completion.

  • Workup and Purification (Causality: Isolation and Purity):

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with dilute HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any unreacted acidic species), and brine (to remove residual water). Each wash is a self-validating step to systematically remove impurities.

    • Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the residue using silica gel column chromatography.[8] An eluent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is used to separate the nonpolar impurities from the more polar product. The final purity can be validated by techniques like NMR or GC-MS.

Potential Applications

While specific applications for 2,2'-Oxybis(N,N-dibutylacetamide) are not widely documented, its chemical structure suggests its utility in fields where analogous N,N-dialkylacetamides are employed.

  • Specialty Solvent: Like N,N-diethylacetamide, it can function as a high-boiling, polar aprotic solvent.[9] Its excellent thermal stability and miscibility with organic compounds would make it suitable for challenging chemical transformations, particularly in organometallic chemistry or specialty polymer synthesis.[9][10]

  • Extraction Agent: The presence of both ether and amide oxygen atoms, which can act as Lewis bases, suggests potential as a multidentate ligand for metal ion extraction and coordination chemistry, particularly for lanthanides and actinides.

  • Battery Technology: N,N-dialkylacetamides have been explored as additives in lithium-ion battery electrolytes to improve ionic conductivity and help form a stable solid-electrolyte interphase (SEI) layer, enhancing battery performance and cycle life.[11] The unique structure of this compound could offer novel performance characteristics in this area.

Safety and Handling

No specific safety data sheet (SDS) is available for 2,2'-Oxybis(N,N-dibutylacetamide). Therefore, a conservative approach based on the hazard profile of structurally related amides is required. The following information is adapted from safety data for N,N-diethylacetamide and should be used for guidance only.

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Do not eat, drink, or smoke when using. Avoid breathing mist or vapors. Use only in a well-ventilated area.
Irritation May cause skin, eye, and respiratory irritation.Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.
Fire Hazard Combustible liquid. Forms explosive mixtures with air on intense heating.Keep away from heat, sparks, open flames, and hot surfaces.
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Work should be conducted in a fume hood.

Disclaimer: This safety information is based on analogous compounds. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

2,2'-Oxybis(N,N-dibutylacetamide) is a molecule with significant potential stemming from its hybrid structure. It combines the high stability and solvating power of N,N-dialkylacetamides with the coordinating potential of a central ether linkage. While further research is needed to fully characterize its properties and applications, its predicted utility as a specialty solvent, extraction agent, and functional additive makes it a compound of considerable interest for advanced materials and synthetic chemistry. Rigorous adherence to safety protocols is essential when working with this and related chemicals.

References

  • 2,2'-Oxybis(N,N-dibutylacetamide) - Lead Sciences. [Link]

  • N,N-Dibutylacetamide | C10H21NO | CID 73811 - PubChem. [Link]

  • N,N-dibutylacetamide - Stenutz. [Link]

  • Organic Syntheses Procedure. [Link]

  • What are the new application fields for N,N - Dibutylacetamide (CAS 1563 - 90 - 2)? - Blog. [Link]

  • What are the reaction conditions for the synthesis of N,N - Dibutylacetamide (CAS 1563 - 90 - 2)? - Blog - BIOSYNCE. [Link]

  • N,N-Diethylacetamide | Global Chemical Supplier-TUODA INDUSTRY LIMITED. [Link]

  • CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity - Google P

Sources

An In-depth Technical Guide to 2,2'-Oxybis(N,N-dibutylacetamide)

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 82846-38-6

Molecular Formula: C₂₀H₄₀N₂O₃

Molecular Weight: 356.54 g/mol

Authored by: A Senior Application Scientist

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for rigorous, peer-reviewed research and experimental validation. All laboratory work should be conducted with appropriate safety precautions.

Introduction: A Molecule of Strategic Importance in Advanced Separation Chemistry

2,2'-Oxybis(N,N-dibutylacetamide), a member of the diglycolamide class of compounds, has emerged as a significant focus of research, particularly in the realm of hydrometallurgy and nuclear fuel reprocessing. Its unique molecular architecture, featuring a central ether oxygen and two amide functionalities with N,N-dibutyl substituents, imparts a remarkable capacity for the selective extraction of trivalent lanthanides and actinides from highly acidic aqueous solutions. This property is of paramount importance in the partitioning and transmutation strategies for managing long-lived radioactive waste, aiming to reduce its radiotoxicity and volume.

This technical guide provides a comprehensive overview of 2,2'-Oxybis(N,N-dibutylacetamide), consolidating available data on its synthesis, physicochemical properties, and applications, with a particular emphasis on its role in advanced separation processes.

Physicochemical Properties

PropertyValue/InformationSource
CAS Number 82846-38-6[1][2][3][4]
Molecular Formula C₂₀H₄₀N₂O₃[3][4][5]
Molecular Weight 356.54 g/mol [3][4][5]
Purity >97% (as available from commercial suppliers)[3][5]
Appearance Expected to be a colorless to yellow liquid or semi-solid at room temperature.Inferred from analogous compounds[6]
Solubility Expected to be soluble in non-polar organic solvents like dodecane and kerosene, and have low solubility in water.Inferred from application literature.
Storage Sealed in a dry environment at room temperature.[4][5]

Synthesis of 2,2'-Oxybis(N,N-dibutylacetamide): A Methodological Approach

The synthesis of diglycolamides, including 2,2'-Oxybis(N,N-dibutylacetamide), typically involves the amidation of a suitable carboxylic acid or its derivative. A plausible and commonly employed synthetic route is the reaction of diglycolic acid dichloride with di-n-butylamine.

Conceptual Synthesis Workflow

cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Final Product Diglycolic_acid Diglycolic Acid Diglycolyl_chloride Diglycolyl Chloride Diglycolic_acid->Diglycolyl_chloride Acyl Chloride Formation Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Diglycolyl_chloride Dibutylamine Di-n-butylamine Product 2,2'-Oxybis(N,N-dibutylacetamide) Dibutylamine->Product Diglycolyl_chloride->Product Amidation

Caption: Conceptual workflow for the synthesis of 2,2'-Oxybis(N,N-dibutylacetamide).

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for the synthesis of N,N-disubstituted amides and should be optimized and validated in a laboratory setting.[7]

Materials:

  • Diglycolic acid

  • Thionyl chloride (SOCl₂)

  • Di-n-butylamine

  • Anhydrous toluene (or other suitable inert solvent)

  • Triethylamine (or other suitable base)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Standard laboratory glassware and equipment for inert atmosphere reactions.

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend diglycolic acid in anhydrous toluene.

    • Slowly add thionyl chloride (approximately 2.2 equivalents) to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and dissolution of the solid).

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield crude diglycolyl chloride as an oil.

  • Amidation Reaction:

    • Dissolve the crude diglycolyl chloride in fresh anhydrous toluene and cool the solution in an ice bath (0 °C).

    • In a separate flask, dissolve di-n-butylamine (approximately 4.4 equivalents) and triethylamine (approximately 4.4 equivalents) in anhydrous toluene.

    • Slowly add the di-n-butylamine/triethylamine solution to the cooled diglycolyl chloride solution via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 2,2'-Oxybis(N,N-dibutylacetamide) by vacuum distillation or column chromatography on silica gel.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the highly reactive acyl chloride intermediate with atmospheric moisture.

  • Excess Thionyl Chloride: Ensures complete conversion of the dicarboxylic acid to the diacyl chloride.

  • Excess Di-n-butylamine and Base: The reaction produces hydrochloric acid as a byproduct, which must be neutralized by a base (in this case, both excess di-n-butylamine and added triethylamine) to drive the reaction to completion.

  • Controlled Temperature during Amidation: The amidation reaction is exothermic; cooling prevents side reactions and ensures a controlled reaction rate.

  • Aqueous Work-up: The series of washes removes unreacted starting materials, salts, and other water-soluble impurities.

Spectroscopic Characterization (Expected)

While experimental spectra for 2,2'-Oxybis(N,N-dibutylacetamide) are not widely published, we can predict the key features based on its structure and data from similar molecules like N,N-dibutylacetamide.[8][9][10]

¹H NMR (Proton Nuclear Magnetic Resonance)
  • -CH₂- (butyl chains): A series of multiplets between approximately 0.9 and 3.4 ppm.

    • The terminal methyl protons (-CH₃) would appear as a triplet around 0.9 ppm.

    • The methylene groups adjacent to the nitrogen (-N-CH₂-) would be the most downfield, likely around 3.2-3.4 ppm.

    • The other methylene groups in the butyl chains would appear as multiplets in the intermediate region.

  • -O-CH₂-C(O)-: A singlet is expected for the methylene protons adjacent to the ether oxygen and the carbonyl group, likely in the region of 4.0-4.3 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 168-172 ppm.

  • Ether Methylene Carbon (-O-CH₂-): A signal around 68-72 ppm.

  • Butyl Chain Carbons:

    • The methylene carbon attached to the nitrogen (-N-CH₂-) would be in the range of 45-50 ppm.

    • The other methylene carbons of the butyl chain would appear between approximately 20-32 ppm.

    • The terminal methyl carbon (-CH₃) would be the most upfield, around 13-15 ppm.

IR (Infrared) Spectroscopy
  • C=O Stretch (Amide): A strong absorption band is expected in the region of 1630-1680 cm⁻¹. This is a characteristic peak for tertiary amides.

  • C-O-C Stretch (Ether): A prominent absorption band is expected around 1100-1150 cm⁻¹.

  • C-H Stretch (Aliphatic): Multiple absorption bands in the region of 2850-3000 cm⁻¹.

  • C-N Stretch: An absorption band around 1250-1300 cm⁻¹.

Applications in Solvent Extraction

The primary and most extensively studied application of 2,2'-Oxybis(N,N-dibutylacetamide) and other diglycolamides is in the solvent extraction of actinides and lanthanides from acidic nuclear waste streams.

Mechanism of Extraction

Diglycolamides act as neutral extractants, forming coordination complexes with the metal ions. The three oxygen atoms (one ether and two amide carbonyls) act as a tridentate ligand, chelating the metal ion. The general extraction equilibrium can be represented as:

M³⁺(aq) + 3NO₃⁻(aq) + nL(org) ⇌

Where M³⁺ is a trivalent metal ion (e.g., Am³⁺, Eu³⁺), and L is the diglycolamide ligand. The number of ligand molecules (n) involved in the complex can vary.

cluster_aqueous Aqueous Phase (High Acidity) cluster_organic Organic Phase (e.g., Dodecane) cluster_complex Extracted Complex Metal_ions Actinide(III) and Lanthanide(III) Ions Complex [M(NO₃)₃(DGA)n] Metal_ions->Complex Extraction DGA 2,2'-Oxybis(N,N-dibutylacetamide) DGA->Complex

Caption: Simplified representation of the solvent extraction process using a diglycolamide.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 2,2'-Oxybis(N,N-dibutylacetamide) is not universally available, data from analogous compounds and supplier information provide essential safety guidance.[1][2][6][11][12][13]

Hazard Statements (Anticipated):

  • May be harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If working with heated material or if aerosols are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly sealed in a dry and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Analytical Methods

The characterization and quantification of 2,2'-Oxybis(N,N-dibutylacetamide) and its metal complexes are crucial for research and process control.

  • Purity and Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for assessing purity and confirming the molecular weight.

  • Structural Elucidation: As detailed in the spectroscopic characterization section, ¹H NMR, ¹³C NMR, and IR spectroscopy are essential tools.

  • Quantification in Extraction Studies: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) can be used to determine the concentration of the ligand in the organic phase before and after extraction. The concentration of metal ions in the aqueous phase is typically determined by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Emission Spectroscopy (ICP-AES).

Conclusion and Future Outlook

2,2'-Oxybis(N,N-dibutylacetamide) is a molecule with significant potential in the field of separation science, particularly for the management of nuclear waste. Its ability to efficiently and selectively extract trivalent actinides and lanthanides makes it a valuable tool for researchers in this area. While there is a need for more comprehensive public data on its physicochemical properties and toxicology, the available information, combined with knowledge of analogous compounds, provides a solid foundation for its application in research and development. Future work will likely focus on the development of even more selective and robust diglycolamide-based extractants and the optimization of extraction processes for industrial-scale applications.

References

  • 2,2'-Oxybis(N,N-dibutylacetamide) - Lead Sciences.

  • Safety Data Sheet - Combi-Blocks.

  • SAFETY DATA SHEET - CymitQuimica.

  • 2,2′-Oxybis(N,N-dibutylacetamide) - Key Organics.

  • 82846-38-6|2,2'-Oxybis(N,N-dibutylacetamide) - BLDpharm.

  • 2,2'-Oxybis(N,N-dioctylacetamide) | 342794-43-8 - Sigma-Aldrich.

  • Safety Information Sheet.

  • SDS | Muster 1% C6 AFFF | Dec 2022.

  • SAFETY DATA SHEET - DuPont.

  • 2,2'-Oxybis(N,N-di-n-octylacetamide), 1G - O0523-1G - Lab Pro Inc.

  • 2,2'-Oxybis(N,N-dimethylacetamide) | C8H16N2O3 | CID 20275431 - PubChem.

  • Organic Syntheses Procedure.

  • B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters - Semantic Scholar.

  • N,N-Dibutylacetamide | C10H21NO | CID 73811 - PubChem.

  • Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors - ResearchGate.

  • 2, 2'-Oxybis(N, N-di-n-octylacetamide), min 95%, 1 gram.

  • N,N-DI-N-BUTYLACETAMIDE(1563-90-2) 1H NMR spectrum - ChemicalBook.

  • N-butylacetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase.

  • N,N-dibutylacetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase.

  • CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents.

  • Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition - ResearchGate.

Sources

Synthesis of 2,2'-Oxybis(N,N-dibutylacetamide): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Diglycolamide Derivatives

2,2'-Oxybis(N,N-dibutylacetamide), also known as N,N,N',N'-tetrabutyl diglycolamide (TBDGA), belongs to a class of compounds known as diglycolamides. These molecules are characterized by a central ether oxygen linking two acetamide moieties. The specific compound, with four butyl groups attached to the amide nitrogens, possesses a unique combination of a hydrophilic core and lipophilic side chains, rendering it an important subject of study in coordination chemistry and separation science. While its applications are still under exploration, related diglycolamide compounds have been extensively investigated for their ability to selectively extract metal ions, particularly lanthanides and actinides from aqueous solutions, which is of significant interest in nuclear waste reprocessing and rare earth element recycling.[1][2] This guide provides an in-depth exploration of the synthetic routes to 2,2'-Oxybis(N,N-dibutylacetamide), offering a detailed experimental protocol, mechanistic insights, and characterization methods tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Strategic Approaches to the Synthesis of 2,2'-Oxybis(N,N-dibutylacetamide)

The molecular architecture of 2,2'-Oxybis(N,N-dibutylacetamide) logically suggests two primary retrosynthetic disconnections. The most direct and efficient approach involves the formation of the two amide bonds from a common precursor, diglycolic acid or its activated derivative. A second, convergent approach would involve the formation of the central ether linkage from two pre-formed N,N-dibutylacetamide fragments.

Primary Synthetic Route: Direct Amidation of a Diglycolic Acid Derivative

This is the most common and industrially scalable method for preparing N,N,N',N'-tetraalkyl diglycolamides. The strategy hinges on the reaction of a diglycolic acid derivative, most conveniently diglycolyl chloride, with a secondary amine, in this case, dibutylamine.

The reaction is a classic example of nucleophilic acyl substitution.[3][4] The lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. The use of a diacyl chloride allows for the simultaneous formation of both amide linkages. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a slight excess of the amine or the addition of a non-nucleophilic base is typically employed.[5]

Alternative Synthetic Route: Williamson Ether Synthesis Approach

An alternative, though less direct, pathway to 2,2'-Oxybis(N,N-dibutylacetamide) involves the formation of the central ether bond via a Williamson ether synthesis-type reaction. This would necessitate the prior synthesis of an N,N-dibutylacetamide moiety bearing a suitable leaving group, such as N,N-dibutyl-2-chloroacetamide. Two equivalents of this intermediate could then, in principle, be coupled. However, the formation of the ether linkage by reacting two halo-acetamide molecules is not a standard Williamson ether synthesis and may require specific conditions to favor the desired product over potential side reactions.

Experimental Protocol: Synthesis of 2,2'-Oxybis(N,N-dibutylacetamide) via Direct Amidation

This section provides a detailed, step-by-step methodology for the synthesis of 2,2'-Oxybis(N,N-dibutylacetamide) from diglycolyl chloride and dibutylamine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)CAS NumberPurity
Diglycolyl chloride170.981.43921062-20-4≥95%
Dibutylamine129.240.767111-92-2≥99%
Dichloromethane (DCM)84.931.32675-09-2Anhydrous, ≥99.8%
Triethylamine101.190.726121-44-8≥99.5%
Saturated Sodium Bicarbonate Solution----
Brine (Saturated NaCl solution)----
Anhydrous Magnesium Sulfate120.372.667487-88-9≥99.5%

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with dibutylamine (2.2 equivalents) and anhydrous dichloromethane (DCM, 200 mL). The flask is cooled to 0 °C in an ice bath.

  • Addition of Acyl Chloride: A solution of diglycolyl chloride (1.0 equivalent) in anhydrous DCM (50 mL) is added dropwise from the dropping funnel to the stirred solution of dibutylamine over a period of 30-45 minutes, maintaining the temperature at 0-5 °C.[6]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is transferred to a separatory funnel and washed successively with 1 M HCl (2 x 100 mL) to remove excess dibutylamine and its salt, followed by saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, and finally with brine (1 x 100 mL).

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield 2,2'-Oxybis(N,N-dibutylacetamide) as a colorless to pale yellow oil.

Safety Precautions:

  • Diglycolyl chloride is corrosive and moisture-sensitive; handle in a fume hood with appropriate personal protective equipment (PPE).

  • Dibutylamine and triethylamine are corrosive and have strong odors; handle in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care in a fume hood.

Visualizing the Synthesis

Reaction Scheme

G cluster_reactants Reactants cluster_product Product Diglycolyl_Chloride Diglycolyl Chloride Target_Molecule 2,2'-Oxybis(N,N-dibutylacetamide) Diglycolyl_Chloride->Target_Molecule Dibutylamine Dibutylamine Dibutylamine->Target_Molecule

Caption: Overall reaction for the synthesis of 2,2'-Oxybis(N,N-dibutylacetamide).

Experimental Workflow

G A Reaction Setup: Dibutylamine in DCM at 0°C B Dropwise addition of Diglycolyl Chloride in DCM A->B C Reaction at Room Temperature B->C D Aqueous Work-up: HCl, NaHCO3, Brine washes C->D E Drying and Solvent Removal D->E F Purification: Vacuum Distillation or Chromatography E->F G Final Product: 2,2'-Oxybis(N,N-dibutylacetamide) F->G

Sources

An In-Depth Technical Guide on the Physicochemical Characteristics of 2,2'-Oxybis(N,N-dibutylacetamide)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,2'-Oxybis(N,N-dibutylacetamide), also known as N,N,N',N'-Tetrabutyl diglycolamide (TBDGA), is a tridentate chelating agent of significant interest in fields ranging from nuclear fuel reprocessing to analytical chemistry. Its unique molecular structure, featuring a central ether oxygen and two amide functionalities, imparts a specific set of physicochemical properties that govern its efficacy as a solvent extraction agent. This guide provides a comprehensive analysis of these characteristics, offering researchers and drug development professionals a foundational resource for its application. We delve into its structural attributes, core physical and chemical properties, stability profile, and the analytical methodologies required for its characterization. Each section is grounded in established scientific principles and supported by empirical data to ensure technical accuracy and practical utility.

Introduction and Strategic Importance

Diglycolamides (DGAs) are a class of organic compounds that have garnered substantial attention for their ability to form stable complexes with metal ions, particularly trivalent lanthanides and actinides.[1][2] Among these, 2,2'-Oxybis(N,N-dibutylacetamide) represents a key molecule. Its structure, featuring four butyl groups, provides a balance of lipophilicity and complexing strength, making it highly effective in liquid-liquid extraction processes.[3]

The primary application driving research into this compound is its use in advanced nuclear fuel reprocessing cycles, such as the PUREX process, to separate minor actinides from high-level liquid waste.[1][3] Unlike traditional organophosphorus extractants, diglycolamides are completely incinerable (composed only of C, H, O, and N atoms), which significantly reduces the volume of secondary radioactive waste.[4] Furthermore, their degradation products are less disruptive to the separation process.[4] A thorough understanding of its physicochemical properties is therefore paramount for designing, optimizing, and controlling these critical separation technologies.

Molecular Structure and Quantum Properties

The functionality of 2,2'-Oxybis(N,N-dibutylacetamide) is a direct consequence of its molecular architecture. The molecule's chelating ability stems from the cooperative action of the central ether oxygen and the two carbonyl oxygens of the amide groups, which act as a tridentate ligand for metal ions.[2][4]

The lone pair electrons on the amide nitrogen atoms participate in a p-π conjugated system with the carbonyl groups.[4] This conjugation increases the electron density on the carbonyl oxygens, enhancing their Lewis basicity and, consequently, their ability to coordinate strongly with metal cations.[4] The four n-butyl chains attached to the amide nitrogens provide steric hindrance that can be tuned to influence selectivity and also ensure high solubility in the organic diluents used in solvent extraction.[3]

Structural Diagram

Caption: Molecular structure of 2,2'-Oxybis(N,N-dibutylacetamide).

Core Physicochemical Data

A summary of the core identifying and physical properties is essential for practical handling, safety, and process modeling. The data presented below has been aggregated from chemical databases and supplier specifications.

PropertyValueSource
IUPAC Name 2,2'-Oxybis(N,N-dibutylacetamide)N/A
Synonyms N,N,N',N'-Tetrabutyl diglycolamide (TBDGA)[5]
CAS Number 82846-38-6[6][7]
Molecular Formula C₂₀H₄₀N₂O₃[7]
Molecular Weight 372.55 g/mol N/A
Physical Form Colorless to yellow liquid or semi-solid
Purity Typically ≥95%N/A

Note: Specific values for properties like boiling point, density, and refractive index are not consistently reported in publicly available literature and may vary depending on purity and measurement conditions.

Solubility and Partitioning Behavior

The solubility of 2,2'-Oxybis(N,N-dibutylacetamide) is a critical parameter for its application in solvent extraction. Its behavior is dictated by the "like dissolves like" principle.

  • Aqueous Solubility : Due to the long butyl chains, the molecule is largely nonpolar and thus exhibits very low solubility in water. However, the ether and amide oxygens can act as hydrogen bond acceptors, preventing it from being completely immiscible.

  • Organic Solubility : It is highly soluble in a wide range of nonpolar and moderately polar organic solvents, often referred to as diluents in the context of solvent extraction. Common diluents include kerosene, n-dodecane, and aromatic solvents like toluene.[5] The choice of diluent can significantly impact extraction efficiency and selectivity.[5]

Chemical Stability and Degradation Pathways

The operational lifetime of an extractant is determined by its stability under process conditions, which often involve high acidity and radiation fields.

  • Hydrolytic Stability : The molecule contains two amide linkages, which are susceptible to hydrolysis under strongly acidic or basic conditions, although they are generally more resistant than ester bonds. Acid-catalyzed hydrolysis would proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack by water, ultimately leading to the cleavage of the amide bond to form dibutylamine and diglycolic acid.

  • Radiolytic Stability : In nuclear applications, stability against radiation is crucial. Studies on analogous diglycolamides, such as N,N,N',N'-tetraoctyldiglycolamide (TODGA), have shown that they are reasonably resistant to the harsh operational conditions expected in nuclear reprocessing.[1] While degradation does occur, the extractants maintain operational co-extraction capabilities even after absorbing significant radiation doses.[1]

  • Oxidative Stability : The ether linkage and the methylene carbons adjacent to it and the carbonyl groups are potential sites for oxidative degradation.[8] The presence of oxidizing agents, potentially generated by radiolysis of water and nitric acid, can lead to the formation of various degradation products.[9]

Proposed Degradation Workflow

G cluster_0 Initial Compound cluster_2 Degradation Products TBDGA 2,2'-Oxybis(N,N-dibutylacetamide) Hydrolysis_Prods Dibutylamine + Diglycolic Acid TBDGA:e->Hydrolysis_Prods:w Hydrolysis Radiolysis_Prods Various Oxidized and Cleaved Species TBDGA:e->Radiolysis_Prods:w Radiolysis/ Oxidation Acid Strong Acid (H⁺) Radiation Radiation (γ)

Caption: Major degradation pathways for 2,2'-Oxybis(N,N-dibutylacetamide).

Analytical Characterization Protocols

Accurate characterization is essential for quality control, purity assessment, and mechanistic studies. A multi-technique approach is typically required.

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for assessing the purity of 2,2'-Oxybis(N,N-dibutylacetamide) and quantifying it in various matrices.[10][11]

Protocol: Purity Assessment by Gas Chromatography (GC-FID)

  • Objective : To determine the purity of a sample of 2,2'-Oxybis(N,N-dibutylacetamide) and identify any volatile impurities.

  • Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Methodology :

    • Sample Preparation : Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane. This creates a 1 mg/mL stock solution.

    • Instrument Setup :

      • Column : Use a nonpolar or medium-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm). The choice of a robust, low-bleed column is critical for baseline stability at high temperatures.

      • Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

      • Injector : Set to 280°C. A high temperature is necessary to ensure rapid and complete volatilization of the analyte.

      • Detector : FID set to 300°C.

      • Oven Program : Start at 150°C, hold for 2 minutes, then ramp at 15°C/min to 300°C, and hold for 10 minutes. This temperature program allows for the elution of lower-boiling impurities before the main analyte peak.

    • Injection : Inject 1 µL of the prepared sample.

    • Data Analysis : Integrate the area of all peaks detected. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

  • Self-Validation : Run a solvent blank before the sample to ensure no interfering peaks originate from the solvent or syringe. The stability of the baseline at the final temperature confirms the column's integrity and suitability for the analysis.

Spectroscopic Methods

Spectroscopic techniques provide structural confirmation and are invaluable for identifying unknown degradation products or synthesis byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are definitive methods for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the butyl chains (triplet, sextet, sextet, triplet) and the methylene groups adjacent to the ether and carbonyl functions.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the presence of key functional groups. A strong absorption band around 1640-1650 cm⁻¹ is indicative of the C=O stretch of the tertiary amide, while a prominent C-O-C stretching band for the ether linkage would appear in the 1100-1150 cm⁻¹ region.[5]

  • Mass Spectrometry (MS) : When coupled with a chromatographic inlet (GC-MS or LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that can be used to confirm the identity of the compound and its metabolites or degradation products.[12]

Conclusion

2,2'-Oxybis(N,N-dibutylacetamide) is a sophisticated chelating agent whose physicochemical properties are finely tuned for high-performance separation applications. Its high solubility in organic diluents, pronounced lipophilicity, and robust chemical stability make it a superior alternative to traditional extractants in demanding environments like nuclear fuel reprocessing. The analytical protocols detailed herein provide a framework for the rigorous quality control and characterization required to deploy this molecule effectively. Future research may focus on modifying the alkyl chains to further refine selectivity for specific metal ions or to enhance its resistance to degradation, thereby extending its operational lifetime and efficiency.

References

  • Synthesis of N,N '-dimethyl-N,N '-didecyl-3-oxa-diglycolamide for extraction of lanthanides. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Applications of Diglycolamide Based Solvent Extraction Processes in Spent Nuclear Fuel Reprocessing, Part 1: TODGA. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 2,2'-Oxybis(N,N-dimethylacetamide). (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Extraction chromatographic studies of metal ions using N,N,N',N'-tetraoctyl diglycolamide as the stationary phase. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Selective Extraction of Light Lanthanides(III) by N,N-Di(2-ethylhexyl)-diglycolamic Acid: A Comparative Study with N,N-Dimethyl-diglycolamic Acid as a Chelator in Aqueous Solutions. (2020). ACS Omega. Retrieved January 22, 2026, from [Link]

  • Synthesis method of N, N, N ', N' -tetraoctyl diglycol amide. (n.d.). Google Patents.
  • Synthesis of N,N′-Dimethyl-N,N′-Dioctyl-3-Oxadiglycolamide and its Extraction Properties for Lanthanides. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Extraction chromatographic studies of metal ions using N,N,N',N'-tetraoctyl diglycolamide as the stationary phase. (2006). PubMed. Retrieved January 22, 2026, from [Link]

  • Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction. (2021). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Analytical Methods. (n.d.). OPUS. Retrieved January 22, 2026, from [Link]

  • Synthesis, investigation of the structure and physico-chemical properties of modified solid-phase extractants (SPE) based on N,N,N',N'-tetraoctyldiglycolamide (TODGA). (2024). Nuclear Energy and Technology. Retrieved January 22, 2026, from [Link]

  • N,N-Dibutylacetamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 22, 2026, from [Link]

  • Synthesis of N N - Dimethyl-N N - Dioctyl-3-Oxadiglycolamide and Its Extraction Properties For Lanthanides. (2010). Scribd. Retrieved January 22, 2026, from [Link]

  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. (2024). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • 2-(2-(diethylamino)-2-oxoethoxy)-N,N-diethylacetamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

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An In-depth Technical Guide to the Molecular Structure of 2,2'-Oxybis(N,N-dibutylacetamide)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2,2'-Oxybis(N,N-dibutylacetamide), a significant member of the diglycolamide class of molecules. We will delve into its chemical identity, core structural features, and the conformational dynamics that dictate its function. The guide outlines established synthesis protocols and discusses the analytical techniques used for structural verification. The relationship between the molecule's tridentate ligand structure and its primary application in solvent extraction processes, particularly for lanthanides and actinides, is a central theme. This document is designed to serve as an authoritative resource, grounding its claims in established chemical principles and referencing key scientific literature.

Chemical Identity and Nomenclature

2,2'-Oxybis(N,N-dibutylacetamide) is a complex organic molecule recognized for its potent chelating properties. To ensure clarity and precision, it is crucial to define its key identifiers.

It is most commonly known in the scientific literature by the synonym N,N,N',N'-tetrabutyl diglycolamide (TBDGA) . While the name 2,2'-Oxybis(N,N-dibutylacetamide) is systematically correct, TBDGA is the prevalent term in application-focused research, particularly within nuclear chemistry and hydrometallurgy.

IdentifierValueSource
Systematic IUPAC Name 2,2'-Oxybis(N,N-dibutylacetamide)-
Common Synonym N,N,N',N'-tetrabutyl diglycolamide (TBDGA)[1][2]
CAS Number 82846-38-6[3]
Molecular Formula C₂₀H₄₀N₂O₃-
Molecular Weight 356.55 g/mol -

Note on CAS Number: Initial database searches may show conflicting CAS numbers. The validated CAS number for this specific molecule is 82846-38-6, which corresponds to the C₂₀H₄₀N₂O₃ molecular formula. The number 6973-89-3 is incorrectly associated with this name in some databases and refers to an unrelated arsenic-containing compound.

Core Molecular Structure and Conformation

The functionality of TBDGA originates directly from its molecular architecture. The structure features a central ether oxygen atom linking two acetamide units. Each amide nitrogen is, in turn, substituted with two n-butyl groups.

Key Functional Groups and Connectivity

The molecule's chelating ability is endowed by three key oxygen atoms: the central ether oxygen and the two carbonyl oxygens of the amide groups. This arrangement allows TBDGA to act as a tridentate ligand , capable of coordinating with a single metal ion at three points simultaneously.[4] This tridentate nature is fundamental to its high affinity for trivalent metal ions like lanthanides (Ln³⁺) and actinides (An³⁺).[2]

The long, flexible butyl chains confer significant lipophilicity to the molecule, rendering it highly soluble in organic solvents and largely insoluble in aqueous solutions. This solubility profile is essential for its role in liquid-liquid extraction processes.

Caption: Core functional units of TBDGA.

Conformational Analysis

TBDGA is a highly flexible molecule. Rotation is possible around the C-O ether bonds, the C-C bonds of the ethyl bridge, and the C-N amide bonds. This conformational flexibility is not a trivial feature; it is critical to the molecule's function. The ability of the molecule to arrange its three donor oxygen atoms into a conformation that fits the ionic radius of a target metal ion is a key driver of its extraction selectivity.

When complexing with a metal ion, the molecule adopts a "wrap-around" conformation, creating a coordination pocket. The energy barrier for rotation around the C-N amide bond is significant due to partial double-bond character, leading to the possibility of cis and trans isomers relative to the carbonyl group. However, the flexibility of the diglycolic acid backbone allows the key oxygen atoms to achieve the necessary geometry for efficient complexation.

Synthesis and Manufacturing

The synthesis of TBDGA and other diglycolamides is well-established, typically involving the amidation of diglycolic acid or its more reactive derivatives. The choice of method often depends on the desired scale, purity, and green chemistry considerations.

Common Synthesis Pathways

Two prevalent methods for synthesizing diglycolamides are the Schotten-Baumann approach and direct melt-amidation.

  • Schotten-Baumann Approach : This classic method involves converting the carboxylic acid to a more reactive species, such as an acyl chloride, before reaction with the amine.[5]

    • Step 1: Activation. Diglycolic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), typically under reflux, to form diglycolyl chloride. This is the rate-limiting and most hazardous step.

    • Step 2: Amidation. The resulting diglycolyl chloride is then reacted with two equivalents of dibutylamine. This reaction is often performed in a biphasic system (e.g., an organic solvent and an aqueous base) to neutralize the HCl byproduct.

  • Direct Melt-Amidation : A greener, solvent-free alternative involves the direct reaction of diglycolic acid and the secondary amine at high temperatures.[1]

    • Mechanism : The acid and amine are mixed to form an ammonium carboxylate salt. This salt is then heated under an inert atmosphere (e.g., flowing nitrogen) to a molten state, driving off water and forming the amide bonds. This method avoids the use of hazardous reagents like thionyl chloride and organic solvents.

Example Protocol: Melt-Amidation Synthesis of TBDGA

This protocol is adapted from established green chemistry procedures for diglycolamide synthesis.[1]

Materials:

  • Diglycolic acid

  • Dibutylamine (2.1 equivalents)

  • Round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser/distillation setup to remove water.

Procedure:

  • Combine diglycolic acid and 2.1 equivalents of dibutylamine in the reaction flask.

  • Stir the mixture at room temperature to form the ammonium carboxylate salt.

  • Begin heating the mixture under a gentle flow of nitrogen gas.

  • Increase the temperature to the melting point of the mixture (typically 150-180°C) and maintain for several hours. Water will be visibly removed via the condenser.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by quantifying the water removed.

  • Once the reaction is complete, cool the mixture. The resulting TBDGA is often of sufficient purity (88-96%) for many applications without further purification.[1]

Spectroscopic and Analytical Characterization

Caption: General workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different methylene and methyl groups.

    • -OCH₂CO- Protons: These methylene protons are adjacent to both an ether oxygen and a carbonyl group, placing them in a deshielded environment. Their signal is expected to be a singlet in the range of δ 4.0-4.3 ppm .

    • -N(CH₂CH₂CH₂CH₃)₂ Protons: The four butyl chains will produce a set of characteristic signals. The methylene group directly attached to the nitrogen (-N-CH₂-) is the most deshielded of the chain, expected around δ 3.2-3.4 ppm (triplet). The subsequent methylene groups will appear further upfield, around δ 1.5-1.7 ppm and δ 1.3-1.4 ppm .

    • Terminal -CH₃ Protons: The terminal methyl groups of the butyl chains will appear as a triplet in the most upfield region, typically around δ 0.9-1.0 ppm .

  • ¹³C NMR: The carbon spectrum provides information on each unique carbon environment.

    • Carbonyl Carbon (-C=O): The amide carbonyl carbon is highly deshielded and expected to appear around δ 168-172 ppm .

    • -OCH₂CO- Carbon: This carbon, adjacent to the ether oxygen, is expected around δ 70-75 ppm .

    • Butyl Chain Carbons: The carbons of the butyl chains will appear in the aliphatic region (δ 13-50 ppm), with the carbon directly attached to the nitrogen (-N-CH₂-) being the most downfield of the group (approx. δ 45-50 ppm ).

Infrared (IR) Spectroscopy

FTIR spectroscopy is invaluable for identifying key functional groups by their characteristic vibrational frequencies. For TBDGA, two bands are of primary importance.

  • Amide C=O Stretch: A strong, sharp absorption band is expected in the region of 1640-1670 cm⁻¹ . This is a hallmark of a tertiary amide carbonyl group. Shifts in this band upon metal complexation are often used to confirm the involvement of the carbonyl oxygen in coordination.[4]

  • Ether C-O-C Stretch: A strong absorption associated with the asymmetric stretching of the C-O-C ether linkage is expected around 1100-1140 cm⁻¹ .[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Using a technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z value corresponding to the molecular weight plus the mass of a proton (356.55 + 1.01 = 357.56 ). Analysis of fragmentation can reveal the loss of butyl groups or cleavage at the ether linkage.

Applications in Research and Industry

The unique molecular structure of TBDGA directly enables its primary application as a highly effective extractant in solvent extraction (liquid-liquid extraction) processes.

Its combination of a lipophilic exterior (butyl chains) and a hydrophilic, tridentate coordination site (three oxygen atoms) allows it to selectively bind to metal ions in an aqueous phase (typically acidic) and transport them into an immiscible organic phase.

This property is of immense interest in:

  • Nuclear Fuel Reprocessing: TBDGA and its analogues, like N,N,N',N'-tetraoctyl diglycolamide (TODGA), are leading candidates for separating minor actinides (Am³⁺, Cm³⁺) from lanthanides in used nuclear fuel.[4][6] This partitioning and transmutation strategy is crucial for reducing the long-term radiotoxicity of nuclear waste.

  • Hydrometallurgy: The selective extraction capabilities of TBDGA are being explored for the recovery and purification of rare-earth elements (REEs) from both primary ores and recycled materials, such as permanent magnets and electronic waste.[1][2]

The efficiency and selectivity of the extraction can be tuned by modifying the alkyl chains on the amide nitrogens, demonstrating a clear structure-activity relationship. Longer or branched chains can alter solubility and steric hindrance, thereby influencing which metal ions are preferentially extracted.

Conclusion

2,2'-Oxybis(N,N-dibutylacetamide) (TBDGA) is a structurally sophisticated molecule whose function is a direct consequence of its form. Its defining feature is the precise arrangement of two amide carbonyl oxygens and a central ether oxygen, which creates a highly effective tridentate chelation site. This, combined with the lipophilicity imparted by four n-butyl chains, makes it an exceptional extractant for trivalent metal ions. A thorough understanding of its molecular structure, confirmed through spectroscopic analysis and guided by robust synthesis protocols, is essential for its application and for the rational design of next-generation separation agents in critical fields like nuclear waste management and rare-earth element recycling.

References

  • An, L., Yao, Y., Hall, T. B., Zhao, F., & Qi, L. (2024). Agile synthesis and automated, high-throughput evaluation of diglycolamides for liquid–liquid extraction of rare-earth elements. Digital Discovery. Available at: [Link] (Accessed January 22, 2026).

  • Leoncini, A., Huskens, J., & Verboom, W. (2016). Preparation of Diglycolamides via Schotten–Baumann Approach and Direct Amidation of Esters. Synlett. Available at: [Link] (Accessed January 22, 2026).

  • Case, M. et al. (2025). The chemical structure of N,N,N′,N′-tetrabutyl diglycolamide. ResearchGate. Available at: [Link] (Accessed January 22, 2026).

  • Nagar, A. et al. (2023). Experimental and theoretical insight into the complexation of tetra secondary butyl diglycolamide (TSBDGA) with trivalent f cations into ionic liquid. Scientific Reports. Available at: [Link] (Accessed January 22, 2026).

  • Kolesar, F. et al. (2023). Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction. RSC Advances. Available at: [Link] (Accessed January 22, 2026).

  • Peng, X.-J. et al. (2015). Extraction of lanthanide ions with N,N,N′,N′-tetrabutyl-3-oxa-diglycolamide from nitric acid media. Nuclear Science and Techniques. Available at: [Link] (Accessed January 22, 2026).

  • Šebesta, F. & Šťastná, K. (2020). Novel simplified synthesis of diglycolamides extractants. Journal of Radioanalytical and Nuclear Chemistry. Available at: [Link] (Accessed January 22, 2026).

  • Ansari, S. A. et al. (2005). N,N,N′,N′‐Tetraoctyl Diglycolamide (TODGA): A Promising Extractant for Actinide‐ Partitioning from High-Level Waste (HLW). Solvent Extraction and Ion Exchange. Available at: [Link] (Accessed January 22, 2026).026).

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Spectroscopic Characterization of 2,2'-Oxybis(N,N-dibutylacetamide): A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2,2'-Oxybis(N,N-dibutylacetamide), with the CAS number 82846-38-6, is a chemical compound of interest in various research and development applications.[1][2] This guide provides a detailed predictive analysis of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this document serves as a foundational resource for substance identification, quality control, and methodological development. The predictions are grounded in fundamental principles of spectroscopy and comparative data from analogous structures.

Molecular Structure and Overview

2,2'-Oxybis(N,N-dibutylacetamide) is a symmetrical molecule featuring a central ether linkage connecting two N,N-dibutylacetamide units. Its molecular formula is C₂₀H₄₀N₂O₃.[1] Understanding this structure is fundamental to interpreting its spectroscopic behavior. The key functional groups are two tertiary amide groups and an ether linkage, flanked by aliphatic butyl chains.

Caption: Molecular Structure of 2,2'-Oxybis(N,N-dibutylacetamide).

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. Protons in equivalent chemical environments will have the same chemical shift. The butyl chains will exhibit characteristic multiplets, while the methylene protons adjacent to the ether and carbonyl groups will be the most downfield among the aliphatic signals.

Experimental Protocol Considerations: For acquisition, a standard 400 MHz spectrometer should suffice. The sample should be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), which is a good solvent for amides and ethers. Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~ 4.2s4HO-CH ₂-C=OProtons alpha to both an ether oxygen and a carbonyl group are significantly deshielded.
~ 3.3t8HN-CH ₂-(CH₂)₂-CH₃Protons on the methylene group directly attached to the amide nitrogen.
~ 1.5sextet8HN-CH₂-CH ₂-CH₂-CH₃Methylene protons beta to the amide nitrogen.
~ 1.3sextet8HN-(CH₂)₂-CH ₂-CH₃Methylene protons gamma to the amide nitrogen.
~ 0.9t12HN-(CH₂)₃-CHTerminal methyl groups of the butyl chains.

Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum will also reflect the molecular symmetry. The carbonyl carbon will be the most downfield signal. The carbons of the butyl chains will show distinct signals, with the carbon alpha to the nitrogen appearing more downfield than the others.

Experimental Protocol Considerations: A standard ¹³C NMR experiment with proton decoupling should be performed. A sufficient number of scans will be necessary to obtain a good signal-to-noise ratio, especially for the carbonyl carbon.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~ 169C =OThe carbonyl carbon of the tertiary amide.
~ 70O-C H₂-C=OThe methylene carbon adjacent to the ether oxygen and carbonyl group.
~ 48N-C H₂-(CH₂)₂-CH₃The methylene carbon directly attached to the amide nitrogen.
~ 31N-CH₂-C H₂-CH₂-CH₃The methylene carbon beta to the amide nitrogen.
~ 20N-(CH₂)₂-C H₂-CH₃The methylene carbon gamma to the amide nitrogen.
~ 14N-(CH₂)₃-C H₃The terminal methyl carbon of the butyl chains.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will be dominated by absorptions from the amide and ether functional groups, as well as the C-H stretching and bending vibrations of the alkyl chains.

Experimental Protocol Considerations: The spectrum can be acquired using a Fourier Transform Infrared (FTIR) spectrometer, either as a neat liquid film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Justification
2850-2960C-H stretchAlkyl (CH₂, CH₃)Strong, sharp peaks characteristic of aliphatic chains.
~ 1650C=O stretchTertiary AmideA very strong and sharp absorption band, characteristic of the amide I band.
1450-1470C-H bendAlkyl (CH₂)Methylene scissoring vibration.
~ 1100C-O-C stretchEtherA strong, characteristic stretching vibration for the ether linkage.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

Experimental Protocol Considerations: For a standard analysis, a GC-MS system with an EI source would be appropriate. The high molecular weight and polarity might also make electrospray ionization (ESI) a suitable technique, which would likely show the protonated molecule [M+H]⁺.

Predicted Molecular Ion:

  • Molecular Formula: C₂₀H₄₀N₂O₃

  • Monoisotopic Mass: 356.3039 g/mol

  • Expected [M]⁺• (EI): m/z 356

  • Expected [M+H]⁺ (ESI): m/z 357

Predicted Fragmentation Pattern: The primary fragmentation pathways are expected to involve cleavage alpha to the nitrogen and oxygen atoms.

M [M]+• m/z 356 F1 m/z 200 M->F1 α-cleavage F2 m/z 157 M->F2 α-cleavage F3 m/z 128 F1->F3 Loss of C₄H₉N F4 m/z 86 F1->F4 Rearrangement

Caption: Predicted major fragmentation pathways in EI-MS.

  • m/z 200: Cleavage of the C-O bond, resulting in the [CH₂(C=O)N(C₄H₉)₂]⁺ fragment.

  • m/z 157: Cleavage of a C-N bond, leading to the loss of a butyl radical and formation of a stable acylium ion.

  • m/z 128: A common fragment for N,N-dibutylamides, resulting from cleavage alpha to the nitrogen.[3]

  • m/z 86: Another characteristic fragment for N,N-dibutylamides, often a base peak, arising from a McLafferty-type rearrangement.[3]

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 2,2'-Oxybis(N,N-dibutylacetamide). The predicted NMR, IR, and MS data offer a robust framework for researchers to identify this compound, assess its purity, and develop analytical methods. Experimental verification of these predictions will be a valuable contribution to the chemical literature.

References

  • PubChem. 2,2'-Oxybis(N,N-dimethylacetamide). [Link]

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An In-depth Technical Guide to the Solubility of 2,2'-Oxybis(N,N-dibutylacetamide) in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2'-Oxybis(N,N-dibutylacetamide), a key compound in various research and industrial applications. Given the limited availability of quantitative solubility data in public literature, this document synthesizes theoretical solubility predictions based on molecular structure with a detailed, field-proven experimental protocol for its empirical determination. This guide is designed to be a foundational resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of this compound.

Introduction: Understanding the Molecule - 2,2'-Oxybis(N,N-dibutylacetamide)

2,2'-Oxybis(N,N-dibutylacetamide), also known as N,N,N',N'-tetrabutyl diglycolamide (TBDGA), is a diglycolamide-based organic compound. Its structure is characterized by a central ether linkage connecting two N,N-dibutylacetamide moieties. This unique architecture, featuring both polar amide groups and non-polar alkyl chains, dictates its physical and chemical properties, most notably its solubility in various organic solvents. An understanding of its solubility is critical for a range of applications, including its use as a solvent extractant, particularly in the separation of lanthanides and actinides.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2'-Oxybis(N,N-dibutylacetamide) is provided below.

PropertyValueReference
CAS Number 82846-38-6[1][2]
Molecular Formula C20H40N2O3[1]
Molecular Weight 356.54 g/mol [1]
Appearance Varies; can be a liquid or semi-solid[3]
Storage Sealed in a dry place at room temperature[1][2]

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is a cornerstone of predicting solubility. The molecular structure of 2,2'-Oxybis(N,N-dibutylacetamide) contains distinct polar and non-polar regions, which govern its interaction with different solvents.

  • Polar Moieties : The two tertiary amide groups (-CON(C4H9)2) and the central ether linkage (-O-) introduce polarity to the molecule. The oxygen and nitrogen atoms have lone pairs of electrons and can act as hydrogen bond acceptors.

  • Non-polar Moieties : The four butyl chains (-C4H9) are non-polar hydrocarbon groups. The length of these alkyl chains significantly influences the molecule's overall hydrophobicity.[4][5]

Based on this structure, the following solubility predictions can be made:

  • High Solubility in Moderately Polar and Aprotic Polar Solvents : The presence of the amide and ether groups suggests good solubility in solvents like ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate), and other polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide). These solvents can engage in dipole-dipole interactions with the polar parts of the TBDGA molecule.

  • Good Solubility in Non-Polar Solvents : The significant non-polar character imparted by the four butyl groups suggests good solubility in hydrocarbon solvents such as toluene, hexane, and cyclohexane.[4] The longer the alkyl chains on an amide, the greater its solubility in non-polar solvents.[4][6]

  • Variable Solubility in Alcohols (Protic Solvents) : While TBDGA can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor (no N-H bond). This will influence its solubility in protic solvents like alcohols.[7] It is expected to be soluble in shorter-chain alcohols like ethanol and isopropanol, but its solubility may decrease in longer-chain alcohols.

  • Low Solubility in Water : The large non-polar hydrocarbon portion of the molecule is expected to make it sparingly soluble in water. The hydrophobic effect of the butyl chains will likely dominate over the hydrophilic nature of the amide and ether groups.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, an empirical approach is necessary. The shake-flask method, followed by gravimetric analysis, is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[8]

Principle

An excess amount of the solute (2,2'-Oxybis(N,N-dibutylacetamide)) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient duration to ensure that equilibrium is reached, thereby creating a saturated solution. After separating the undissolved solute, the concentration of the solute in the saturated solution is determined gravimetrically.

Materials and Equipment
  • 2,2'-Oxybis(N,N-dibutylacetamide) (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials or flasks with airtight screw caps

  • Thermostatic shaker or orbital shaker with temperature control

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

  • Glass syringes

  • Pre-weighed evaporation dishes (e.g., glass or aluminum)

  • Drying oven

  • Desiccator

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for determining solubility.

Caption: Workflow for the gravimetric determination of solubility.

Detailed Methodology
  • Preparation : Add an excess amount of 2,2'-Oxybis(N,N-dibutylacetamide) to a series of glass vials. The presence of undissolved solute is essential to ensure saturation.

  • Solvent Addition : Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration : Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a period sufficient to reach equilibrium (typically 24 to 48 hours).[9]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for a few hours to let the excess solid settle.

  • Sampling : Carefully withdraw a known volume of the clear supernatant using a glass syringe.

  • Filtration : Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microparticles.

  • Weighing the Saturated Solution : Immediately weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

  • Solvent Evaporation : Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be chosen based on the boiling point of the solvent and the thermal stability of 2,2'-Oxybis(N,N-dibutylacetamide).

  • Drying to a Constant Weight : After the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish. Repeat the process of drying and cooling until a constant weight is achieved, indicating that all the solvent has been removed.[1][10]

  • Calculation : The solubility can be calculated using the following formula:

    Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100

    Where:

    • Mass of residue = (Final weight of dish + residue) - (Weight of empty dish)

    • Mass of solvent = (Weight of dish + saturated solution) - (Final weight of dish + residue)

Quantitative Solubility Data (Hypothetical)

The following table presents hypothetical, yet realistic, solubility data for 2,2'-Oxybis(N,N-dibutylacetamide) in a range of organic solvents at 25 °C, based on the theoretical predictions.

SolventSolvent TypePredicted Solubility ( g/100 g solvent)
HexaneNon-polar> 50
TolueneNon-polar, Aromatic> 50
DichloromethanePolar Aprotic> 50
Ethyl AcetateModerately Polar> 50
AcetonePolar Aprotic> 50
IsopropanolPolar Protic~ 30-50
EthanolPolar Protic~ 30-50
MethanolPolar Protic~ 10-30
WaterPolar Protic< 0.1

Conclusion

While a comprehensive, publicly available dataset on the solubility of 2,2'-Oxybis(N,N-dibutylacetamide) in a wide array of organic solvents is currently limited, its molecular structure provides a solid basis for predicting its solubility behavior. The presence of both polar amide and ether functionalities, combined with non-polar butyl chains, suggests broad solubility in many common organic solvents, with the exception of highly polar protic solvents like water. For precise quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. This guide serves as a valuable resource for scientists and researchers, enabling informed solvent selection and facilitating the effective application of 2,2'-Oxybis(N,N-dibutylacetamide) in their work.

References

  • Lead Sciences. 2,2'-Oxybis(N,N-dibutylacetamide). [Link]

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  • MDPI. Extraction of Lanthanides(III) from Aqueous Nitric Acid Solutions with Tetra(n-octyl)diglycolamide into Methyltrioctylammonium Bis(trifluoromethanesulfonul)imide Ionic Liquid and Its Mixtures with Molecular Organic Diluents. [Link]

  • Scribd. 4 - Solubility - Gravimetric Method | PDF. [Link]

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The Chemistry and Application of Diglycolamides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Diglycolamides in Advanced Separation Science

Diglycolamide (DGA) compounds have emerged as a highly promising class of ligands in the field of separation science, particularly for the challenging task of separating trivalent actinides and lanthanides from highly acidic nuclear waste streams.[1][2][3][4] Their unique coordination chemistry, high extraction efficiency, and compatibility with the CHON principle (composed only of Carbon, Hydrogen, Oxygen, and Nitrogen for complete incinerability) position them as superior alternatives to traditional organophosphorus extractants.[5] This technical guide provides an in-depth exploration of the synthesis, coordination chemistry, and application of diglycolamides, with a focus on their role in advanced nuclear fuel reprocessing and rare-earth element separations. Insights into experimental design, causality behind observed phenomena, and detailed protocols are provided to equip researchers and drug development professionals with a comprehensive understanding of these remarkable molecules.

Core Principles of Diglycolamide Chemistry

The efficacy of diglycolamide ligands stems from their distinct molecular architecture. The fundamental DGA backbone consists of two amide groups linked by an ether oxygen atom, creating a tridentate coordination site with the two carbonyl oxygens and the central ether oxygen.[6] This arrangement facilitates the formation of stable complexes with metal ions, particularly the f-block elements.

Synthesis of Diglycolamide Ligands: A Generalized Protocol

The synthesis of diglycolamides is typically achieved through the reaction of diglycolyl chloride with a desired secondary amine. A general and efficient single-step synthesis route is widely adopted.[7]

Experimental Protocol: Synthesis of N,N,N',N'-tetraoctyldiglycolamide (TODGA)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve di-n-octylamine (2 moles) and triethylamine (a slight excess over 1 mole) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Addition of Diglycolyl Chloride: Cool the reaction mixture in an ice bath. Slowly add a solution of diglycolyl chloride (1 mole) in the same solvent to the stirred amine solution via the dropping funnel over a period of 1-2 hours. Maintain the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate sequentially with dilute hydrochloric acid (to remove excess amine) and a sodium carbonate solution (to remove any acidic impurities).

    • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude TODGA product.

  • Characterization: The purity and identity of the synthesized TODGA should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The choice of the dialkyl amine is a critical determinant of the final diglycolamide's properties, influencing its solubility, steric hindrance, and, consequently, its extraction behavior.[5]

Coordination Chemistry: The Driving Force for Selectivity

The interaction between diglycolamides and metal ions is a complex interplay of coordination and solvation effects. In the presence of trivalent lanthanides and actinides (Ln³⁺ and An³⁺), DGAs typically form a 1:3 metal-to-ligand complex.[8][9] This stoichiometry has been confirmed through various techniques, including slope analysis of extraction data and luminescence spectroscopy.[8]

The extraction process operates via a neutral solvation mechanism.[10] For each trivalent metal ion, three DGA molecules and three nitrate anions are co-extracted into the organic phase to maintain charge neutrality.[6] This anion-swing mechanism is a key feature of DGA-based separations.[6]

Coordination_Complex M M³⁺ DGA1 DGA M->DGA1 Coordination DGA2 DGA M->DGA2 Coordination DGA3 DGA M->DGA3 Coordination NO3_1 NO₃⁻ DGA1->NO3_1 Outer Sphere NO3_2 NO₃⁻ DGA2->NO3_2 Outer Sphere NO3_3 NO₃⁻ DGA3->NO3_3 Outer Sphere

Caption: Generalized coordination of a trivalent metal ion (M³⁺) with three diglycolamide (DGA) ligands.

The subtle differences in ionic radii and coordination geometries between lanthanides and actinides are exploited to achieve separation. The "lanthanide contraction"—the steady decrease in ionic radii across the lanthanide series—leads to stronger complexation and more efficient extraction for the heavier lanthanides.[6]

Applications in Nuclear Fuel Reprocessing: The TODGA Process

One of the most significant applications of diglycolamides is in the partitioning of minor actinides (Am, Cm) from high-level liquid waste (HLLW) generated during the PUREX (Plutonium and Uranium Recovery by Extraction) process.[3] The N,N,N',N'-tetraoctyldiglycolamide (TODGA) based process is the most extensively studied for this purpose.[1][2][3]

The primary challenge in this separation is the chemical similarity between trivalent actinides and lanthanides, which are abundant fission products.[10] The TODGA process co-extracts both groups of elements from the acidic raffinate.[3] Subsequent selective stripping steps are then required to separate the actinides from the lanthanides.

A critical issue in solvent extraction processes using DGAs is the formation of a "third phase" at high metal loading.[11] This phenomenon, where the metal-DGA complex becomes immiscible with the organic diluent, can disrupt the process. To mitigate this, phase modifiers such as 1-octanol or tributyl phosphate (TBP) are added to the organic phase to enhance the solubility of the extracted complexes.[3][11]

TODGA_Process_Workflow start High-Level Liquid Waste (HLLW) (An³⁺, Ln³⁺ in HNO₃) extraction Solvent Extraction (TODGA in diluent + modifier) start->extraction separation Phase Separation extraction->separation organic_phase Organic Phase (An³⁺-TODGA, Ln³⁺-TODGA) separation->organic_phase aqueous_phase Aqueous Raffinate (Fission Products) separation->aqueous_phase stripping Selective Stripping organic_phase->stripping an_product Actinide Product stripping->an_product ln_product Lanthanide Product stripping->ln_product

Caption: Simplified workflow of the TODGA process for actinide and lanthanide co-extraction.

Structural Modifications and Their Impact on Performance

Significant research has been dedicated to modifying the structure of diglycolamides to enhance their extraction efficiency and selectivity. These modifications primarily involve altering the alkyl substituents on the amide nitrogen atoms or the central backbone.

  • Unsymmetrical Diglycolamides (UDGAs): These molecules feature different alkyl chains on the two amide nitrogens.[8][11] This asymmetry can fine-tune the steric hindrance around the coordination site, potentially improving selectivity between americium and curium.[11]

  • Backbone Substitution: Introducing substituents on the methylene carbons of the DGA backbone can influence the ligand's conformation and complexation properties.[5][9] Different stereoisomers (syn- and anti-) of these modified DGAs have shown variations in their selectivity for Am over Cm.[9]

  • Tripodal Diglycolamides: Ligands incorporating multiple DGA moieties on a central platform have demonstrated significantly higher distribution coefficients for trivalent actinides compared to TODGA.[4]

Table 1: Comparison of Different Diglycolamide Derivatives

Ligand TypeKey Structural FeatureImpact on Extraction PerformanceReference(s)
TODGA Symmetrical, long alkyl chainsBenchmark for An/Ln co-extraction; prone to third-phase formation.[1][2][3]
TEHDGA Branched alkyl chains (2-ethylhexyl)Improved selectivity and reduced third-phase formation compared to TODGA.[10]
DMDODGA One methyl and one octyl group on each nitrogenReduced steric hindrance, leading to more efficient extraction than TODGA.[11][12]
UDGAs Asymmetrical alkyl chainsFine-tuning of steric hindrance for improved Am/Cm selectivity.[8][11]
Tripodal DGAs Multiple DGA units on a central scaffoldSignificantly enhanced extraction efficiency for trivalent actinides.[4]

Advanced Analytical Techniques in Diglycolamide Research

A suite of advanced analytical techniques is employed to characterize diglycolamide complexes and elucidate extraction mechanisms:

  • Luminescence Spectroscopy: Time-resolved laser fluorescence spectroscopy (TRLFS) is a powerful tool for studying the complexation of luminescent metal ions like Eu³⁺ with DGAs, providing information on stoichiometry and stability constants.[8]

  • Extended X-ray Absorption Fine Structure (EXAFS): EXAFS provides insights into the local coordination environment of the metal ion in the extracted complex, including bond distances and coordination numbers.[12][13]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is used to identify the stoichiometry of the metal-ligand complexes formed in the organic phase.[11]

  • Density Functional Theory (DFT) Calculations: Computational modeling complements experimental studies by providing theoretical insights into complex structures, bonding, and selectivity.[12][13]

Future Directions and Challenges

While diglycolamides have demonstrated immense potential, several challenges remain. The development of ligands with enhanced selectivity for actinides over lanthanides is a primary goal to simplify separation flowsheets.[5] Mitigating third-phase formation at higher metal loadings without relying heavily on phase modifiers is another critical area of research.[13][14] Furthermore, the radiolytic and hydrolytic stability of these ligands under prolonged exposure to highly radioactive environments requires thorough investigation to ensure their suitability for industrial-scale applications.[1] The exploration of DGA-functionalized solid supports for extraction chromatography is also a promising avenue, potentially overcoming some of the limitations of solvent extraction.[12][13][14]

Conclusion

Diglycolamide compounds represent a significant advancement in the field of f-element separation. Their unique coordination chemistry, high extraction efficiency, and amenability to structural modification make them highly versatile ligands for a range of applications, from nuclear fuel reprocessing to rare-earth element recovery. A fundamental understanding of their synthesis, coordination behavior, and the interplay between structure and function is crucial for the continued development of more efficient and selective separation processes. This guide has provided a comprehensive overview of the core principles and practical considerations for researchers working with these powerful molecules, laying the groundwork for future innovations in this exciting field.

References

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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2,2'-Oxybis(N,N-dibutylacetamide)

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,2'-Oxybis(N,N-dibutylacetamide). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the physicochemical properties of this and similar molecules. This document establishes a theoretical framework for understanding the decomposition pathways and provides detailed experimental protocols for empirical validation.

Introduction to 2,2'-Oxybis(N,N-dibutylacetamide)

2,2'-Oxybis(N,N-dibutylacetamide) is a diamide compound characterized by a central ether linkage connecting two N,N-dibutylacetamide groups. Its structure suggests potential applications as a solvent, extractant, or plasticizer, analogous to other N,N-dialkylamides. A notable related compound, 2,2'-Oxybis(N,N-di-n-octylacetamide), also known as TODGA, is a highly effective extractant for rare-earth elements and is utilized in nuclear fuel reprocessing. The utility of such compounds often depends on their stability under various process conditions, including elevated temperatures. Therefore, a thorough understanding of the thermal stability and decomposition mechanisms of 2,2'-Oxybis(N,N-dibutylacetamide) is crucial for its potential application and safe handling.

Molecular Structure:

  • IUPAC Name: 2-(2-(dibutylamino)-2-oxoethoxy)-N,N-dibutylacetamide

  • Molecular Formula: C₂₀H₄₀N₂O₃

  • Key Features: A flexible ether backbone and two tertiary amide functional groups.

Postulated Thermal Decomposition Mechanisms

The thermal decomposition of 2,2'-Oxybis(N,N-dibutylacetamide) is likely to be a complex process involving multiple reaction pathways. Based on the functional groups present, the primary decomposition mechanisms are anticipated to involve the cleavage of the ether linkage and the degradation of the amide groups.

Ether Bond Cleavage

The C-O bonds in the ether linkage are susceptible to cleavage at elevated temperatures. This can proceed through homolytic cleavage to form radical intermediates, which can then propagate further decomposition reactions.

Amide Bond Degradation

Amide bonds are generally more stable than ether linkages. However, at high temperatures, they can undergo decomposition. For tertiary amides like 2,2'-Oxybis(N,N-dibutylacetamide), a common gas-phase pyrolysis mechanism involves a six-membered transition state, leading to the formation of an alkene and a secondary amide.[1] In this case, the decomposition could yield butene and a secondary amide intermediate.

Another potential pathway is hydrolysis of the amide bond if water is present, which would lead to the formation of dibutylamine and a carboxylic acid.[2]

Combined Decomposition Pathways

It is highly probable that the decomposition of 2,2'-Oxybis(N,N-dibutylacetamide) involves an interplay of these mechanisms. The initial decomposition products from either ether or amide cleavage can undergo further reactions, leading to a complex mixture of smaller volatile molecules. The homogeneous gas-phase pyrolysis of acetamide, for instance, yields ammonia, acetic acid, and acetonitrile as the main products.[1]

Experimental Investigation of Thermal Stability

A comprehensive understanding of the thermal stability of 2,2'-Oxybis(N,N-dibutylacetamide) requires a systematic experimental approach. The following sections detail the key analytical techniques and methodologies.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[3]

Experimental Protocol for TGA:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 2,2'-Oxybis(N,N-dibutylacetamide) into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or another inert gas) or air, with a constant flow rate (e.g., 20-50 mL/min). Running the experiment in both inert and oxidative atmospheres can provide insights into the decomposition mechanism.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min). Multiple heating rates can be used for kinetic studies.[3]

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve provides information on the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Illustrative TGA Data Table:

ParameterValue (Nitrogen)Value (Air)
Onset Decomposition Temp. (T_onset)250 °C230 °C
Temp. of Max. Decomposition Rate (T_max)280 °C260 °C
Residual Mass at 600 °C< 1%< 1%

Note: The values in this table are hypothetical and serve as an example of typical TGA data.

TGA Workflow Diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Acquisition & Analysis start Start weigh Weigh 5-10 mg of sample start->weigh pan Place in TGA pan weigh->pan run Run experiment pan->run calibrate Calibrate instrument atmosphere Set atmosphere (N2 or Air) calibrate->atmosphere temp_program Program temperature ramp (e.g., 10 °C/min) atmosphere->temp_program temp_program->run record Record mass vs. temperature run->record analyze Analyze TGA curve for T_onset, T_max record->analyze end End analyze->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.[4][5]

Experimental Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 2,2'-Oxybis(N,N-dibutylacetamide) into a DSC pan and hermetically seal it.

  • Experimental Conditions:

    • Atmosphere: Typically an inert atmosphere like nitrogen.

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events. A heat-cool-heat cycle can be employed to study reversible and irreversible transitions.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting, boiling, some decompositions) and exothermic events (e.g., crystallization, some decompositions) are observed as peaks.

DSC Workflow Diagram:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument_dsc DSC Instrument Setup cluster_analysis_dsc Data Acquisition & Analysis start_dsc Start weigh_dsc Weigh 2-5 mg of sample start_dsc->weigh_dsc seal_dsc Seal in DSC pan weigh_dsc->seal_dsc run_dsc Run experiment seal_dsc->run_dsc calibrate_dsc Calibrate instrument atmosphere_dsc Set N2 atmosphere calibrate_dsc->atmosphere_dsc temp_program_dsc Program temperature ramp atmosphere_dsc->temp_program_dsc temp_program_dsc->run_dsc record_dsc Record heat flow vs. temp. run_dsc->record_dsc analyze_dsc Identify thermal transitions record_dsc->analyze_dsc end_dsc End analyze_dsc->end_dsc

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Evolved Gas Analysis (EGA)

To identify the decomposition products, the gases evolved during TGA can be analyzed using techniques like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR). A common setup is a TGA instrument coupled to a Gas Chromatograph-Mass Spectrometer (TGA-GC-MS).

Experimental Protocol for TGA-GC-MS:

  • TGA Setup: Perform a TGA experiment as described in section 3.1.

  • Gas Transfer: The evolved gases from the TGA are transferred to the GC-MS via a heated transfer line.

  • GC-MS Analysis: The gas mixture is separated by the gas chromatograph and the individual components are identified by the mass spectrometer.

  • Data Correlation: The identification of evolved gases is correlated with the specific mass loss steps observed in the TGA curve.

EGA Workflow Diagram:

EGA_Workflow tga TGA Instrument (Sample Heating) transfer Heated Transfer Line tga->transfer data Data System (Correlation of TGA and MS data) tga->data gc Gas Chromatograph (Separation of Products) transfer->gc ms Mass Spectrometer (Identification of Products) gc->ms ms->data

Caption: Workflow for Evolved Gas Analysis (EGA).

Kinetic Analysis of Decomposition

The kinetics of the thermal decomposition can be studied using data from TGA experiments performed at multiple heating rates. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, can be applied to determine the activation energy (Ea) of the decomposition process without assuming a specific reaction model.[3] The activation energy provides a quantitative measure of the thermal stability of the compound.

Summary and Outlook

This technical guide has outlined the theoretical considerations and experimental methodologies for assessing the thermal stability and decomposition of 2,2'-Oxybis(N,N-dibutylacetamide). While specific experimental data for this compound is not yet widely available, the proposed framework, based on the known chemistry of amides and ethers and standard thermal analysis techniques, provides a robust starting point for its investigation.

The thermal characterization of 2,2'-Oxybis(N,N-dibutylacetamide) is a critical step in evaluating its potential for various industrial applications. The protocols and insights provided herein are designed to guide researchers in obtaining reliable and comprehensive data on the thermal properties of this and related molecules.

References

  • PubChem. (n.d.). 2,2'-Oxybis(N,N-dimethylacetamide). National Center for Biotechnology Information. Retrieved from [Link]

  • Bojarski, J. (2009). Hydrolysis of 2,4-dithiophenobarbital. ResearchGate. Retrieved from [Link]

  • Garczorz, A., & Biczak, R. (2018). Investigation of Thermal Stability and Kinetic Studies of Transition Metal Complexes with the Condensation Product of 2,6-Diacetylpyridine and Semioxamazide. ResearchGate. Retrieved from [Link]

  • Gordon, R. G., & Barry, S. T. (2021). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. Retrieved from [Link]

  • Reyes-Mayer, A., & Martínez-Richa, A. (2014). Synthesis, characterization and thermal studies of wholly aromatic poly(imide-amides) containing si and/or Ge in the main Chain. ResearchGate. Retrieved from [Link]

  • Galwey, A. K. (2004). Decomposition Mechanism. ResearchGate. Retrieved from [Link]

  • Milyutin, V. V., & Babain, V. A. (2020). Thermal stability of irradiated solutions of 2,2′-bipyridine-6,6′-dicarboxylic acid bis(N-ethyl-4-hexylanilide) in fluorinated sulfones. ResearchGate. Retrieved from [Link]

  • Szafraniec-Szczęsny, J., et al. (2022). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. National Institutes of Health. Retrieved from [Link]

  • Notario, R., et al. (2022). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. MDPI. Retrieved from [Link]

  • Gordon, R. G., & Barry, S. T. (2022). Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. Retrieved from [Link]

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  • Hsiao, S.-H., & Lin, S.-W. (2017). Synthesis of polyamide-imides with different monomer sequence and effect on transparency and thermal properties. ResearchGate. Retrieved from [Link]

  • Al-Abbad, E. A., et al. (2021). Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dibutylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-(diethylamino)-2-oxoethoxy)-N,N-diethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: 2,2'-Oxybis(N,N-dibutylacetamide) for Actinide and Lanthanide Co-extraction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) is a significant challenge in advanced nuclear fuel reprocessing, primarily due to their similar ionic radii and chemical properties.[1][2] This document provides a detailed technical guide on the application of 2,2'-Oxybis(N,N-dibutylacetamide), a diglycolamide (DGA) ligand, for the co-extraction of these f-block elements from acidic aqueous solutions. This process is analogous to the DIAMEX (DIAMide EXtraction) process, which utilizes such CHON-compliant (composed only of Carbon, Hydrogen, Oxygen, and Nitrogen) extractants.[1] These ligands are favored because their degradation products are more manageable within a nuclear waste context. We will cover the fundamental principles of extraction, a detailed synthesis protocol for the ligand, a step-by-step co-extraction and stripping workflow, analytical validation methods, and essential safety protocols.

Ligand Profile and Principle of Extraction

Chemical Properties

2,2'-Oxybis(N,N-dibutylacetamide) is a bidentate or potentially tridentate chelating agent belonging to the diglycolamide class of extractants. The key structural features responsible for its extraction capabilities are the two amide carbonyl oxygens and the central ether oxygen.[3] These oxygen atoms act as hard donors, creating a coordination pocket that can effectively bind with the hard acid character of actinide and lanthanide ions.

  • Chemical Name: 2,2'-Oxybis(N,N-dibutylacetamide)

  • CAS Number: 82846-38-6[4]

  • Molecular Formula: C₂₀H₄₀N₂O₃[4]

  • Key Functional Groups: Ether, Amide

Mechanism of Action

The co-extraction process is a liquid-liquid extraction wherein the target metal ions are transferred from an aqueous phase to an organic phase.[5] The 2,2'-Oxybis(N,N-dibutylacetamide) ligand is dissolved in a nonpolar organic solvent, such as dodecane, which is immiscible with the highly acidic aqueous phase (typically nitric acid) containing the dissolved actinides and lanthanides.[5]

During vigorous mixing, the ligand coordinates with the metal ions (M³⁺) at the aqueous-organic interface. The resulting metal-ligand complex is charge-neutral, often by co-extracting nitrate anions from the aqueous phase, and significantly more hydrophobic than the original hydrated metal ion.[5] This enhanced hydrophobicity drives the partitioning of the complex into the organic phase, thus "extracting" the metal from the aqueous solution.[5] The general stoichiometry of the extracted complex is often of the 1:3 metal-to-ligand ratio, though other stoichiometries are possible depending on conditions.[5]

G Figure 1: Extraction Mechanism cluster_aqueous Aqueous Phase (High Acidity) cluster_organic Organic Phase (Dodecane) cluster_structure Ligand Structure: 2,2'-Oxybis(N,N-dibutylacetamide) M3_aq M³⁺(aq) + 3NO₃⁻ (Actinide/Lanthanide) Complex_org M(L)₃(NO₃)₃ (Hydrophobic Complex) M3_aq->Complex_org Coordination & Extraction L_org 3L(org) (Ligand) L_org->Complex_org Binding struct O=C(N(Bu)₂)CH₂-O-CH₂C(N(Bu)₂)=O │ │ O O (Coordination Sites)

Caption: Ligand coordination with a metal ion (M³⁺) and subsequent extraction into the organic phase.

Synthesis Protocol for 2,2'-Oxybis(N,N-dibutylacetamide)

Rationale: The synthesis of diglycolamides can be achieved via the amidation of the corresponding carboxylic acid. This protocol adapts a common method using a carbodiimide coupling agent, which facilitates the formation of the amide bond under relatively mild conditions.[6]

Materials:

  • Diglycolic acid (2,2'-Oxybis(acetic acid))

  • Dibutylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Toluene

  • Hydrochloric acid (HCl), 2 M solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate mixture

G Figure 2: Synthesis Workflow start Dissolve Diglycolic Acid & Dibutylamine in Pyridine add_edc Add EDC·HCl at Room Temperature start->add_edc stir Stir Overnight under Argon add_edc->stir evaporate Remove Pyridine (Rotary Evaporator) stir->evaporate strip Strip with Toluene & Hexane evaporate->strip dissolve Dissolve Residue in DCM strip->dissolve wash Wash with 2M HCl, then Brine dissolve->wash dry Dry Organic Layer (MgSO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Silica Column Chromatography concentrate->purify end Characterize Final Product (NMR, MS) purify->end

Caption: Flowchart for the synthesis and purification of the target diglycolamide ligand.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottomed flask under an argon atmosphere, dissolve diglycolic acid (1.0 eq) and dibutylamine (2.1 eq) in anhydrous pyridine.[6]

  • Coupling Agent Addition: Add EDC·HCl (3.0 eq) portion-wise to the stirred solution at room temperature.[6] The reaction is typically exothermic and should be controlled.

  • Reaction: Allow the mixture to stir overnight at room temperature to ensure complete reaction.

  • Solvent Removal: Remove the pyridine solvent using a rotary evaporator.

  • Azeotropic Removal: Add toluene to the residue and evaporate again to azeotropically remove any remaining pyridine. Repeat with hexane.[6]

  • Workup: Dissolve the crude residue in dichloromethane (DCM). Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 2 M HCl (to remove excess amine and pyridine) and then with brine.[6]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure 2,2'-Oxybis(N,N-dibutylacetamide).

  • Validation: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Actinide & Lanthanide Co-extraction Protocol

Principle: This protocol outlines a standard batch liquid-liquid extraction experiment to determine the efficiency of 2,2'-Oxybis(N,N-dibutylacetamide) for co-extracting An(III) and Ln(III) from a simulated nitric acid waste stream.

Reagents & Materials:

  • Organic Phase: 0.2 M 2,2'-Oxybis(N,N-dibutylacetamide) in n-dodecane.

  • Aqueous Phase: 3 M Nitric Acid (HNO₃) containing known concentrations (e.g., 10⁻⁴ M) of representative trivalent actinides (e.g., ²⁴¹Am) and lanthanides (e.g., ¹⁵²Eu, ¹⁴⁷Nd).

  • Stripping Solution: 0.01 M HNO₃.

  • Centrifuge tubes (e.g., 15 mL).

  • Vortex mixer.

  • Centrifuge.

  • Pipettes.

G Figure 3: Extraction & Stripping Workflow cluster_stripping Back-Extraction (Stripping) start Prepare Organic & Aqueous Phases combine Combine Equal Volumes of Organic & Aqueous Phases (Phase Ratio O/A = 1) start->combine mix Vortex Vigorously (e.g., 30 min) for Mass Transfer combine->mix separate Centrifuge to Accelerate Phase Separation mix->separate sample_aq Sample Aqueous Phase (Raffinate) for Analysis separate->sample_aq sample_org Sample Organic Phase (Loaded Solvent) for Analysis separate->sample_org strip_combine Combine Loaded Organic Phase with Stripping Solution (e.g., 0.01M HNO₃) sample_org->strip_combine strip_mix Vortex Vigorously strip_combine->strip_mix strip_separate Centrifuge strip_mix->strip_separate strip_sample Sample Both Phases for Analysis strip_separate->strip_sample

Caption: Standard laboratory workflow for a batch solvent extraction and subsequent stripping experiment.

Step-by-Step Protocol:

Part A: Co-extraction

  • Phase Combination: In a centrifuge tube, pipette equal volumes (e.g., 5 mL each) of the prepared organic and aqueous phases. This establishes an Organic to Aqueous phase ratio (O/A) of 1.

  • Equilibration: Cap the tube securely and vortex vigorously for at least 30 minutes to ensure the system reaches equilibrium. Rationale: Sufficient mixing time is crucial for the metal-ligand complex to form and partition between phases.[5]

  • Phase Separation: Centrifuge the tube (e.g., at 3000 rpm for 5 minutes) to achieve a clean and rapid separation of the two phases.

  • Sampling: Carefully pipette aliquots from the center of both the upper organic phase (the "loaded solvent") and the lower aqueous phase (the "raffinate") for analysis. Rationale: Sampling from the center of each phase minimizes the risk of cross-contamination.

Part B: Back-Extraction (Stripping)

  • Stripping Setup: Take a known volume of the loaded organic phase from step A4 and combine it with an equal volume of the stripping solution (0.01 M HNO₃).

  • Equilibration: Vortex and centrifuge as described in steps A2 and A3. Rationale: The low acidity of the stripping solution shifts the equilibrium, causing the metal-ligand complex to dissociate and the metal ions to partition back into the aqueous phase.

  • Sampling: Sample both phases for analysis to quantify the efficiency of the stripping process.

Analytical Methods for Process Validation

To evaluate the performance of the extraction, it is essential to accurately measure the concentration of the metal ions in each phase before and after the experiment.

  • Radiometric Techniques: For radioactive tracers like ²⁴¹Am and ¹⁵²Eu, gamma spectroscopy is a highly sensitive and non-destructive method for quantification.

  • Mass Spectrometry: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is suitable for determining the concentration of stable or long-lived isotopes and can measure multiple elements simultaneously.

Performance Metrics Calculation:

  • Distribution Ratio (D): This key metric describes the efficiency of the extractant for a specific metal ion.

    • Formula: D = [Metal]org / [Metal]aq

    • Where [Metal]org is the concentration of the metal in the organic phase at equilibrium, and [Metal]aq is the concentration in the aqueous phase.

  • Separation Factor (SF): This value quantifies the selectivity of the extraction system for one metal over another. It is crucial for assessing the feasibility of separating actinides from lanthanides.

    • Formula: SF(M1/M2) = DM1 / DM2

    • A high SF value (>1) indicates that the system preferentially extracts Metal 1 over Metal 2.

Data Interpretation & Performance Metrics

The effectiveness of the co-extraction process is determined by the Distribution Ratios (D), while the potential for subsequent selective separation is indicated by the Separation Factor (SF).

Table 1: Representative Extraction Performance Data

Metal IonRepresentative IsotopeD (in 3 M HNO₃)SF (vs. Am)
Americium (Am³⁺)²⁴¹Am15.21.0
Europium (Eu³⁺)¹⁵²Eu12.80.84
Neodymium (Nd³⁺)¹⁴⁷Nd10.50.69

Note: Data are illustrative, based on typical performance of diglycolamide extractants. Actual values must be determined experimentally.

Interpretation:

  • High D values (>10): The D values for all three elements are significantly greater than 1, indicating highly efficient co-extraction from the 3 M HNO₃ aqueous phase into the organic phase containing 2,2'-Oxybis(N,N-dibutylacetamide).[7]

  • SF values close to 1: The separation factors between Am and the lanthanides are close to unity. This confirms that this specific ligand, under these conditions, acts as a co-extractant , removing both actinides and lanthanides together from the feed solution without significant separation between them.[1] This is the desired outcome for a group separation process like DIAMEX. The subsequent, more challenging An/Ln separation would require a different process, often using "soft" donor ligands that can exploit the slightly higher covalent character of actinide bonding.[2]

Safety Precautions

All work must be conducted in a laboratory equipped to handle chemical and radiological hazards.

  • Chemical Hazards:

    • 2,2'-Oxybis(N,N-dibutylacetamide): While a specific Safety Data Sheet (SDS) is not widely available, similar acetamides can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[8]

    • Organic Diluents (n-dodecane): Combustible liquids. Avoid open flames and ensure adequate ventilation.

    • Nitric Acid (3 M): Highly corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood.

  • Radiological Hazards:

    • Work involving actinides like Americium must be performed in a licensed radiological facility (e.g., a glovebox) by trained personnel.

    • Follow all institutional radiation safety protocols and the ALARA (As Low As Reasonably Achievable) principle.

  • Personal Protective Equipment (PPE):

    • Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[8][9]

    • When handling concentrated acids or working outside of a fume hood, additional PPE may be required.

References

  • Werner, E. J., & Biros, S. M. (2019). Supramolecular Ligands for the Extraction of Lanthanide and Actinide Ions. Department of Chemistry & Biochemistry, Grand Valley State University. [Link]

  • Braley, J. C. (2010). Advanced Extraction Methods for Actinide/Lanthanide Separations. UNT Digital Library. [Link]

  • Luo, H., et al. (2018). Extraction of Lanthanide and Actinide Ions from Aqueous Mixtures Using a Carboxylic Acid-Functionalized Porous Aromatic Framework. PubMed Central. [Link]

  • Bryantsev, V. S., et al. (2020). Efficient Trivalent Actinide–Lanthanide Separations Using Hydrophilic CHON-Compliant Phenanthroline-Dicarboxamide Ligands. Industrial & Engineering Chemistry Research, ACS Publications. [Link]

  • Werner, E. J., & Biros, S. M. (2019). Supramolecular ligands for the extraction of lanthanide and actinide ions. ResearchGate. [Link]

  • Angene Chemical. (2025). Safety Data Sheet for N-tert-butylacetamide. Angene Chemical. [Link]

  • Wang, C., et al. (2022). Exploiting the coordination chemistry of high-valent americium for actinide/lanthanide separations. PubMed Central. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for N-tert-Butylacetamide. Thermo Fisher Scientific. [Link]

  • Verlinden, B., et al. (2022). Solvent Optimization Studies for a New EURO-GANEX Process with 2,2'-Oxybis(N,N-di-n-decylpropanamide) (mTDDGA) and Its Radiolysis Products. Document Server@UHasselt. [Link]

  • Bell, K., et al. (2013). Actinide-lanthanide co-extraction by rigidified diglycolamides. ResearchGate. [Link]

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Application Notes and Protocols for Solvent Extraction Using 2,2'-Oxybis(N,N-dibutylacetamide)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

This document provides a comprehensive technical guide on the application of 2,2'-Oxybis(N,N-dibutylacetamide) as an extractant in solvent extraction processes. While extensive data on this specific molecule is not broadly published, the protocols and scientific rationale presented herein are synthesized from authoritative research on closely related diglycolamide (DGA) compounds, such as TODGA (N,N,N',N'-tetra-n-octyl diglycolamide) and mTDDGA (2,2'-oxybis(N,N-didecylpropanamide)).[1][2] The principles governing the extraction behavior of these molecules are fundamentally similar, revolving around the coordination of the amide oxygens and the central ether oxygen with metal ions.

Researchers, scientists, and drug development professionals are advised to use the following protocols as a robust starting point, with the understanding that optimization of specific parameters may be necessary for novel applications. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower the user to make informed decisions during their experimental design and execution.

Introduction to 2,2'-Oxybis(N,N-dibutylacetamide) and its Role in Solvent Extraction

2,2'-Oxybis(N,N-dibutylacetamide), also known as N,N,N',N'-tetrabutyldiglycolamide (TBDGA), is a member of the diglycolamide class of extractants. These compounds are of significant interest in the fields of nuclear fuel reprocessing, hydrometallurgy, and analytical chemistry due to their high affinity for trivalent actinides and lanthanides.[3] The molecular structure, characterized by a central ether oxygen and two adjacent amide groups, allows for strong chelation with metal ions, facilitating their transfer from an aqueous phase to an immiscible organic phase.

The primary application of such extractants lies in the separation of valuable or hazardous metal ions from complex matrices. For instance, in the context of used nuclear fuel reprocessing, diglycolamides are investigated for the grouped extraction of actinides (AN) and lanthanides (LN) from nitric acid solutions.[1][2] The separation of these two groups is a critical step in reducing the long-term radiotoxicity of nuclear waste.

Key Physicochemical Information:

PropertyValueSource
Chemical Name 2,2'-Oxybis(N,N-dibutylacetamide)Key Organics
CAS Number 82846-38-6Key Organics
Molecular Formula C20H40N2O3Key Organics
Molecular Weight 356.54 g/mol Calculated

Fundamental Principles of Solvent Extraction with Diglycolamides

Solvent extraction, or liquid-liquid extraction, is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases.[4] In the context of metal ion extraction with 2,2'-Oxybis(N,N-dibutylacetamide), the process can be broken down into the following key stages:

  • Extraction: The organic phase, containing the extractant dissolved in a suitable diluent, is brought into vigorous contact with the aqueous phase containing the metal ions of interest (e.g., in a nitric acid solution). The diglycolamide molecules coordinate with the metal ions, forming a neutral complex that is soluble in the organic phase.

  • Scrubbing (Optional): The loaded organic phase may be "scrubbed" by contacting it with a fresh aqueous solution to remove any co-extracted impurities that have a weaker affinity for the extractant.

  • Stripping (Back-Extraction): The metal ions are recovered from the loaded organic phase by contacting it with an aqueous solution that disrupts the metal-extractant complex. This can be achieved by changing the pH, using a complexing agent in the aqueous phase, or altering the oxidation state of the metal ion.

The efficiency of the extraction process is quantified by the distribution ratio (D) , which is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. The selectivity of the extraction for one metal ion over another is described by the separation factor (SF) , which is the ratio of their respective distribution ratios.

The extraction of trivalent metal ions (M³⁺) from a nitric acid (HNO₃) solution by a diglycolamide (L) can be generally represented by the following equilibrium:

M³⁺(aq) + 3NO₃⁻(aq) + nL(org) ⇌ M(NO₃)₃·nL(org)

The stoichiometry of the extracted complex (the value of 'n') can vary, but for many diglycolamide systems, it is often found to be 2 or 3.[3]

Synthesis of 2,2'-Oxybis(N,N-dibutylacetamide)

While commercially available, 2,2'-Oxybis(N,N-dibutylacetamide) can be synthesized in the laboratory. The following procedure is adapted from established methods for the synthesis of similar N,N,N',N'-tetraalkyldiglycolamides.[5]

Reaction Scheme:

Diglycolic acid is first converted to diglycolyl dichloride, which is then reacted with di-n-butylamine to yield the final product.

Materials and Reagents:

  • Diglycolic acid

  • Thionyl chloride (SOCl₂)

  • Di-n-butylamine

  • Triethylamine (or another suitable base)

  • Anhydrous toluene (or another suitable inert solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Preparation of Diglycolyl Dichloride:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diglycolic acid in an excess of thionyl chloride.

    • Gently reflux the mixture until the solid diglycolic acid has completely dissolved and the evolution of HCl and SO₂ gases ceases. This may take several hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude diglycolyl dichloride as an oil.

  • Amidation Reaction:

    • Dissolve the crude diglycolyl dichloride in anhydrous toluene.

    • In a separate flask, dissolve di-n-butylamine and a slight excess of triethylamine (to act as an HCl scavenger) in anhydrous toluene.

    • Cool the amine solution in an ice bath and add the diglycolyl dichloride solution dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure 2,2'-Oxybis(N,N-dibutylacetamide).

Application Protocol: Selective Extraction of Americium(III) and Europium(III)

This protocol provides a general framework for the separation of Am(III) from Eu(III) from a nitric acid feed solution. This is a common benchmark for evaluating the performance of extractants for nuclear waste partitioning.

Materials and Equipment:

  • Organic Phase: 0.1 M 2,2'-Oxybis(N,N-dibutylacetamide) in a suitable diluent (e.g., n-dodecane, TPH - hydrogenated tetrapropylene).

  • Aqueous Feed: 1 M Nitric Acid (HNO₃) containing known concentrations of Am(III) and Eu(III) tracers (e.g., ²⁴¹Am and ¹⁵²Eu).

  • Scrub Solution: 1 M HNO₃.

  • Strip Solution: 0.01 M HNO₃ or a solution containing a suitable complexing agent.

  • Centrifuge tubes (e.g., 15 mL).

  • Vortex mixer or mechanical shaker.

  • Centrifuge.

  • Pipettes and tips.

  • Scintillation vials and cocktail (for radiometric analysis) or ICP-MS for concentration determination.

Experimental Workflow Diagram:

SolventExtractionWorkflow cluster_prep Preparation cluster_process Extraction Process cluster_analysis1 Analysis cluster_stripping Stripping cluster_analysis2 Analysis Organic_Phase Organic Phase (0.1 M Extractant in Diluent) Contact 1. Contact & Mix (Organic + Aqueous) Organic_Phase->Contact Aqueous_Feed Aqueous Feed (Am/Eu in 1M HNO3) Aqueous_Feed->Contact Separate 2. Centrifuge & Separate Phases Contact->Separate Loaded_Organic Loaded Organic Phase Separate->Loaded_Organic Organic Raffinate Aqueous Raffinate Separate->Raffinate Aqueous Contact_Strip 3. Contact & Mix (Loaded Organic + Strip) Loaded_Organic->Contact_Strip Analyze_Raffinate Analyze Raffinate (ICP-MS / Radiometry) Raffinate->Analyze_Raffinate Strip_Solution Strip Solution (e.g., 0.01 M HNO3) Strip_Solution->Contact_Strip Separate_Strip 4. Centrifuge & Separate Phases Contact_Strip->Separate_Strip Stripped_Organic Stripped Organic Separate_Strip->Stripped_Organic Organic Aqueous_Product Aqueous Product Separate_Strip->Aqueous_Product Aqueous Analyze_Product Analyze Product (ICP-MS / Radiometry) Aqueous_Product->Analyze_Product

Caption: Workflow for Am(III)/Eu(III) solvent extraction.

Step-by-Step Protocol:

  • Extraction:

    • Pipette equal volumes (e.g., 1 mL) of the organic phase and the aqueous feed solution into a centrifuge tube.

    • Tightly cap the tube and vortex or shake vigorously for at least 30 minutes at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

    • Centrifuge the mixture (e.g., at 3000 rpm for 5 minutes) to achieve a clean separation of the two phases.[1]

    • Carefully separate the two phases. The aqueous phase is the "raffinate".

  • Analysis of Extraction Efficiency:

    • Take an aliquot of the raffinate and the initial aqueous feed for analysis.

    • Determine the concentration of Am(III) and Eu(III) in both solutions using an appropriate analytical technique (e.g., gamma spectroscopy for radiotracers, ICP-MS for stable isotopes).

    • Calculate the distribution ratio (D) for each metal: D = ([Metal]initial - [Metal]raffinate) / [Metal]raffinate

    • Calculate the separation factor (SF) of Am over Eu: SF(Am/Eu) = D(Am) / D(Eu)

  • Stripping (Back-Extraction):

    • Take the "loaded" organic phase from the extraction step and contact it with an equal volume of the strip solution.

    • Repeat the mixing and phase separation steps as described in the extraction protocol.

    • The resulting aqueous phase contains the stripped metal ions.

  • Analysis of Stripping Efficiency:

    • Analyze the concentration of Am(III) and Eu(III) in the aqueous strip solution.

    • Calculate the percentage of each metal stripped from the organic phase.

Expected Performance and Causality

Based on studies of similar diglycolamide extractants, the following trends and behaviors can be anticipated. The length of the alkyl chains on the amide nitrogens influences both the solubility of the extractant in the organic diluent and its extraction efficiency. Shorter alkyl chains, such as the butyl groups in 2,2'-Oxybis(N,N-dibutylacetamide), may lead to slightly different extraction behavior compared to longer-chain analogs like TODGA.

Expected Extraction Trends:

ParameterExpected BehaviorRationale
Effect of HNO₃ Concentration Distribution ratios for both Am(III) and Eu(III) are expected to increase with increasing nitric acid concentration up to a certain point (e.g., 3-4 M), after which they may decrease due to competition from nitric acid for the extractant.The extraction proceeds via a solvation mechanism where the neutral metal nitrate salt is extracted. Higher nitrate concentrations in the aqueous phase push the equilibrium towards the formation of the extractable complex. At very high acidities, the extractant itself can be protonated or saturated with nitric acid, reducing its availability for metal ion coordination.
Separation of Am(III) and Eu(III) Diglycolamides typically show a slight preference for the extraction of lanthanides over actinides from nitric acid solutions. Therefore, the separation factor SF(Am/Eu) is expected to be less than 1.The subtle differences in the ionic radii and coordination chemistry between the trivalent actinides and lanthanides lead to slight variations in the stability of their complexes with the diglycolamide extractant.
Effect of Diluent The choice of diluent can significantly impact the extraction efficiency. Aliphatic hydrocarbons like n-dodecane are common, but more polar diluents or the addition of modifiers can enhance extraction.The polarity and solvating power of the diluent affect the stability of the extracted metal-ligand complex in the organic phase.

Conclusion and Future Perspectives

2,2'-Oxybis(N,N-dibutylacetamide) represents a potentially valuable extractant for the separation of f-block elements. The protocols and principles outlined in this guide provide a solid foundation for its application in research and development. It is anticipated that this compound will exhibit extraction behavior analogous to other well-studied diglycolamides, making it a candidate for processes requiring efficient extraction of trivalent metal ions.

Further research should focus on obtaining precise quantitative data for 2,2'-Oxybis(N,N-dibutylacetamide), including distribution ratios for a wider range of metal ions, studies on its radiolytic and hydrolytic stability, and investigations into its performance in more complex, real-world sample matrices. Optimization of the solvent system, including the choice of diluent and the potential use of synergistic agents, will be key to unlocking its full potential in various applications, from analytical chemistry to advanced nuclear fuel cycles.

References

  • Verlinden, B., Wilden, A., Van Hecke, K., Egberink, R. J. M., Huskens, J., & Willem, V. (2022). Solvent Optimization Studies for a New EURO-GANEX Process with 2,2'-Oxybis(N,N-di-n-decylpropanamide) (mTDDGA) and Its Radiolysis Products. Solvent Extraction and Ion Exchange, 40(1), 62-79. [Link]

  • Zhang, Z., et al. (2020). Selective Separation and Coordination of Europium(III) and Americium(III) by Bisdiglycolamide Ligands: Solvent Extraction, Spectroscopy, and DFT Calculations. Inorganic Chemistry, 59(20), 15337–15347. [Link]

  • PubChem. (n.d.). 2,2'-Oxybis(N,N-dibutylacetamide). National Center for Biotechnology Information. Retrieved from [Link]

  • Yadav, A., et al. (2022). Extraction of europium (III) and americium (III) from acidic feeds using four extraction chromatography resins containing diglycolamide extractants. Proceedings of the fifteenth biennial DAE-BRNS symposium on nuclear and radiochemistry, 152. [Link]

  • Verlinden, B., Wilden, A., Van Hecke, K., Egberink, R. J. M., Huskens, J., & Verwerft, M. (2022). Solvent Optimization Studies for a New EURO-GANEX Process with 2,2'-Oxybis(N,N-di-n-decylpropanamide) (mTDDGA) and Its Radiolysis Products. Forschungszentrum Jülich. [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • JSS College of Arts, Commerce and Science. (n.d.). SOLVENT EXTRACTION. Retrieved from [Link]

  • Extraction Magazine. (2020, August 19). The Basic Scientific Principles of Solvent Extraction for Hemp Processors. [Link]

  • PubChem. (n.d.). N,N-Dibutylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-(diethylamino)-2-oxoethoxy)-N,N-diethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Afonin, M. A., et al. (2021). Extraction of Lanthanides(III) from Nitric Acid Solutions with N,N′-dimethyl-N,N′-dicyclohexyldiglycolamide into Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids and Their Mixtures with Molecular Organic Diluents. Molecules, 26(15), 4649. [Link]

Sources

Application Notes and Protocols for Liquid-Liquid Extraction with 2,2'-Oxybis(N,N-dibutylacetamide)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the experimental setup for liquid-liquid extraction utilizing 2,2'-Oxybis(N,N-dibutylacetamide). It is intended for professionals in research and drug development who require a detailed, scientifically grounded protocol for the separation and purification of target analytes, particularly metal ions. This guide emphasizes the underlying chemical principles, safety considerations, and step-by-step methodologies to ensure reliable and reproducible results.

Introduction: Understanding 2,2'-Oxybis(N,N-dibutylacetamide)

2,2'-Oxybis(N,N-dibutylacetamide) is a member of the diglycolamide class of extractants. These molecules are of significant interest in separation science due to their high affinity for various metal ions, particularly actinides and lanthanides. The molecule's structure, featuring a central ether oxygen and two amide groups with butyl chains, imparts favorable properties for liquid-liquid extraction. The oxygen and nitrogen atoms act as donor atoms, forming stable complexes with metal ions, while the butyl groups enhance solubility in organic solvents.

Diglycolamides like 2,2'-Oxybis(N,N-dibutylacetamide) are part of a class of "CHON" extractants (containing only carbon, hydrogen, oxygen, and nitrogen), which are desirable for their potential to be completely incinerated, minimizing radioactive waste streams in nuclear fuel reprocessing.

Health and Safety Precautions

General Handling:

  • Always work in a well-ventilated laboratory fume hood.[1][2]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1]

  • Avoid inhalation of vapors or mists.[3][4]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory.[2]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]

The Principle of Liquid-Liquid Extraction with 2,2'-Oxybis(N,N-dibutylacetamide)

Liquid-liquid extraction is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic phase.[5][6][7] In this application, the target metal ions initially reside in the aqueous phase, often in a mineral acid solution (e.g., nitric acid). The organic phase consists of 2,2'-Oxybis(N,N-dibutylacetamide) dissolved in a suitable organic diluent.

The extraction process is driven by the formation of a neutral complex between the metal ion and the 2,2'-Oxybis(N,N-dibutylacetamide) extractant at the liquid-liquid interface. This complex is more soluble in the organic phase and is thus extracted from the aqueous phase. The efficiency of this process is influenced by several factors, including the concentration of the extractant, the acidity of the aqueous phase, the nature of the organic diluent, and the temperature.

The general equilibrium for the extraction of a trivalent metal ion (M³⁺) can be represented as:

M³⁺(aq) + 3NO₃⁻(aq) + nL(org) ⇌

Where 'L' represents the 2,2'-Oxybis(N,N-dibutylacetamide) ligand. The stoichiometry 'n' (the number of ligand molecules complexing with the metal ion) can vary depending on the specific metal and extraction conditions.

Experimental Workflow

The following diagram illustrates the general workflow for a liquid-liquid extraction experiment using 2,2'-Oxybis(N,N-dibutylacetamide).

G cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Aqueous_Prep Aqueous Phase (Metal ion in HNO₃) Contact Phase Contacting (Vigorous Mixing) Aqueous_Prep->Contact Organic_Prep Organic Phase (Extractant in Diluent) Organic_Prep->Contact Separate Phase Separation (Centrifugation/Settling) Contact->Separate Aqueous_Analysis Aqueous Phase Analysis (e.g., ICP-MS) Separate->Aqueous_Analysis Aqueous Layer Organic_Analysis Organic Phase Analysis (Optional Back-Extraction then Analysis) Separate->Organic_Analysis Organic Layer Calculate Calculate Distribution Ratio (D) and Extraction Efficiency (%E) Aqueous_Analysis->Calculate Organic_Analysis->Calculate

Caption: General workflow for liquid-liquid extraction.

Detailed Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,2'-Oxybis(N,N-dibutylacetamide)>95%VariesStore in a cool, dry place.
Nitric Acid (HNO₃)Trace metal gradeVariesHandle with extreme care.
Organic Diluent (e.g., n-dodecane, kerosene)HPLC gradeVariesChoose based on experimental requirements.
Deionized Water18.2 MΩ·cmIn-house
Metal Ion Standard SolutionsCertifiedVariesFor calibration and spiking.
Volumetric flasks, pipettes, centrifuge tubesClass AVaries
Vortex mixer or mechanical shakerVaries
CentrifugeVaries
Analytical Instrument (e.g., ICP-MS, Alpha Spectrometer)Varies
Preparation of Solutions

Aqueous Phase:

  • Prepare a stock solution of the target metal ion(s) in 0.1 M nitric acid.

  • Prepare a series of aqueous feed solutions with the desired metal ion concentration and varying nitric acid concentrations (e.g., 0.1 M, 0.5 M, 1 M, 3 M, 5 M) to investigate the effect of acidity.[8]

Organic Phase:

  • Accurately weigh the required amount of 2,2'-Oxybis(N,N-dibutylacetamide).

  • Dissolve the extractant in the chosen organic diluent (e.g., n-dodecane) to the desired concentration (e.g., 0.1 M, 0.2 M, 0.5 M). Gentle heating may be required for complete dissolution.

Liquid-Liquid Extraction Procedure
  • Pipette equal volumes (e.g., 2 mL) of the prepared aqueous and organic phases into a centrifuge tube.

  • Tightly cap the tube and vortex or shake vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and attainment of equilibrium.[9]

  • Centrifuge the mixture at a sufficient speed (e.g., 3000 rpm) for a set duration (e.g., 10 minutes) to achieve complete phase separation.

  • Carefully separate the two phases using a pipette. Transfer each phase into a clean, labeled vial.

  • Take an aliquot of the aqueous phase for analysis.

  • (Optional) For analysis of the organic phase, perform a back-extraction by contacting it with a suitable stripping agent (e.g., dilute acid or a complexing agent solution) to transfer the metal ions back into an aqueous phase, which can then be analyzed.

Analytical Quantification

The concentration of the metal ion in the aqueous phase before and after extraction is determined using a suitable analytical technique.

For Actinides and Lanthanides:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for determining the elemental composition of a sample.[10]

    • Protocol:

      • Prepare a series of calibration standards of the target metal ion in the same acid matrix as the samples.

      • Dilute the aqueous samples (before and after extraction) to fall within the linear dynamic range of the instrument.

      • Analyze the samples and standards using the ICP-MS.

      • Construct a calibration curve and determine the concentration of the metal ion in the samples.

  • Alpha Spectrometry: For alpha-emitting radionuclides, this technique provides quantitative information.

    • Protocol:

      • Prepare a sample for alpha spectroscopy by evaporating a known volume of the aqueous solution onto a planchet or by using a liquid scintillation cocktail.[9]

      • Count the sample in an alpha spectrometer for a sufficient time to obtain good counting statistics.

      • Calculate the activity concentration based on the detector efficiency and the measured count rate.

Data Analysis and Interpretation

The efficiency of the extraction is evaluated by calculating the distribution ratio (D) and the percentage of extraction (%E).

Distribution Ratio (D): The distribution ratio is the ratio of the total concentration of the metal ion in the organic phase to its total concentration in the aqueous phase at equilibrium.

D = [M]org / [M]aq

Where:

  • [M]org is the concentration of the metal in the organic phase.

  • [M]aq is the concentration of the metal in the aqueous phase.

[M]org can be calculated by mass balance: [M]org = ([M]initial_aq - [M]final_aq) * (Vaq / Vorg)

Percentage of Extraction (%E): The percentage of extraction represents the fraction of the metal ion transferred from the aqueous phase to the organic phase.

%E = (D / (D + (Vaq / Vorg))) * 100

Where:

  • Vaq is the volume of the aqueous phase.

  • Vorg is the volume of the organic phase.

Causality Behind Experimental Choices

  • Choice of Organic Diluent: The diluent can affect the extraction efficiency by influencing the solubility of the extractant and the metal-extractant complex. Aliphatic hydrocarbons like n-dodecane are commonly used due to their chemical stability and immiscibility with water.

  • Effect of Nitric Acid Concentration: The concentration of nitric acid in the aqueous phase plays a crucial role. At low acidities, the extraction of some metal ions may be less efficient. As the acidity increases, the extraction efficiency often increases up to a certain point, after which it may decrease due to competition from the acid for the extractant.[8]

  • Extractant Concentration: Increasing the concentration of 2,2'-Oxybis(N,N-dibutylacetamide) generally leads to a higher distribution ratio, as it shifts the equilibrium towards the formation of the metal-extractant complex in the organic phase.

Visualizing the Extraction Mechanism

The following diagram illustrates the proposed mechanism for the extraction of a trivalent metal ion by 2,2'-Oxybis(N,N-dibutylacetamide).

G cluster_aqueous Aqueous Phase cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase Metal_aq M³⁺ (hydrated) Complexation Complex Formation Metal_aq->Complexation Nitrate_aq NO₃⁻ Nitrate_aq->Complexation Complex_org [M(NO₃)₃·nL] (Neutral Complex) Complexation->Complex_org Ligand_org L (2,2'-Oxybis(N,N-dibutylacetamide)) Ligand_org->Complexation

Caption: Proposed extraction mechanism.

References

  • ChemPoint. (2020). SAFETY DATA SHEET N,N-Dimethylacetamide.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: N-Ethylacetamide.
  • van Osch, D. J. G. P., Parmentier, D., Dietzd, C. H. J. T., van den Bruinhorstb, A., Tuiniera, R., & Kroon, M. C. (2016). Removal of alkali and transition metal ions from water with hydrophobic deep eutectic solvents. Pure and Applied Chemistry.
  • ChemRxiv. (n.d.). Origins of Clustering of Metalate-Extractant Complexes in Liquid-Liquid Extraction.
  • PubMed. (n.d.). Liquid-liquid extraction of divalent transition metal ions with a novel bis-β-ketoester extraction reagent.
  • IOSR Journal. (n.d.). A study of extraction of metals with aqueous two phase system for ionic liquids.
  • ResearchGate. (2025). Extraction chromatographic separations and analysis of actinides using sequential injection techniques with on-line inductively coupled plasma mass spectrometry (ICP MS) detection.
  • ResearchGate. (2025).
  • Annual Reviews. (n.d.). LIQUID-LIQUID EXTRACTION OF THE ACTINIDES.
  • MDPI. (n.d.). Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II)
  • ResearchGate. (2021). Extraction of Selected Metal Ions with Mixtures of N,N,N',N'-tetra-n-octyldiglycolamide and 4,4′(5′)-di-t-butylcyclohexano 18-crown-6.
  • Royal Society of Chemistry. (n.d.). Removal of alkali and transition metal ions from water with hydrophobic deep eutectic solvents.
  • MDPI. (n.d.).
  • Royal Society of Chemistry. (2025). The complexation and solvent extraction properties of a phenanthroline diamide extractant for trivalent actinide and lanthanide ions.
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • MDPI. (n.d.). Countercurrent Actinide Lanthanide Separation Process (ALSEP)
  • Semantic Scholar. (n.d.).

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Application Notes and Protocols for the Use of Diglycolamides in Advanced Nuclear Fuel Reprocessing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Minor Actinide Separation

The reprocessing of spent nuclear fuel is a critical step in closing the nuclear fuel cycle. It aims to recover valuable materials, primarily uranium and plutonium, and to reduce the volume and long-term radiotoxicity of high-level radioactive waste (HLW).[1][2] A significant challenge in advanced reprocessing is the separation of trivalent minor actinides (MAs), such as americium (Am) and curium (Cm), from the chemically similar trivalent lanthanides (Ln), which are abundant fission products.[3][4][5] Due to their long half-lives and significant contribution to the heat load and radiotoxicity of nuclear waste, the partitioning and transmutation (P&T) of minor actinides is a key strategy for sustainable nuclear energy.[3][6]

Diglycolamides (DGAs) are a class of neutral, tridentate ligands that have emerged as exceptionally promising extractants for this purpose.[7] These molecules, composed solely of carbon, hydrogen, oxygen, and nitrogen (the "CHON" principle), have the advantage of being completely incinerable, which simplifies waste management compared to phosphorus-containing extractants. This guide focuses on the application of diglycolamides, with a specific interest in 2,2'-Oxybis(N,N-dibutylacetamide) , also known as N,N,N',N'-tetrabutyl diglycolamide (TBDGA). While much of the extensive research has been conducted on its longer-chain analogue, N,N,N',N'-tetraoctyl diglycolamide (TODGA), the principles, mechanisms, and protocols are largely translatable across the class.[6][8] DGAs exhibit high extraction efficiency for both trivalent actinides and lanthanides from highly acidic media, making them central to advanced separation processes like Grouped Actinide Extraction (GANEX).[6][9]

Section 1: Mechanism of Trivalent Metal Ion Extraction

The efficacy of diglycolamide ligands stems from their specific coordination chemistry with trivalent metal ions in a nitric acid medium. The DGA molecule acts as a neutral, tridentate ligand, binding to the metal ion through its central ether oxygen and the two carbonyl oxygens of the amide groups. This forms a highly stable, charge-neutral complex that is soluble in the organic phase.

In the solvent extraction process, the dissolved spent fuel is in a highly concentrated nitric acid aqueous phase.[9] The organic phase, typically a solution of the DGA in a nonpolar diluent like n-dodecane, is brought into contact with this aqueous phase. The equilibrium strongly favors the transfer of the metal-DGA complex into the organic phase.

Key Mechanistic Steps:

  • Nitrate Salting: High concentrations of nitrate ions (from nitric acid) in the aqueous phase promote the formation of the neutral metal nitrate species (e.g., Am(NO₃)₃).

  • Complexation: Three DGA molecules coordinate with the trivalent metal ion, displacing water molecules from the inner coordination sphere.[10]

  • Phase Transfer: The resulting complex, typically ₃, is large, lipophilic, and charge-neutral, allowing it to be efficiently extracted into the organic diluent.

The diagram below illustrates the coordination of a trivalent metal ion (M³⁺) by three generic DGA molecules.

G cluster_complex Extracted Metal-DGA Complex M M³⁺ O1_1 M->O1_1 O(ether) O1_2 M->O1_2 O(C=O) O1_3 M->O1_3 O(C=O) O2_1 M->O2_1 O2_2 M->O2_2 O2_3 M->O2_3 O3_1 M->O3_1 O3_2 M->O3_2 O3_3 M->O3_3 DGA1 DGA₁ DGA2 DGA₂ DGA3 DGA₃

Caption: Coordination of a trivalent metal ion (M³⁺) by three diglycolamide (DGA) ligands.

Section 2: Application in Grouped Actinide Extraction (GANEX)

Diglycolamides are integral to advanced reprocessing flowsheets such as the Grouped Actinide Extraction (GANEX) process.[6] The primary goal of GANEX is the co-extraction of all actinides (U, Np, Pu, Am, Cm) together, which enhances proliferation resistance by avoiding a pure plutonium stream.[6]

Typical Solvent Formulation:

A robust solvent system is required for industrial applications to ensure high extraction efficiency while preventing operational issues like third-phase formation. A phase modifier is often added to the solvent to increase the solubility of the extracted metal-ligand complexes.

ComponentExample CompoundConcentrationPurpose
Extractant TODGA or TBDGA0.2 MBinds with actinides and lanthanides for extraction.
Phase Modifier N,N-dihexyloctanamide (DHOA)0.5 MPrevents the formation of a third phase, enhancing solvent capacity.[11]
Diluent n-dodecane or Odorless Kerosene (OK)BalanceInert carrier for the active solvent components.

Section 3: Experimental Protocols

The following protocols provide a framework for laboratory-scale evaluation of 2,2'-Oxybis(N,N-dibutylacetamide) (TBDGA) or other diglycolamides for nuclear fuel reprocessing applications.

Protocol 3.1: Co-extraction of Am(III) and Eu(III)

This protocol details a batch experiment to determine the distribution ratios (D) of Americium (Am) and Europium (Eu) from a simulated high-level liquid waste (HLLW) solution. Eu is used as a non-radioactive surrogate for trivalent actinides and as a representative of the lanthanide fission products.

Materials:

  • Aqueous Phase: 3 M Nitric Acid (HNO₃) containing tracer concentrations of ²⁴¹Am(III) and ¹⁵²Eu(III).

  • Organic Phase: 0.2 M TBDGA + 0.5 M DHOA in n-dodecane.

  • Thermostatted shaker/vortex mixer.

  • Centrifuge.

  • Gamma spectrometer or Liquid Scintillation Counter for analysis.

Procedure:

  • Preparation: In a suitable centrifuge tube, pipette 2 mL of the aqueous phase and 2 mL of the organic phase.

  • Equilibration: Cap the tube securely and agitate vigorously using a vortex mixer for at least 30 minutes to ensure equilibrium is reached. Maintain a constant temperature (e.g., 25°C).

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic phases.

  • Sampling: Carefully pipette 1 mL aliquots from both the aqueous and organic phases into separate counting vials.

  • Analysis: Determine the activity (counts per minute) of ²⁴¹Am and ¹⁵²Eu in each aliquot using gamma spectrometry.

  • Calculation: Calculate the distribution ratio (D) for each metal ion using the formula: D = (Activity in Organic Phase / Volume of Organic Phase) / (Activity in Aqueous Phase / Volume of Aqueous Phase)

Protocol 3.2: Selective Actinide Stripping

While DGAs co-extract actinides and lanthanides effectively, their separation is the crucial next step.[3] This is achieved by selective stripping, where the actinides are washed back into an aqueous phase using a solution containing a hydrophilic complexing agent that has a higher affinity for actinides than for lanthanides.

Materials:

  • Loaded Organic Phase: The organic phase from Protocol 3.1 after extraction.

  • Stripping Solution: 0.05 M DTPA (diethylenetriaminepentaacetic acid) in a 0.5 M citric acid buffer, adjusted to pH 3.0.

  • Equipment as listed in Protocol 3.1.

Procedure:

  • Preparation: In a new centrifuge tube, pipette 2 mL of the loaded organic phase and 2 mL of the aqueous stripping solution.

  • Equilibration: Agitate the mixture for at least 60 minutes. The kinetics of stripping can be slower than extraction.

  • Phase Separation: Centrifuge as described previously to separate the phases.

  • Sampling and Analysis: Sample both phases and analyze for ²⁴¹Am and ¹⁵²Eu activity.

  • Calculation: Calculate the stripping efficiency and the Am/Eu separation factor (SF). SF (Am/Eu) = Dₐₘ / Dₑᵤ

The workflow for this entire process is visualized below.

G cluster_process Solvent Extraction Workflow A Dissolved Spent Fuel (Aqueous: 3M HNO₃) Contains: An³⁺, Ln³⁺, FPs C Co-Extraction Step (Vigorous Mixing) A->C B Organic Solvent (0.2M DGA in Dodecane) B->C D Loaded Organic Phase (DGA-An/Ln Complexes) C->D Phase Separation E Aqueous Raffinate (Fission Products to Waste) C->E G Selective Stripping Step D->G F Selective Stripping Agent (Aqueous: DTPA, pH 3) F->G H Actinide Product (Aqueous Phase) G->H Phase Separation I Lanthanide-Loaded Organic G->I J Lanthanide Stripping (Dilute HNO₃) I->J K Lanthanide Product (Aqueous Phase) J->K L Recycled Solvent J->L

Caption: Workflow for co-extraction and selective stripping of actinides and lanthanides.

Section 4: Stability and Performance Considerations

The operational environment of nuclear fuel reprocessing is harsh, involving high acidity and intense radiation fields. The stability of the solvent is therefore paramount for a sustainable process.

  • Radiolytic Stability: Diglycolamides exhibit good resistance to degradation by radiation. Studies on TODGA have shown that while some degradation occurs, the solvent maintains high extraction efficiency up to significant absorbed doses (≥ 500 kGy).[11] Alpha radiolysis also leads to a predictable, exponential decrease in the free ligand concentration.[8] The primary degradation products result from the breaking of ether and amide bonds.[6]

  • Hydrolytic Stability: DGAs are also found to be sufficiently stable against hydrolysis in the highly acidic conditions of the process.[8]

  • Influence of Nitric Acid: The distribution ratios for both Am(III) and Eu(III) increase significantly with increasing nitric acid concentration, typically peaking around 3-4 M HNO₃. This is why the extraction is performed under these conditions. Conversely, stripping is more effective in low-acid or buffered solutions.

Conclusion

2,2'-Oxybis(N,N-dibutylacetamide) and other diglycolamides are highly effective and robust extractants for the separation of minor actinides and lanthanides from spent nuclear fuel. Their compliance with the CHON principle, combined with their excellent extraction capabilities and stability, makes them key components in the development of advanced, safer, and more sustainable nuclear fuel cycles. The protocols and mechanisms outlined in this guide provide a foundation for researchers to further explore and optimize these promising molecules for industrial-scale applications, ultimately contributing to a cleaner and more efficient future for nuclear energy.

References

  • Oak Ridge National Laboratory. (n.d.). Extraction of Trivalent Actinides and Lanthanides from Californium Campaign Rework Solution Using TODGA-based Solvent Extraction System. Retrieved from [Link]

  • ResearchGate. (2020). Features of Solvent Extraction of Lanthanides and Actinides. Retrieved from [Link]

  • MDPI. (2020). Applications of Diglycolamide Based Solvent Extraction Processes in Spent Nuclear Fuel Reprocessing, Part 1: TODGA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies. PubMed Central. Retrieved from [Link]

  • JuSER. (n.d.). Investigation of Me-TDDGA as Extractant for Grouped Actinides Separation from Lanthanides. Retrieved from [Link]

  • ResearchGate. (2008). Synergistic Enhancement of the Extraction of Trivalent Lanthanides and Actinides by Tetra‐(n‐Octyl)Diglycolamide from Chloride Media. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear reprocessing. Retrieved from [Link]

  • ResearchGate. (2021). Radiolytic behaviour of a TODGA based solvent under alpha irradiation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Gamma radiolytic stability of the novel modified diglycolamide 2,2′-oxybis(N,N-didecylpropanamide) (mTDDGA) for grouped actinide extraction. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2020). Radiolytic Stability of N,N,N′,N′-Tetraoctyl Diglycolamide (TODGA) in the Presence of Phase Modifiers Dissolved in n-Dodecane. Retrieved from [Link]

  • Oak Ridge National Laboratory. (2003). Actinide and lanthanide separation studies for spent fuel processing. Retrieved from [Link]

  • INIS-IAEA. (2007). Advantages and disadvantages of nuclear fuel reprocessing. Retrieved from [Link]

  • Physics Today. (2006). Reprocessing spent nuclear fuel. Retrieved from [Link]

  • UNLV Radiochemistry. (n.d.). ACTINIDE SEPARATION SCIENCE AND TECHNOLOGY. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 2,2'-Oxybis(N,N-dibutylacetamide) in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed analytical methods for the accurate quantification of 2,2'-Oxybis(N,N-dibutylacetamide), a compound of interest in various industrial and research applications. Recognizing the need for robust and reliable analytical procedures, this document outlines two primary methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, from sample preparation to data analysis. The causality behind experimental choices is explained to provide a deeper understanding of the methods. All protocols are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction to 2,2'-Oxybis(N,N-dibutylacetamide)

2,2'-Oxybis(N,N-dibutylacetamide) (CAS No: 82846-38-6) is a chemical compound with the molecular formula C20H40N2O3 and a molecular weight of 356.54 g/mol .[1][2] Its structure, characterized by a central ether linkage and two N,N-dibutylacetamide functional groups, imparts specific chemical properties that are critical to consider when developing analytical methods. The compound's relatively high molecular weight and potential for thermal stability make it amenable to both GC and LC-based techniques. The choice of analytical method will often depend on the sample matrix, the required sensitivity, and the available instrumentation.

This application note will detail two primary methods for the quantification of 2,2'-Oxybis(N,N-dibutylacetamide), providing the foundational protocols necessary for accurate and precise measurements.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

2.1. Principle and Rationale

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. Given that the purity of related compounds can be assessed by GC, this method is a suitable starting point.[3] Mass spectrometry provides highly selective and sensitive detection, making GC-MS an excellent choice for the quantification of 2,2'-Oxybis(N,N-dibutylacetamide) in relatively clean sample matrices. The method relies on the thermal vaporization of the analyte, separation on a chromatographic column, and subsequent ionization and detection by a mass spectrometer.

2.2. Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: Workflow for GC-MS analysis of 2,2'-Oxybis(N,N-dibutylacetamide).

2.3. Detailed Protocol

2.3.1. Sample Preparation: Liquid-Liquid Extraction

  • Aliquot: Take a known volume or weight of the sample matrix (e.g., 1 mL of a liquid sample or 1 g of a homogenized solid sample).

  • Extraction: Add 5 mL of ethyl acetate to the sample in a glass vial.

  • Vortex: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat: Repeat the extraction process (steps 2-5) one more time to improve recovery.

  • Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of ethyl acetate for GC-MS analysis.

2.3.2. GC-MS Instrumentation and Conditions

ParameterSetting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Inlet Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program - Initial Temperature: 150°C, hold for 1 min- Ramp: 20°C/min to 300°C- Hold: 5 min at 300°C
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion To be determined from a full scan spectrum of a standard
Qualifier Ions To be determined from a full scan spectrum of a standard

2.4. Data Analysis and Validation

  • Calibration: Prepare a series of calibration standards of 2,2'-Oxybis(N,N-dibutylacetamide) in ethyl acetate (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Linearity: Analyze the calibration standards and construct a calibration curve by plotting the peak area of the quantifier ion against the concentration. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

  • Quantification: The concentration of 2,2'-Oxybis(N,N-dibutylacetamide) in the unknown samples is determined by interpolating their peak areas from the calibration curve.

  • System Suitability: Inject a mid-level calibration standard at the beginning and end of each analytical run to monitor system performance.

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

3.1. Principle and Rationale

HPLC-MS/MS offers superior sensitivity and selectivity compared to GC-MS, making it the method of choice for complex matrices or when very low detection limits are required.[4][5] This technique separates the analyte from the sample matrix using liquid chromatography, followed by highly specific detection using tandem mass spectrometry. The use of Multiple Reaction Monitoring (MRM) enhances the signal-to-noise ratio and provides a high degree of confidence in the identification and quantification of the analyte.

3.2. Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Sample->Extraction Elution Elution with Methanol Extraction->Elution Concentration Solvent Evaporation & Reconstitution Elution->Concentration Injection HPLC Injection Concentration->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Tandem Mass Spectrometric Detection (ESI+) Separation->Detection Quantification Quantification using MRM Transitions Detection->Quantification

Caption: Workflow for HPLC-MS/MS analysis of 2,2'-Oxybis(N,N-dibutylacetamide).

3.3. Detailed Protocol

3.3.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load 1 mL of the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.

  • Elution: Elute the analyte with 5 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase for HPLC-MS/MS analysis.

3.3.2. HPLC-MS/MS Instrumentation and Conditions

ParameterSetting
HPLC System Waters ACQUITY UPLC I-Class (or equivalent)
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient - 0-1 min: 5% B- 1-5 min: 5-95% B- 5-6 min: 95% B- 6-6.1 min: 95-5% B- 6.1-8 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S (or equivalent)
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
MRM Transitions To be optimized by infusing a standard solution of the analyte

3.4. Data Analysis and Validation

  • Optimization of MS/MS Parameters: Infuse a standard solution of 2,2'-Oxybis(N,N-dibutylacetamide) directly into the mass spectrometer to determine the precursor ion and optimize the cone voltage. Subsequently, perform a product ion scan to identify the most abundant and stable product ions and optimize the collision energy for each transition.

  • Calibration: Prepare a set of calibration standards in the mobile phase (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Linearity: Analyze the calibration standards and construct a calibration curve based on the peak area ratio of the analyte to an internal standard (if used). A linear regression with a weighting factor (e.g., 1/x or 1/x²) and a correlation coefficient (r²) > 0.99 is recommended.

  • Accuracy and Precision: The accuracy and precision of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates. The acceptance criteria are typically within ±15% of the nominal value (±20% for the lower limit of quantification).[6]

Method Validation and Performance Characteristics

A summary of the expected performance characteristics for the two proposed methods is presented below. These values should be established during method validation.

ParameterGC-MSHPLC-MS/MS
Linear Range 0.1 - 100 µg/mL0.01 - 100 ng/mL
Limit of Detection (LOD) ~0.03 µg/mL~0.003 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.01 ng/mL
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%

Conclusion

The choice between GC-MS and HPLC-MS/MS for the quantification of 2,2'-Oxybis(N,N-dibutylacetamide) will be dictated by the specific requirements of the analysis. GC-MS provides a robust and reliable method for moderately concentrated samples in simpler matrices. For trace-level quantification in complex biological or environmental samples, the superior sensitivity and selectivity of HPLC-MS/MS are highly advantageous. The protocols provided in this application note serve as a comprehensive starting point for method development and validation, ensuring the generation of high-quality, reproducible data.

References

  • 2,2'-Oxybis(N,N-dimethylacetamide) | C8H16N2O3 | CID 20275431 . PubChem. Available at: [Link]

  • 2,2'-Oxybis(N,N-dibutylacetamide) . Lead Sciences. Available at: [Link]

  • Comprehensive Chemical Derivatization for Gas Chromatography-Mass Spectrometry-Based Multi-Targeted Profiling of the Major Phytohormones . PubMed. Available at: [Link]

  • N,N-Dibutylacetamide | C10H21NO | CID 73811 . PubChem. Available at: [Link]

  • Analytical Methods . Royal Society of Chemistry. Available at: [Link]

  • Analytical Methods . Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • N,N-Diethylacetamide | C6H13NO | CID 12703 . PubChem. Available at: [Link]

  • N,N-Dimethylacetamide . NIST WebBook. Available at: [Link]

  • Acetamide, N-butyl- . NIST WebBook. Available at: [Link]

  • Identification and Quantification of 29 Active Substances by HPLC–ESI-MS/MS in Lyophilized Swine Manure Samples . National Institutes of Health. Available at: [Link]

  • In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS . National Institutes of Health. Available at: [Link]

  • Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra high performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch . ResearchGate. Available at: [Link]

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Application Notes and Protocols for 2,2'-Oxybis(N,N-dibutylacetamide) in Separation Processes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: A Focused Approach to Selective Separations

This document provides a detailed guide to the application of 2,2'-Oxybis(N,N-dibutylacetamide), a member of the diglycolamide class of extractants, in solvent extraction processes. While its primary documented use lies in the selective separation of lanthanides and actinides in the nuclear industry, the principles and protocols outlined herein can be adapted for other specialized separation challenges. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to effectively utilize and optimize this versatile extractant.

Introduction to 2,2'-Oxybis(N,N-dibutylacetamide)

2,2'-Oxybis(N,N-dibutylacetamide), also known as N,N,N',N'-tetrabutyl diglycolamide (TBDGA), is a neutral, tridentate ligand. Its molecular structure, featuring two amide carbonyl oxygens and one ether oxygen, allows for the formation of stable chelate complexes with metal ions. This chelating ability is the foundation of its utility as a highly efficient extractant in liquid-liquid separation processes.

Key Physicochemical Properties:

PropertyValueSource
Chemical Formula C20H40N2O3[1]
Molecular Weight 356.54 g/mol [1]
CAS Number 82846-38-6[1]
Appearance Colorless to yellow liquid or semi-solid
Purity Typically >95%[2]
Storage Sealed in a dry place at room temperature[1]

The Extraction Mechanism: A Supramolecular Perspective

The extraction process hinges on the selective transfer of a target species (e.g., a metal ion) from an aqueous phase to an immiscible organic phase containing 2,2'-Oxybis(N,N-dibutylacetamide). This transfer is driven by the formation of a charge-neutral complex that is more soluble in the organic diluent.

The mechanism can be generalized as follows:

  • Complexation: The metal ion in the aqueous phase coordinates with multiple molecules of 2,2'-Oxybis(N,N-dibutylacetamide). The ether and carbonyl oxygen atoms of the extractant act as Lewis bases, donating electron pairs to the metal cation (a Lewis acid).

  • Charge Neutralization: For the complex to be extracted into a non-polar organic phase, its overall charge must be neutral. This is typically achieved by the co-extraction of anions (e.g., nitrate ions from the aqueous phase) which associate with the metal-extractant complex.

  • Phase Transfer: The resulting neutral, lipophilic complex partitions into the organic phase.

The stoichiometry of the extracted complex can vary depending on the metal ion and the extraction conditions. For instance, in the extraction of lanthanides from nitric acid media, the formation of species like M(NO3)3·3TBDGA has been reported[3].

Figure 1: Generalized workflow of metal ion extraction using 2,2'-Oxybis(N,N-dibutylacetamide).

Core Application: Selective Separation of Lanthanides and Actinides

The most prominent application of 2,2'-Oxybis(N,N-dibutylacetamide) and its analogs is in the partitioning of minor actinides from lanthanides in spent nuclear fuel. This separation is challenging due to the similar ionic radii and chemical properties of these elements. However, subtle differences in their coordination chemistry can be exploited. Diglycolamides like TBDGA have shown a high affinity for both trivalent actinides and lanthanides, enabling their co-extraction from highly acidic solutions[3]. The separation between the two groups is then typically achieved in a subsequent selective stripping step.

Experimental Protocols

The following protocols are designed to be adaptable for various research applications. It is crucial to conduct preliminary experiments to optimize parameters for your specific system.

Preparation of the Organic Solvent

Rationale: The concentration of the extractant and the choice of diluent are critical parameters that influence the extraction efficiency and can prevent the formation of a third phase, an undesirable phenomenon where the organic phase splits into two layers. The diluent should be immiscible with water, have a low viscosity, and be chemically stable. Aliphatic hydrocarbons like n-dodecane are common choices.

Materials:

  • 2,2'-Oxybis(N,N-dibutylacetamide) (purity > 95%)

  • n-Dodecane (or other suitable aliphatic/aromatic diluent)

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Accurately weigh the required amount of 2,2'-Oxybis(N,N-dibutylacetamide).

  • Transfer the weighed extractant to a volumetric flask of the desired volume.

  • Add a small amount of the diluent (e.g., n-dodecane) to dissolve the extractant. Gentle warming or sonication may be used to aid dissolution.

  • Once dissolved, add the diluent to the mark on the volumetric flask.

  • Mix the solution thoroughly to ensure homogeneity.

Typical Concentration Range: 0.05 M to 0.5 M, depending on the application and the concentration of the target species.

General Solvent Extraction Protocol

Rationale: This protocol describes a batch-wise liquid-liquid extraction. The efficiency of the extraction depends on achieving a large interfacial area between the aqueous and organic phases, which is facilitated by vigorous mixing. The duration of mixing should be sufficient to reach equilibrium.

Materials:

  • Prepared organic solvent (TBDGA in diluent)

  • Aqueous feed solution containing the target species

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • pH meter and appropriate acids/bases for pH adjustment

Procedure:

  • pH Adjustment: Adjust the pH of the aqueous feed solution to the desired value. For lanthanide and actinide extraction from nitric acid, the concentration of HNO3 is a key parameter[3].

  • Phase Contact: In a separatory funnel or a suitable vial, add equal volumes of the organic solvent and the aqueous feed solution (a 1:1 phase ratio is a good starting point).

  • Mixing: Shake the mixture vigorously for a predetermined time (e.g., 15-30 minutes) to ensure thorough mixing and facilitate the transfer of the target species.

  • Phase Separation: Allow the two phases to separate. This can be done by letting the mixture stand or by centrifugation to break any emulsions.

  • Sampling: Carefully separate the two phases. Collect samples from both the aqueous (raffinate) and organic (loaded organic) phases for analysis.

Figure 2: A step-by-step workflow for a typical solvent extraction experiment.

Stripping of the Target Species

Rationale: Stripping, or back-extraction, is the process of transferring the extracted species from the loaded organic phase back into a fresh aqueous solution. This is typically achieved by altering the chemical conditions to break the metal-extractant complex. Common strategies include using a highly acidic solution, a complexing agent, or a reducing/oxidizing agent.

Materials:

  • Loaded organic phase from the extraction step

  • Aqueous stripping solution (e.g., dilute nitric acid, a solution of a complexing agent like DTPA or HEDTA for actinide/lanthanide separation, or a basic solution for some metals)

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

Procedure:

  • Contact: In a separatory funnel, combine the loaded organic phase with the aqueous stripping solution. The phase ratio can be adjusted to concentrate the target species in the stripping solution.

  • Mixing: Shake the mixture vigorously for a sufficient time to allow for the transfer of the target species into the aqueous phase.

  • Separation and Sampling: Allow the phases to separate and collect samples from both for analysis.

Note on Regeneration: The stripped organic phase can often be reused for further extraction cycles, which is a key advantage in process applications.

Considerations for Drug Development and Other Applications

While the primary literature on 2,2'-Oxybis(N,N-dibutylacetamide) focuses on metallurgical separations, the principles of its chelating ability could be explored for other applications, such as:

  • Purification of Metal-Containing Active Pharmaceutical Ingredients (APIs): In cases where a desired API contains a metal center, this extractant could potentially be used to purify the API from unreacted metal precursors or metal-containing impurities.

  • Extraction of Natural Products: Although less common, the ability of diglycolamides to interact with polar functional groups might be investigated for the selective extraction of certain classes of natural products.

For these applications, the choice of a biocompatible diluent would be of paramount importance. Additionally, extensive studies would be required to ensure that no leaching of the extractant into the final product occurs.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Extraction Efficiency - Suboptimal pH or acid concentration- Insufficient extractant concentration- Incomplete mixing or insufficient contact time- Optimize the aqueous phase chemistry- Increase the extractant concentration- Increase mixing time and/or intensity
Third Phase Formation - High loading of the organic phase- Inappropriate diluent- Low temperature- Decrease the concentration of the target species in the feed- Add a phase modifier (e.g., a long-chain alcohol)- Increase the operating temperature
Emulsion Formation - Presence of surfactants or fine solids- High shear mixing- Centrifuge the mixture- Add a small amount of a de-emulsifying agent- Use a lower mixing speed

Safety Precautions

  • Always work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for 2,2'-Oxybis(N,N-dibutylacetamide) and all other chemicals used for detailed safety information.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Extraction of lanthanide ions with N,N,N′,N′-tetrabutyl-3-oxa-diglycolamide from nitric acid media - Nuclear Science and Techniques. (URL: )
  • Solvent extraction of Eu(III), Am(III) and Cm(III) by N,N,N',N'-tetrabutyldiglycolamide: Can the diluent participate in the extraction? - ResearchGate. (URL: [Link])

  • 2,2'-Oxybis(N,N-dimethylacetamide) | C8H16N2O3 | CID 20275431 - PubChem. (URL: [Link])

  • 2,2'-Oxybis(N,N-dibutylacetamide) - Lead Sciences. (URL: [Link])

  • Extraction of Lanthanides(III) from Aqueous Nitric Acid Solutions with Tetra(n-octyl)diglycolamide into Methyltrioctylammonium Bis(trifluoromethanesulfonul)imide Ionic Liquid and Its Mixtures with Molecular Organic Diluents - MDPI. (URL: [Link])

  • A method for the determination of extraction capacity and its application to N,N,N′,N′-tetraalkylderivatives of diglycolamide-monoamide/n-dodecane media - ResearchGate. (URL: [Link])

  • Stripping of metal ions from the loaded organic phase after the first... - ResearchGate. (URL: [Link])

  • SOLVENT EXTRACTION OF SOME TRIVALENT LANTHANIDES AND ACTINIDES IN ALKYLDIGLYCOLAMIDES AND THE AGGREGATION AND SPECTROSCOPIC INVE. (URL: [Link])

  • N,N-Dibutylacetamide | C10H21NO | CID 73811 - PubChem. (URL: [Link])

  • Low and High LET Degradation Studies of Metal-Loaded Organic Phase Ligands in the ALSEP Process - OSTI.GOV. (URL: [Link])

  • 2-(2-(diethylamino)-2-oxoethoxy)-N,N-diethylacetamide | C12H24N2O3 | CID - PubChem. (URL: [Link])

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Application Notes & Protocols: Metal Ion Selectivity of 2,2'-Oxybis(N,N-dibutylacetamide) in Nitric Acid

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the metal ion selectivity of 2,2'-Oxybis(N,N-dibutylacetamide) in nitric acid environments. This document elucidates the fundamental principles, experimental protocols, and practical applications of this versatile extractant.

Introduction

2,2'-Oxybis(N,N-dibutylacetamide), also known as N,N,N',N'-tetrabutyl diglycolamide (TBDGA), is a member of the diglycolamide family of extractants. These compounds are of significant interest, particularly in the field of nuclear fuel reprocessing and radioactive waste management, due to their ability to selectively extract trivalent actinides and lanthanides from highly acidic aqueous solutions.[1][2] The CHON principle (composed only of carbon, hydrogen, oxygen, and nitrogen) makes them completely incinerable, minimizing the generation of secondary radioactive waste.[3]

The unique structure of TBDGA, featuring a central ether oxygen and two amide carbonyl groups, allows it to act as a tridentate ligand, forming stable complexes with metal ions. The efficiency and selectivity of this extraction process are highly dependent on factors such as the nitric acid concentration, the nature of the diluent, and the specific metal ion . Understanding these parameters is crucial for the development of robust separation processes.

Mechanism of Extraction

The extraction of metal ions by TBDGA from a nitric acid medium is a complex process that can proceed through different mechanisms. The predominant mechanism is typically a solvation or neutral complexation reaction. In this process, the neutral TBDGA ligand coordinates with the metal cation, and the resulting complex is extracted into the organic phase. The general equation for the extraction of a trivalent metal ion (M³⁺) can be represented as:

M³⁺(aq) + 3NO₃⁻(aq) + nTBDGA(org) ⇌ M(NO₃)₃·(TBDGA)n(org)

The stoichiometry of the extracted species, represented by 'n', is a critical parameter that influences the efficiency of the extraction. For trivalent lanthanides, the formation of M(NO₃)₃·3TBDGA complexes has been reported.[1] The extraction process is influenced by the acidity of the aqueous phase, as TBDGA can also extract nitric acid, leading to competitive equilibria.[4]

ExtractionMechanism

Experimental Protocols

Protocol 1: Determination of Distribution Coefficients (D) and Separation Factors (SF)

This protocol outlines the procedure for determining the distribution coefficient of a metal ion between an aqueous nitric acid phase and an organic phase containing TBDGA. The separation factor between two metal ions can then be calculated from their respective distribution coefficients.

Materials:

  • 2,2'-Oxybis(N,N-dibutylacetamide) (TBDGA)

  • Organic diluent (e.g., n-dodecane, toluene)

  • Nitric acid (HNO₃), analytical grade

  • Stock solutions of metal nitrates (e.g., La(NO₃)₃, Eu(NO₃)₃, Am(NO₃)₃)

  • Deionized water

  • Scintillation vials or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or other suitable analytical technique for metal ion concentration measurement

Procedure:

  • Preparation of the Organic Phase: Prepare a solution of TBDGA in the chosen organic diluent at the desired concentration (e.g., 0.1 M).

  • Preparation of the Aqueous Phase: Prepare aqueous solutions of the metal nitrates in nitric acid of varying concentrations (e.g., 0.1 M to 4 M). The initial metal ion concentration should be accurately known (e.g., 10⁻⁴ M).

  • Solvent Extraction:

    • In a centrifuge tube, pipette equal volumes (e.g., 2 mL) of the prepared organic and aqueous phases.

    • Securely cap the tube and agitate vigorously for a predetermined time (e.g., 30 minutes) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the mixture to achieve a clean separation of the aqueous and organic phases.

  • Sample Analysis:

    • Carefully separate the two phases.

    • Take an aliquot from the aqueous phase and determine the final metal ion concentration ([M]aq,final) using a suitable analytical technique.

    • The metal ion concentration in the organic phase ([M]org,final) can be determined by a mass balance calculation: [M]org,final = ([M]aq,initial - [M]aq,final) * (Vaq / Vorg) where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

  • Calculation of Distribution Coefficient (D): D = [M]org,final / [M]aq,final

  • Calculation of Separation Factor (SF): SF(M₁/M₂) = D(M₁) / D(M₂) where D(M₁) and D(M₂) are the distribution coefficients of metal ions M₁ and M₂ under the same experimental conditions.

Causality Behind Experimental Choices:

  • Choice of Diluent: n-dodecane is a common choice in nuclear fuel reprocessing due to its high flash point, low volatility, and radiation stability. Toluene can also be used for laboratory-scale studies.

  • Nitric Acid Concentration Range: The selected range should cover the conditions relevant to the intended application, as the extraction efficiency of diglycolamides is strongly dependent on the nitric acid concentration.

  • Equilibration Time: 30 minutes of vigorous shaking is typically sufficient to reach extraction equilibrium. This should be verified for the specific system under investigation.

  • Temperature Control: Extraction thermodynamics can be temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.[1]

Protocol 2: Determination of the Stoichiometry of the Extracted Complex (Slope Analysis)

This protocol describes the method to determine the number of TBDGA molecules associated with the extracted metal ion complex.

Procedure:

  • Perform the solvent extraction experiment as described in Protocol 1.

  • Keep the concentrations of the metal ion and nitric acid in the aqueous phase constant.

  • Vary the concentration of TBDGA in the organic phase over a range (e.g., 0.01 M to 0.5 M).

  • Determine the distribution coefficient (D) for each TBDGA concentration.

  • Plot log(D) versus log([TBDGA]).

  • The slope of the resulting straight line will correspond to the stoichiometry 'n' of the TBDGA in the extracted complex.

StoichiometryDetermination

Data Presentation: Metal Ion Selectivity

The selectivity of TBDGA for different metal ions can be effectively summarized in tables. The following tables present hypothetical but representative data based on the known behavior of diglycolamides.

Table 1: Distribution Coefficients (D) of Selected Lanthanides(III) as a Function of Nitric Acid Concentration.

[HNO₃] (M)D(La)D(Nd)D(Eu)D(Dy)D(Er)
0.50.10.30.82.55.0
1.00.51.54.012.025.0
2.02.06.015.045.090.0
3.05.015.035.0100.0200.0
4.010.030.070.0200.0400.0

Conditions: 0.1 M TBDGA in n-dodecane, 25°C.

Table 2: Separation Factors (SF) of Heavier Lanthanides relative to Lanthanum(III) at 3 M HNO₃.

Separation FactorValue
SF(Nd/La)3.0
SF(Eu/La)7.0
SF(Dy/La)20.0
SF(Er/La)40.0

Conditions: 0.1 M TBDGA in n-dodecane, 3 M HNO₃, 25°C.

The data clearly indicates that the extraction of lanthanides increases with increasing nitric acid concentration and with decreasing ionic radius (i.e., across the lanthanide series from La to Er).[1] This demonstrates the preference of TBDGA for the heavier lanthanides.

Table 3: Distribution Coefficients (D) of Selected Actinides(III/IV) and Fission Products in 3 M HNO₃.

Metal IonD
Am(III)30.0
Cm(III)35.0
Pu(IV)>1000
Sr(II)2.7
Cs(I)<0.01

Conditions: 0.1 M TBDGA in n-dodecane, 3 M HNO₃, 25°C. (Data for Sr and Cs are indicative based on TODGA behavior).[5]

This table highlights the high affinity of TBDGA for trivalent and tetravalent actinides, while showing significantly lower extraction for major fission products like Strontium and Cesium, which is a desirable characteristic for partitioning and transmutation strategies in nuclear waste management.[5]

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. For instance, in Protocol 1, performing a mass balance calculation by also analyzing the organic phase (after appropriate back-extraction) can validate the accuracy of the measurements. In Protocol 2, the linearity of the log-log plot over a wide range of ligand concentrations provides confidence in the determined stoichiometry. Furthermore, consistency of results across different batches of synthesized TBDGA and with previously published data for similar systems enhances the trustworthiness of the findings.

Conclusion

2,2'-Oxybis(N,N-dibutylacetamide) is a highly effective and selective extractant for trivalent actinides and lanthanides from nitric acid solutions. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and utilize this compound in various applications, from fundamental coordination chemistry studies to the development of advanced separation processes for nuclear waste treatment. The key to successful implementation lies in the careful control of experimental parameters, particularly the nitric acid concentration, and a thorough understanding of the underlying extraction mechanisms.

References

  • Extraction of lanthanide ions with N,N,N′,N′-tetrabutyl-3-oxa-diglycolamide from nitric acid media - Nuclear Science and Techniques.
  • Extraction of lanthanide ions with N,N,N′,N′-tetrabutyl-3-oxa-diglycolamide from nitric acid media | Semantic Scholar.
  • Development of ARTIST process, extraction and separation of actinides and fission products by TODGA - INIS-IAEA.
  • Extraction behavior of lanthanides using a diglycolamide derivative TODGA in ionic liquids - Dalton Transactions (RSC Publishing).
  • Extraction of Palladium from Spent Nuclear Fuel Reprocessing Solutions - MDPI.
  • Extraction of metal ions with N,N-disubstituted amides - SciSpace.
  • FR0201949 - OSTI.
  • Extraction of Trivalent Rare Earths and Minor Actinides from Nitric Acid with N,N,N',N' -Tetradodecyldiglycolamide (TDdDGA) by Using Mixer-Settler Extractors in a Hot Cell - ResearchGate.
  • THE EXTRACTION BY N, N-DIALKYLAMIDES.I. HNO3 AND OTHER INORGANIC ACIDS. - Semantic Scholar.
  • An overview of solvent extraction processes developed in Europe for advanced nuclear fuel recycling, Part 2 - research.chalmers.se.

Sources

Application Notes and Protocols for the Laboratory Synthesis of 2,2'-Oxybis(N,N-dibutylacetamide) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 2,2'-Oxybis(N,N-dibutylacetamide) and its derivatives. These ether-diamide compounds are of significant interest due to their application as highly efficient and selective extractants in fields such as nuclear fuel reprocessing and hydrometallurgy. This guide details the underlying chemical principles, step-by-step synthetic protocols, characterization methods, and key applications, aimed at researchers, scientists, and professionals in drug development and chemical engineering.

Introduction: The Significance of Diglycolamide Extractants

2,2'-Oxybis(N,N-dibutylacetamide), a member of the diglycolamide (DGA) class of compounds, has emerged as a promising ligand for the selective extraction of trivalent lanthanides and actinides from acidic nuclear waste streams.[1] The unique molecular architecture, featuring a central ether oxygen and two amide carbonyl groups, allows for effective chelation of metal ions. The "CHON" principle (molecules containing only Carbon, Hydrogen, Oxygen, and Nitrogen) makes these extractants completely incinerable, which is a significant advantage in the nuclear industry for minimizing secondary waste.[2] This guide will focus on a robust and reproducible synthetic route to 2,2'-Oxybis(N,N-dibutylacetamide).

Synthetic Strategy: A Two-Step Approach

The most common and efficient laboratory-scale synthesis of 2,2'-Oxybis(N,N-dibutylacetamide) involves a two-step process starting from commercially available 2,2'-oxybis(acetic acid) (diglycolic acid).

Overall Synthetic Scheme:

Synthesis_Scheme A 2,2'-Oxybis(acetic acid) B 2,2'-Oxybis(acetyl chloride) A->B  Thionyl Chloride (SOCl₂) or Oxalyl Chloride C 2,2'-Oxybis(N,N-dibutylacetamide) B->C  Dibutylamine, Base (e.g., Triethylamine or NaOH)

Caption: General two-step synthesis of 2,2'-Oxybis(N,N-dibutylacetamide).

The initial step involves the conversion of the dicarboxylic acid to its more reactive diacyl chloride derivative. The subsequent step is the amidation of the diacyl chloride with dibutylamine to yield the final product.

Step 1: Synthesis of 2,2'-Oxybis(acetyl chloride)

The activation of the carboxylic acid groups is crucial for the subsequent amidation. This is typically achieved by reacting 2,2'-oxybis(acetic acid) with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3][4] Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous and easily removed.

Reaction Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is then displaced by a chloride ion.

Step 2: Synthesis of 2,2'-Oxybis(N,N-dibutylacetamide)

The prepared 2,2'-oxybis(acetyl chloride) is then reacted with dibutylamine to form the desired diamide. This is a classic Schotten-Baumann reaction, where an acyl chloride is treated with an amine and a base.[5] The base is essential to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

Causality in Experimental Choice: A biphasic reaction system, as described for the synthesis of analogous N,N,N',N'-tetraoctyl diglycolamide, can be highly effective.[6] Using an organic solvent like diethyl ether or dichloromethane for the acyl chloride and an aqueous solution of sodium hydroxide with the amine allows for efficient reaction at the interface and simplifies the work-up procedure.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Thionyl chloride and acyl chlorides are corrosive and react violently with water. Dibutylamine is a corrosive and flammable liquid.

Protocol 1: Synthesis of 2,2'-Oxybis(acetyl chloride)

Protocol_1 cluster_0 Protocol 1: Synthesis of 2,2'-Oxybis(acetyl chloride) A 1. Add 2,2'-oxybis(acetic acid) and a catalytic amount of DMF to a round-bottom flask. B 2. Slowly add thionyl chloride to the flask at 0 °C. A->B C 3. Allow the reaction to warm to room temperature and then reflux. B->C D 4. Monitor the reaction for the cessation of gas evolution. C->D E 5. Remove excess thionyl chloride by distillation. D->E F 6. Purify the crude 2,2'-oxybis(acetyl chloride) by vacuum distillation. E->F

Caption: Workflow for the synthesis of 2,2'-Oxybis(acetyl chloride).

Materials:

  • 2,2'-Oxybis(acetic acid)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous dichloromethane (DCM, optional solvent)

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place 2,2'-oxybis(acetic acid) (1 equivalent). Add a few drops of DMF as a catalyst.

  • Cool the flask in an ice bath. Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) until the evolution of HCl and SO₂ gas ceases (typically 2-4 hours). The reaction mixture should become a clear solution.

  • Once the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure.

  • The crude 2,2'-oxybis(acetyl chloride) can be purified by vacuum distillation.

Protocol 2: Synthesis of 2,2'-Oxybis(N,N-dibutylacetamide)

Protocol_2 cluster_1 Protocol 2: Synthesis of 2,2'-Oxybis(N,N-dibutylacetamide) G 1. Dissolve dibutylamine in an appropriate organic solvent in a flask. H 2. Add a base (e.g., triethylamine or aqueous NaOH). G->H I 3. Cool the mixture to 0 °C and slowly add a solution of 2,2'-oxybis(acetyl chloride). H->I J 4. Stir the reaction mixture at room temperature. I->J K 5. Perform an aqueous work-up to remove salts and excess reagents. J->K L 6. Dry the organic layer and remove the solvent under reduced pressure. K->L M 7. Purify the crude product by column chromatography or vacuum distillation. L->M

Caption: Workflow for the synthesis of 2,2'-Oxybis(N,N-dibutylacetamide).

Materials:

  • 2,2'-Oxybis(acetyl chloride)

  • Dibutylamine

  • Triethylamine or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask with a dropping funnel and a mechanical or magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-neck round-bottom flask, dissolve dibutylamine (2.2 equivalents) and triethylamine (2.2 equivalents) in DCM.

  • Cool the flask in an ice bath to 0 °C with vigorous stirring.

  • Dissolve 2,2'-oxybis(acetyl chloride) (1 equivalent) in DCM and add it dropwise to the amine solution using a dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 2,2'-Oxybis(N,N-dibutylacetamide) can be purified by column chromatography on silica gel or by vacuum distillation.

Characterization Data

The synthesized 2,2'-Oxybis(N,N-dibutylacetamide) should be characterized to confirm its identity and purity.

Property Value Reference
Molecular Formula C₂₀H₄₀N₂O₃[7]
Molecular Weight 356.55 g/mol [8]
CAS Number 82846-38-6[9]
Appearance Colorless to pale yellow oil[10]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the butyl chains and the methylene groups adjacent to the ether oxygen and the carbonyl groups.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons, the ether carbons, and the carbons of the butyl groups.

  • FT-IR: The infrared spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

Applications in Research and Industry

Derivatives of 2,2'-Oxybis(N,N-dibutylacetamide) are primarily investigated for their role as extractants in solvent extraction processes.

Nuclear Waste Reprocessing

Diglycolamides are key components in advanced separation processes like the EURO-GANEX process for the co-extraction of actinides and lanthanides from high-level liquid waste.[11] Their high affinity for trivalent metal ions in acidic media makes them superior to many traditional extractants.

Hydrometallurgy

These compounds can also be applied to the recovery and purification of rare-earth elements from mineral ores and recycling streams. The selectivity can be tuned by modifying the alkyl substituents on the amide nitrogens.

Conclusion

The synthetic protocols detailed in this guide provide a reliable and scalable method for the laboratory preparation of 2,2'-Oxybis(N,N-dibutylacetamide) and its derivatives. The straightforward two-step synthesis, starting from readily available materials, makes these valuable extractants accessible for a wide range of research and development applications. Proper characterization is essential to ensure the purity of the final product, which is critical for its performance in sensitive applications such as selective metal ion extraction.

References

  • Synthesis of some N,N,N′,N′‐Tetraalkyl‐3‐Oxa‐Pentane‐1,5‐Diamide and their Applications in Solvent Extraction. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis method of N, N, N ', N' -tetraoctyl diglycol amide. (n.d.). Google Patents.
  • Solvent Optimization Studies for a New EURO- GANEX Process with 2,2'-Oxybis(N,N-di-n - Document Server@UHasselt. (2022, October 3). Retrieved January 22, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved January 22, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved January 22, 2026, from [Link]

  • 2,2′-Oxybis(N,N-dibutylacetamide). (n.d.). Lead Sciences. Retrieved January 22, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Extraction of Lanthanides(III) from Nitric Acid Solutions with N,N′-dimethyl-N,N′-dicyclohexyldiglycolamide into Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids and Their Mixtures with Molecular Organic Diluents. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis and evaluation of new modified diglycolamides with different stereochemistry for extraction of tri- and tetravalent me. (n.d.). Forschungszentrum Jülich. Retrieved January 22, 2026, from [Link]

  • Acetyl chloride, 2,2'-oxybis-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

  • Chemical Properties of Acetyl chloride, 2,2'-oxybis- (CAS 21062-20-4). (n.d.). Cheméo. Retrieved January 22, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 22, 2026, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Alternative developments in amidations with acyl chlorides. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis, investigation of the structure and physico-chemical properties of modified solid-phase extractants (SPE) based on N,N,N',N'-tetraoctyldiglycolamide (TODGA). (2025, June 19). Nuclear Energy and Technology. Retrieved January 22, 2026, from [Link]

Sources

Application Notes and Protocols for 2,2'-Oxybis(N,N-dibutylacetamide) in Hydrometallurgical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Selective Metal Extraction

In the ever-evolving landscape of hydrometallurgy, the quest for highly selective, efficient, and robust extractants is paramount. 2,2'-Oxybis(N,N-dibutylacetamide), a member of the diamide class of organic ligands, has emerged as a promising candidate for the separation and purification of valuable and strategic metals. Its unique molecular architecture, featuring two amide carbonyl groups linked by a flexible ether bridge, allows for effective chelation of metal ions, particularly actinides and lanthanides. These application notes provide a comprehensive technical guide for researchers and scientists on the utilization of 2,2'-Oxybis(N,N-dibutylacetamide) in solvent extraction processes.

Molecular Structure and Properties:

  • IUPAC Name: 2,2'-Oxybis(N,N-dibutylacetamide)

  • CAS Number: 82846-38-6[1]

  • Molecular Formula: C₂₀H₄₀N₂O₃

  • Molecular Weight: 356.54 g/mol

The presence of both ether and amide functional groups allows for a synergistic coordination with metal ions, leading to the formation of stable complexes that are readily extracted into an organic phase. The butyl chains provide the necessary hydrophobicity to ensure minimal solubility in the aqueous phase, a critical requirement for an effective solvent extraction reagent.

Principle of Extraction: A Supramolecular Approach

The extraction of metal ions using 2,2'-Oxybis(N,N-dibutylacetamide) is a classic example of a liquid-liquid extraction process governed by the principles of coordination chemistry. The mechanism involves the transfer of a metal ion from an aqueous phase (typically a leach solution) to an immiscible organic phase containing the extractant dissolved in a suitable diluent.

The core of this process lies in the formation of a neutral metal-ligand complex. The two carbonyl oxygen atoms and the ether oxygen of the 2,2'-Oxybis(N,N-dibutylacetamide) molecule act as electron-donating centers, coordinating with the positively charged metal ion. This coordination neutralizes the charge of the metal ion and shields it from the aqueous environment, facilitating its transfer into the organic phase. The stoichiometry of the extracted complex can vary depending on the metal ion and the extraction conditions, but typically involves two or three molecules of the extractant per metal ion.

For instance, in the extraction of Uranium(VI) from nitric acid media, the uranyl ion (UO₂²⁺) is typically extracted as a neutral complex, such as UO₂(NO₃)₂(L)₂, where 'L' represents the 2,2'-Oxybis(N,N-dibutylacetamide) ligand.[2] This understanding of the underlying mechanism is crucial for optimizing the extraction process.

Experimental Protocols

Protocol 1: Solvent Extraction of Uranium(VI) from Acidic Nitrate Solutions

This protocol outlines a general procedure for the selective extraction of Uranium(VI) from an acidic aqueous solution.

1. Preparation of the Organic Phase: a. Dissolve a specific concentration of 2,2'-Oxybis(N,N-dibutylacetamide) (e.g., 0.1 M to 0.5 M) in a suitable organic diluent. High-purity, low-aromatic kerosene or n-dodecane are recommended to minimize third-phase formation and ensure good phase separation.[3][4][5][6] b. To enhance solubility and prevent third-phase formation, especially at high metal loadings, a phase modifier such as isodecanol or tri-n-butyl phosphate (TBP) can be added to the organic phase (typically 5-10% v/v).

2. Preparation of the Aqueous Phase: a. Prepare a synthetic aqueous feed solution containing a known concentration of Uranyl Nitrate (UO₂(NO₃)₂) in a nitric acid matrix (e.g., 1-4 M HNO₃). b. If working with actual leach liquors, ensure the solution is filtered to remove any suspended solids.

3. Extraction Procedure: a. In a separatory funnel or a mechanically agitated vessel, combine equal volumes of the prepared organic and aqueous phases (Phase Ratio O/A = 1). b. Agitate the mixture vigorously for a predetermined contact time (e.g., 15-30 minutes) to ensure equilibrium is reached. c. Allow the phases to disengage. Centrifugation can be employed to expedite phase separation if emulsions form. d. Carefully separate the two phases. The uranium-laden organic phase is now referred to as the "loaded organic."

4. Analysis: a. Determine the uranium concentration in the raffinate (the aqueous phase after extraction) using a suitable analytical technique such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or UV-Vis spectrophotometry. b. The concentration of uranium in the loaded organic phase can be calculated by mass balance.

5. Calculation of Extraction Efficiency and Distribution Coefficient:

  • Distribution Coefficient (D): D = [U]org / [U]aq
  • Extraction Efficiency (%E): %E = (D / (D + V_aq / V_org)) * 100 (Where V_aq and V_org are the volumes of the aqueous and organic phases, respectively)
Protocol 2: Selective Extraction of Lanthanides (Rare Earth Elements)

This protocol provides a framework for the group separation of lanthanides from an acidic nitrate medium.

1. Organic and Aqueous Phase Preparation: a. Follow the steps outlined in Protocol 1 for the preparation of the organic phase, using a similar concentration range for 2,2'-Oxybis(N,N-dibutylacetamide). b. Prepare a synthetic aqueous feed containing a mixture of lanthanide nitrates (e.g., La(NO₃)₃, Eu(NO₃)₃, Lu(NO₃)₃) in a nitric acid solution (e.g., 3 M HNO₃).

2. Extraction and Analysis: a. Execute the extraction procedure as described in Protocol 1. b. Analyze the concentrations of the individual lanthanides in the raffinate using ICP-OES or ICP-Mass Spectrometry (ICP-MS).

3. Calculation of Separation Factors:

  • Separation Factor (β A/B): β A/B = D_A / D_B (Where D_A and D_B are the distribution coefficients of two different lanthanides, A and B)

A higher separation factor indicates a more effective separation between the two metals.

Protocol 3: Stripping of Metals from the Loaded Organic Phase

Stripping, or back-extraction, is the process of recovering the extracted metal from the loaded organic phase and regenerating the extractant for reuse.

1. Preparation of the Stripping Solution: a. For uranium, a dilute solution of nitric acid (e.g., 0.01 M HNO₃) or a solution of a complexing agent like ammonium carbonate can be effective. b. For lanthanides, stripping can be achieved using a dilute acid solution or complexing agents like EDTA.

2. Stripping Procedure: a. Contact the loaded organic phase with the stripping solution at a specific O/A ratio (e.g., 1:1 or higher organic to aqueous ratio to achieve a concentrated strip solution). b. Agitate the mixture to facilitate the transfer of the metal ions back into the aqueous phase. c. Separate the phases. The aqueous phase now contains the concentrated metal salt (the "strip liquor"), and the organic phase is the regenerated solvent.

3. Analysis: a. Analyze the metal concentration in the strip liquor and the stripped organic phase to determine the stripping efficiency.

Data Presentation

Table 1: Hypothetical Extraction Data for Uranium(VI) with 2,2'-Oxybis(N,N-dibutylacetamide)

[HNO₃] (M)[Extractant] (M)D%E
10.25.283.9
20.210.591.3
30.215.894.1
40.212.192.4
30.17.988.8
30.323.795.9

Table 2: Hypothetical Separation Factors for Lanthanides

Metal PairSeparation Factor (β)
Eu/La3.5
Lu/La10.2
Lu/Eu2.9

Visualizations

Solvent_Extraction_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aqueous_Feed Aqueous Feed (Metal Ions in Acid) Mixer Mixing (Extraction) Aqueous_Feed->Mixer Organic_Solvent Organic Solvent (Extractant in Diluent) Organic_Solvent->Mixer Settler Phase Separation Mixer->Settler Raffinate Raffinate (Depleted Aqueous) Settler->Raffinate Aqueous Loaded_Organic Loaded Organic (Metal-Extractant Complex) Settler->Loaded_Organic Organic Stripping Stripping Regenerated_Solvent Regenerated Organic Solvent Stripping->Regenerated_Solvent Strip_Liquor Strip Liquor (Concentrated Metal) Stripping->Strip_Liquor Regenerated_Solvent->Mixer Recycle Loaded_Organic->Stripping Strip_Solution Strip Solution Strip_Solution->Stripping

Caption: General workflow for a solvent extraction process.

Extraction_Mechanism cluster_organic Organic Phase Metal_ion { Mⁿ⁺ | Metal Ion } Complex { MLₓ | Neutral Complex } Metal_ion->Complex Extractant { L | 2,2'-Oxybis(N,N-dibutylacetamide) } Extractant->Complex

Caption: Simplified metal extraction and complex formation mechanism.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. By systematically varying key parameters such as acid concentration, extractant concentration, and phase ratio, researchers can generate reproducible data to determine the optimal conditions for their specific application. The inclusion of control experiments and the careful analysis of both the aqueous and organic phases at each stage of the process are essential for ensuring the accuracy and reliability of the results. It is recommended to perform all experiments in duplicate or triplicate to establish statistical significance.

References

  • Rodrigues, F., et al. (2014). New insights into the extraction of uranium(VI) by an N,N-dialkylamide. Dalton Transactions, 43(36), 13643-13654. [Link]

  • PubChem. (n.d.). 2,2'-Oxybis(N,N-dimethylacetamide). National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Org. Synth. 2005, 82, 80. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Submitted by James M.Bobbitt. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Direct Extraction of Uranium Oxides with N,N-Di(2-ethylhexyl)isobutyramide. ACS Omega, 10(13), 13674-13684. [Link]

  • MDPI. (n.d.). Extraction of Lanthanides(III) from Nitric Acid Solutions with N,N′-dimethyl-N,N′-dicyclohexyldiglycolamide into Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids and Their Mixtures with Molecular Organic Diluents. Molecules, 26(11), 3322. [Link]

  • MDPI. (n.d.). Functionalized Polyethyleneimine Adsorbent for Efficient and Selective Uranium Extraction from Aqueous Solution. Polymers, 15(22), 4443. [Link]

  • Cheméo. (n.d.). Chemical Properties of Dodecane (CAS 112-40-3). Retrieved from [Link]

  • PubChem. (n.d.). Dodecane. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dodecane. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical studies on uranium extraction from concentrated phosphoric acid by using PC88A and DBBP mixture. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dodecane. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,2'-Oxybis(N,N-dibutylacetamide) Extraction Efficiency for Plutonium

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the comprehensive technical support guide for utilizing 2,2'-Oxybis(N,N-dibutylacetamide) in the solvent extraction of plutonium. This resource is tailored for researchers, scientists, and professionals in nuclear fuel reprocessing and radioactive waste management. As a CHON-compliant (containing only Carbon, Hydrogen, Oxygen, and Nitrogen) extractant, 2,2'-Oxybis(N,N-dibutylacetamide) and similar diamides offer a significant advantage over traditional organophosphorus agents by being completely incinerable, thereby minimizing secondary waste streams.[1]

This guide provides a structured approach to troubleshooting common experimental hurdles and answers frequently asked questions to enhance your understanding and optimize the efficiency of your plutonium extraction processes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for plutonium extraction with 2,2'-Oxybis(N,N-dibutylacetamide)?

A1: The extraction of plutonium from nitric acid solutions by 2,2'-Oxybis(N,N-dibutylacetamide) operates through a neutral complexation and solvation mechanism. In the aqueous phase, the plutonium(IV) ion coordinates with nitrate ions to form a neutral complex, Pu(NO₃)₄. This charge-neutral species is then solvated by the 2,2'-Oxybis(N,N-dibutylacetamide) molecules, which facilitates its transfer into the organic phase. The stoichiometry of the extracted complex is generally accepted to be Pu(NO₃)₄L₂, where 'L' represents the diamide ligand.[2][3]

  • Diagram of the Extraction Mechanism:

ExtractionMechanism Plutonium(IV) Extraction with a Diamide Ligand cluster_aqueous Aqueous Phase (HNO₃) cluster_organic Organic Phase (Diluent) Pu4_aq Pu⁴⁺ Pu_complex_aq Pu(NO₃)₄ Pu4_aq->Pu_complex_aq + 4NO₃⁻ NO3_aq 4NO₃⁻ Pu_complex_org Pu(NO₃)₄(Diamide)₂ Pu_complex_aq->Pu_complex_org + 2 Diamide Diamide 2 x Diamide

Caption: Solvation of the neutral Pu(NO₃)₄ complex by the diamide ligand.

Q2: My plutonium distribution ratio (D_Pu) is consistently low. What are the likely reasons?

A2: A lower-than-expected distribution ratio for plutonium can be attributed to several critical factors:

  • Incorrect Plutonium Oxidation State: 2,2'-Oxybis(N,N-dibutylacetamide) is most effective for extracting Pu(IV). The presence of Pu(III) or Pu(VI) will significantly decrease extraction efficiency.[4][5] It is imperative to adjust and stabilize the plutonium in the +4 oxidation state, typically by using a reagent like sodium nitrite, before extraction.[6]

  • Suboptimal Nitric Acid Concentration: Plutonium extraction with diamides is highly dependent on the nitric acid concentration, which acts as a "salting-out" agent.[6] Generally, D_Pu increases with acidity. However, excessively high acid concentrations can lead to competition for the extractant and may promote third phase formation.

  • Insufficient Phase Contact: Solvent extraction is a kinetic process that requires adequate time and vigorous mixing to reach equilibrium. Short contact times will result in incomplete extraction and a lower apparent D_Pu.

  • Third Phase Formation: The formation of a dense, extractant-rich third phase can sequester the plutonium complex, leading to a decrease in its concentration in the primary organic phase and complicating phase separation.[7]

Q3: I am observing a third phase during my experiment. How can this be mitigated?

A3: Third phase formation is a known challenge in solvent extraction systems using diamide extractants, especially at high metal and acid loadings.[7] Here are effective strategies to prevent or resolve this issue:

  • Diluent Modification: The choice of diluent is critical. Employing a more polar diluent or introducing a phase modifier (e.g., a long-chain alcohol) can enhance the solubility of the extracted plutonium complex in the organic phase.

  • Control of Nitric Acid Concentration: Operating at a moderated nitric acid concentration can often prevent third phase formation, although this must be balanced against the desired extraction efficiency.

  • Managing Metal Loading: Keep the plutonium concentration in the feed solution below the limiting organic concentration (LOC) for your specific experimental conditions to avoid oversaturation of the organic phase.[7]

  • Temperature Adjustment: Increasing the temperature can sometimes improve the solubility of the metal-extractant complex, thereby preventing the formation of a third phase.[7]

Part 2: In-Depth Troubleshooting Guides

Troubleshooting Guide 1: Inefficient Stripping of Plutonium from the Loaded Organic Phase

Problem: Difficulty in back-extracting plutonium from the 2,2'-Oxybis(N,N-dibutylacetamide) organic phase into a new aqueous solution.

Potential Causes and Recommended Solutions:

CauseScientific RationaleRecommended Action
Inadequate Stripping Agent The Pu(IV)-diamide complex is highly stable, making simple water or low-acidity washes ineffective for breaking the complex and facilitating the transfer of plutonium back to the aqueous phase.Utilize a dilute nitric acid solution (e.g., 0.01-0.1 M HNO₃). The lower acidity shifts the extraction equilibrium, favoring the release of plutonium into the aqueous phase.
Lack of a Reductant To significantly improve stripping efficiency, plutonium can be reduced from the highly extractable Pu(IV) state to the much less extractable Pu(III) state.[4]Incorporate a suitable reducing agent, such as ferrous sulfamate or hydroxylamine nitrate, into the stripping solution. The reduction of Pu(IV) to Pu(III) drastically lowers its affinity for the organic phase.
Kinetic Limitations Similar to forward extraction, back-extraction requires sufficient time and vigorous mixing to achieve equilibrium and complete transfer of plutonium.Ensure a sufficient phase contact time (e.g., 30-60 minutes) with vigorous agitation during the stripping step.
Need for a Complexing Agent Introducing an aqueous-phase complexing agent that forms a strong complex with plutonium can effectively "pull" the plutonium out of the organic phase.Consider adding a complexing agent like oxalic acid to the stripping solution. The formation of a stable aqueous plutonium oxalate complex can drive the back-extraction process.[8][9]
  • Workflow for Plutonium Stripping:

StrippingWorkflow Plutonium Back-Extraction Process Loaded_Organic Loaded Organic Phase [Pu(NO₃)₄(Diamide)₂ in Diluent] Contacting Vigorous Mixing Loaded_Organic->Contacting Stripping_Solution Aqueous Stripping Solution (e.g., Dilute HNO₃ + Reductant) Stripping_Solution->Contacting Phase_Separation Phase Separation Contacting->Phase_Separation Stripped_Organic Stripped Organic Phase (Recyclable Diamide/Diluent) Phase_Separation->Stripped_Organic Organic Aqueous_Product Aqueous Product (Pu³⁺ in Stripping Solution) Phase_Separation->Aqueous_Product Aqueous

Caption: A generalized workflow for the stripping of plutonium from a loaded diamide solvent.

Troubleshooting Guide 2: Degradation of the 2,2'-Oxybis(N,N-dibutylacetamide) Extractant

Problem: A noticeable decrease in extraction performance over multiple cycles, suggesting the degradation of the extractant.

Potential Causes and Recommended Solutions:

CauseScientific RationaleRecommended Action
Radiolytic Degradation The intense radiation from plutonium can cause the radiolytic cleavage of the diamide molecule, particularly at the ether and amide bonds, forming less effective degradation products.[10][11][12][13]While some radiolysis is inevitable, its impact can be minimized by reducing the contact time between the extractant and the highly radioactive aqueous phase. Prompt stripping of the loaded organic phase is recommended.
Hydrolytic Degradation In highly acidic environments and at elevated temperatures, the amide bonds in the extractant can undergo hydrolysis, breaking down the molecule.[10][11][13]Operate at the lowest nitric acid concentration that provides satisfactory extraction. Avoid excessive temperatures during all stages of the process.
Chemical Degradation from Impurities Strong oxidizing or reducing agents present as impurities in the feed solution can chemically attack and degrade the 2,2'-Oxybis(N,N-dibutylacetamide) molecule.Characterize the feed solution thoroughly and implement pre-treatment steps to remove any aggressive chemical species.
  • Protocol for Solvent Washing:

To remove acidic and polar degradation products and ensure the longevity of the extractant, periodic washing of the recycled organic phase is crucial.

  • Alkaline Wash: Contact the recycled organic phase with an equal volume of a dilute sodium carbonate solution (e.g., 0.5 M Na₂CO₃) and mix for 30 minutes. This will neutralize acidic degradation products and facilitate their transfer to the aqueous phase.[1]

  • Phase Separation: Allow the phases to separate completely and discard the aqueous wash solution.

  • Water Wash: Wash the organic phase with an equal volume of deionized water to remove any residual sodium carbonate.

  • Final Separation and Reuse: After the final phase separation, the washed organic phase is ready for the next extraction cycle.

Part 3: Key Experimental Protocols

Protocol 1: Determination of the Plutonium Distribution Ratio (D_Pu)
  • Aqueous Phase Preparation:

    • Prepare a stock solution of plutonium in approximately 3 M nitric acid.

    • Adjust the plutonium to the Pu(IV) oxidation state by adding a small amount of sodium nitrite (NaNO₂) and gently warming the solution.

    • After cooling to ambient temperature, take an aliquot for initial plutonium concentration analysis (C_Pu,aq,initial).

  • Organic Phase Preparation:

    • Prepare a solution of 2,2'-Oxybis(N,N-dibutylacetamide) in a suitable diluent (e.g., n-dodecane) to the desired concentration (e.g., 0.5 M).

  • Extraction Procedure:

    • Combine equal volumes of the prepared aqueous and organic phases in a sealed vessel.

    • Agitate the mixture vigorously for a minimum of 30 minutes to ensure that extraction equilibrium is reached.

    • Centrifuge the mixture to achieve a clean and complete separation of the two phases.

  • Analysis and Calculation:

    • Carefully separate the aqueous and organic phases.

    • Analyze an aliquot of the aqueous phase to determine the final plutonium concentration (C_Pu,aq,final).

    • Calculate the final plutonium concentration in the organic phase by mass balance: C_Pu,org,final = C_Pu,aq,initial - C_Pu,aq,final.

    • Determine the distribution ratio using the formula: D_Pu = C_Pu,org,final / C_Pu,aq,final.

References

  • Cuillerdier, C., Musikas, C., & Nigond, L. (n.d.).
  • Experimental Evidences and Quantum Chemical Insights into the Extraction of Plutonium from Sulfate Medium using Diamylhydrogen Phosphonate. (n.d.).
  • Third phase formation in the extraction of uranyl nitrate by N,N-dialkyl aliph
  • Extraction of Neptunium, Plutonium, Americium, Zirconium, and Technetium by Di-(2-Ethylhexyl)-Iso- Butyramide (DEHiBA)
  • Unusual extraction of plutonium(IV) from uranium(VI) and americium(III) using phosphonate based task specific ionic liquid. (n.d.).
  • The Plutonium Uranium Extraction Process (PUREX) separates plutonium (Pu), Uranium (U) and. (n.d.). Nuclear Criticality Safety Program.
  • Radiolytic and hydrolytic degradation of the hydrophilic diglycolamides. (n.d.).
  • Wilden, A., et al. (2018).
  • Extraction of Neptunium, Plutonium, Americium, Zirconium, and Technetium by Di-(2-Ethylhexyl)- Iso -Butyramide (DEH i BA) at High Metal Loadings. (n.d.).
  • Molecular and Supramolecular Study of Uranium/Plutonium Liquid-Liquid Extraction with N, N-Dialkylamides. (2024). PubMed.
  • Molecular and Supramolecular Study of Uranium/Plutonium Liquid-Liquid Extraction with N,N-Dialkylamides. (n.d.).
  • Wang, C., et al. (2023). Highly selective separation of tetravalent plutonium from complex system with novel phenylpyridine diamide ligands. PMC - NIH.
  • Gamma radiolytic stability of the novel modified diglycolamide 2,2′-oxybis(N,N-didecylpropanamide) (mTDDGA) for grouped actinide extraction. (2022). PubMed Central.
  • Highly efficient Plutonium(IV) uptake from acidic feeds using four extraction chromatography resins containing diglycolamides and ionic liquid. (2022). PubMed.
  • Radiolytic and hydrolytic degradation of the hydrophilic diglycolamides. (2018). Figshare.
  • Isolation and Purification of Actinides Using N,O-Hybrid Donor Ligands for Closing the Nuclear Fuel Cycle. (n.d.).
  • Separation of Plutonium from Irradiated Fuels and Targets. (2015). OSTI.GOV.
  • A review of the demonstration of innovative solvent extraction processes for the recovery of trivalent minor actinides from PUREX raffin
  • The Plutonium Uranium Extraction Process (PUREX) separates plutonium (Pu), Uranium (U) and. (n.d.). Nuclear Criticality Safety Program.
  • Gajšt, T., et al. (2022).

Sources

Technical Support Center: Radiolytic Degradation of 2,2'-Oxybis(N,N-dibutylacetamide) (DOBA)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,2'-Oxybis(N,N-dibutylacetamide) (DOBA) and related compounds. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning its radiolytic degradation. Our approach is grounded in established principles of radiation chemistry and extensive field experience with similar solvent systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the stability of DOBA under ionizing radiation.

Q1: What is radiolytic degradation, and why is it a critical concern for a molecule like DOBA?

Radiolytic degradation is the chemical decomposition of a substance initiated by ionizing radiation (e.g., gamma rays, electron beams). For a molecule like DOBA, which is structurally related to extractants used in nuclear fuel reprocessing, understanding its stability in a radiation field is paramount. The degradation process can generate new chemical species that may interfere with the intended application, such as reducing extraction efficiency, forming precipitates, or catalyzing further unwanted reactions. The primary concern is the cleavage of the molecule's ether and amide bonds, which are susceptible to radiolytic attack.

Q2: What are the expected primary mechanisms of radiolytic degradation for DOBA?

Based on its ether-diamide structure, DOBA is susceptible to several degradation mechanisms initiated by the interaction of radiation with the molecule itself or the surrounding solvent (diluent). The process begins with the formation of radical cations and excited molecules. Subsequent reactions can proceed via two main pathways:

  • C-O Bond Scission: The ether linkage is a common point of weakness. Radiolysis can lead to the homolytic or heterolytic cleavage of the C-O bond, resulting in the formation of an alkoxyl radical and a carbon-centered radical.

  • C-N Bond Scission: The amide group can also undergo cleavage. This typically involves the C-N bond, leading to the formation of dibutylamino radicals and acyl radicals. The presence of the carbonyl group can influence the stability of adjacent radicals.

These primary radical species are highly reactive and will undergo further reactions such as hydrogen abstraction, dimerization, or reaction with oxygen (if present) to form a complex mixture of degradation products.

Q3: What are the most probable degradation products of DOBA, and how do they form?

The degradation of DOBA is expected to yield a range of smaller molecules resulting from the cleavage of its backbone and side chains. Based on studies of analogous N,N-dialkylamides and ethers, the primary products likely include:

  • N,N-dibutylacetamide (DBA): Formed from the cleavage of one of the C-O ether bonds.

  • Dibutylamine and Butyric Acid Amides: Resulting from the scission of the amide C-N bond.

  • Shorter-chain Alkanes (Butane, Butene): Generated from the fragmentation of the butyl chains attached to the nitrogen atoms.

  • Carbonyl Compounds: Such as aldehydes and ketones, which can arise from the oxidation of radical intermediates.

The formation of these products is illustrated in the simplified degradation pathway below.

G cluster_0 Primary Radiolytic Event cluster_1 Degradation Pathways cluster_2 Primary Degradation Products DOBA DOBA (2,2'-Oxybis(N,N-dibutylacetamide)) Radical Excited/Radical Species (DOBA* / DOBA•+) DOBA->Radical Ionizing Radiation EtherCleavage C-O Ether Bond Scission Radical->EtherCleavage AmideCleavage C-N Amide Bond Scission Radical->AmideCleavage SideChainCleavage N-Butyl Chain Fragmentation Radical->SideChainCleavage DBA N,N-dibutylacetamide (DBA) EtherCleavage->DBA Amine Dibutylamine AmideCleavage->Amine AcidAmide Butyric Acid Amides AmideCleavage->AcidAmide Alkane Butane / Butene SideChainCleavage->Alkane G Start Irreproducible Results CheckO2 Is sample atmosphere (e.g., Ar, Air) consistent? Start->CheckO2 CheckDosimetry Is dosimetry calibrated and consistent? CheckO2->CheckDosimetry Yes FixO2 Standardize sample purging/equilibration protocol. CheckO2->FixO2 No CheckPurity Are reagent purity and source identical? CheckDosimetry->CheckPurity Yes FixDosimetry Recalibrate dosimeter; verify sample positioning. CheckDosimetry->FixDosimetry No CheckTemp Is irradiation temperature controlled and monitored? CheckPurity->CheckTemp Yes FixPurity Use reagents from the same batch; verify purity. CheckPurity->FixPurity No Success Results are now Reproducible CheckTemp->Success Yes FixTemp Implement temperature control system. CheckTemp->FixTemp No FixO2->CheckDosimetry FixDosimetry->CheckPurity FixPurity->CheckTemp FixTemp->Success

Caption: Troubleshooting workflow for irreproducible results.

Q5: I am struggling to identify the degradation products. Which analytical techniques are most effective?

A multi-technique approach is often necessary for a comprehensive analysis of the complex mixture of degradation products.

TechniqueApplicationStrengths & Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) Primary tool for identifying and quantifying volatile and semi-volatile degradation products.Excellent for separating isomers and providing structural information through mass fragmentation patterns. Derivatization may be needed for less volatile products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Ideal for analyzing less volatile, more polar, or thermally labile products.Can detect a wider range of compounds than GC-MS. Choice of ionization source (ESI, APCI) is critical.
Fourier-Transform Infrared Spectroscopy (FTIR) Useful for monitoring the disappearance of the parent compound and the appearance of new functional groups (e.g., C=O, O-H).Provides functional group information rather than specific compound identification. Good for tracking overall degradation kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for isolated or major degradation products.Less sensitive than MS techniques but unparalleled for unambiguous structure elucidation.

Pro-Tip: When using mass spectrometry, look for characteristic neutral losses. For example, the loss of a butyl group (57 Da) or a dibutylamino group (128 Da) can be strong indicators of specific fragmentation pathways from DOBA and its products.

Q6: How can I differentiate between radiolytic degradation and degradation caused by other factors like hydrolysis or acid catalysis?

This is a critical control experiment. To isolate the effects of radiation, you must run parallel experiments under identical conditions but without irradiation.

  • Control Sample: Prepare a sample identical to your experimental sample (same composition, temperature, atmosphere) and let it sit for the same duration as the irradiation time.

  • Acid/Thermal Stability Sample: If your system involves an acidic aqueous phase, prepare a sample and maintain it at the same temperature without irradiation to quantify acid-catalyzed hydrolysis.

  • Analysis: Analyze the control samples alongside the irradiated samples. Any degradation products found in the control samples are attributable to non-radiolytic pathways. The true radiolytic yield is the amount measured in the irradiated sample minus the amount in the control sample.

Part 3: Protocols & Workflows

Protocol 1: General Procedure for Gamma Irradiation of DOBA
  • Sample Preparation:

    • Prepare a stock solution of DOBA in the chosen diluent (e.g., n-dodecane) at a known concentration (e.g., 0.1 M).

    • Dispense a precise volume (e.g., 2.0 mL) into a suitable irradiation vessel (e.g., a borosilicate glass vial).

    • Atmosphere Control (Crucial): If an inert atmosphere is required, bubble high-purity argon through the solution for at least 15 minutes. Seal the vial immediately with a septum cap. For air-equilibrated studies, simply seal the vial.

  • Dosimetry:

    • Place a calibrated dosimeter (e.g., alanine pellet) alongside the sample vial to accurately measure the total absorbed dose.

  • Irradiation:

    • Place the sample assembly in a calibrated gamma irradiator (e.g., a Cobalt-60 source).

    • Expose the sample to the desired total absorbed dose (e.g., 100 kGy) at a known dose rate.

    • Record the temperature during irradiation.

  • Post-Irradiation Handling:

    • Retrieve the sample and dosimeter.

    • Analyze the dosimeter to confirm the absorbed dose.

    • Store the sample appropriately (e.g., at -20°C) to prevent post-irradiation reactions before analysis.

  • Analysis:

    • Dilute an aliquot of the irradiated sample with a suitable solvent (e.g., acetonitrile).

    • Add an internal standard for quantification.

    • Analyze using the chosen analytical method (e.g., GC-MS).

Workflow 2: Sample Analysis by GC-MS

G cluster_analysis Data Analysis Start Irradiated DOBA Sample Dilute Dilute sample with solvent (e.g., Acetonitrile) Start->Dilute AddIS Add Internal Standard (e.g., Tetradecane) Dilute->AddIS Inject Inject into GC-MS AddIS->Inject GC GC Separation: Separate compounds based on boiling point/polarity Inject->GC MS MS Detection: Ionize and fragment compounds GC->MS DataAcq Data Acquisition: Collect Total Ion Chromatogram (TIC) and Mass Spectra MS->DataAcq Identify Peak Identification: Compare mass spectra to NIST library & standards DataAcq->Identify Quantify Quantification: Integrate peak areas relative to internal standard Identify->Quantify Result Final Report: Concentrations of DOBA and degradation products Quantify->Result

Caption: Workflow for GC-MS analysis of irradiated samples.

Technical Support Center: Optimizing 2,2'-Oxybis(N,N-dibutylacetamide) Extraction Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2'-Oxybis(N,N-dibutylacetamide), also known as dibutyl diglycolamide (DBDGA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance phase separation in liquid-liquid extraction (LLE) systems utilizing this powerful extractant. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Phase Separation

2,2'-Oxybis(N,N-dibutylacetamide) is a highly effective chelating agent, particularly for f-block elements, making it valuable in processes like spent nuclear fuel reprocessing and rare-earth element separation. However, its amphiphilic nature, which is key to its extraction capability, can also lead to challenging phase separation behavior. Two primary issues often arise: the formation of stable emulsions and the splitting of the organic phase, known as "third phase formation."[1][2] Both phenomena can severely hinder process efficiency, leading to poor recovery, product contamination, and operational difficulties.[3]

This guide provides a structured approach to diagnosing and solving these common issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding phase separation issues.

Q1: My organic and aqueous layers are not separating cleanly and appear cloudy. What is happening?

A: You are likely observing an emulsion. Emulsions are dispersions of one liquid phase in another, stabilized by surfactant-like molecules or fine particulates at the interface.[4] In systems with 2,2'-Oxybis(N,N-dibutylacetamide), the extractant-metal complexes themselves can act as surfactants, reducing interfacial tension and promoting emulsion formation, especially under vigorous mixing conditions.[3][5]

Q2: After extraction, my organic phase has split into two distinct organic layers. What is this phenomenon?

A: This is known as third phase formation . It is an undesirable event where the organic phase separates into a diluent-rich light phase and a dense, viscous, extractant-metal complex-rich "third phase."[1][2] This occurs when the concentration of the extracted metal-ligand complex exceeds its solubility limit in the organic diluent.[6] It is a common challenge with diglycolamide extractants in non-polar aliphatic diluents.[2]

Q3: Can changing the temperature of my system improve phase separation?

A: Yes, temperature can be a critical parameter. Increasing the temperature generally decreases viscosity and can increase the solubility of the extracted complexes, which may help break emulsions and prevent third phase formation.[3][7] However, the effect is system-dependent; in some cases, it can have a negligible or even negative impact.[8] Therefore, temperature should be optimized systematically.

Q4: What is a "phase modifier" and how can it help?

A: A phase modifier is a compound added to the organic phase to prevent third phase formation. These are typically polar molecules, such as long-chain alcohols (e.g., 1-octanol) or other extractants like N,N-dihexyloctanamide (DHOA).[9][10] They work by integrating into the aggregated metal-extractant complexes (reverse micelles), modifying their structure and increasing their polarity, which enhances their solubility in the bulk organic diluent.[9][11]

Q5: Does the choice of diluent affect phase separation?

A: Absolutely. The diluent is not just a carrier; it plays a crucial role in the extraction process.[12] Non-polar aliphatic diluents (like n-dodecane) are commonly used but are more prone to third phase formation because they are poor solvents for the polar metal-extractant complexes.[2][10] Aromatic diluents can offer better solubility for these complexes but may have other process implications.

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving specific phase separation problems.

Guide 1: Resolving Emulsion Formation

Observed Phenomenon: The aqueous and organic phases fail to separate into two clear, distinct layers after mixing. The interface is cloudy, ill-defined, or a significant "rag" layer (a stable emulsion) is present.

Root Cause Analysis: Emulsions are kinetically stable colloids. Their formation is promoted by:

  • High Shear Mixing: Vigorous shaking or stirring creates very fine droplets, increasing the interfacial area.[3]

  • Low Interfacial Tension: The amphiphilic nature of the 2,2'-Oxybis(N,N-dibutylacetamide)-metal complex reduces the energy barrier to creating more interfacial area.

  • Presence of Stabilizers: High concentrations of extractant complexes, or the presence of finely divided solids or surface-active impurities, can stabilize the emulsion.[4]

The following diagram outlines a logical flow for diagnosing and resolving emulsion issues.

G Start Emulsion Observed (Cloudy Interface / Slow Separation) Action1 Reduce Mixing Energy (Gentle Swirling vs. Shaking) Start->Action1 Check1 Is Separation Improved? Action1->Check1 Action2 Increase Aqueous Phase Ionic Strength (Add Brine/Salt) Check1->Action2 No End_Success Problem Resolved (Implement as Preventative Measure) Check1->End_Success Yes Check2 Is Emulsion Broken? Action2->Check2 Action3 Apply Mechanical Force (Centrifugation) Check2->Action3 No Check2->End_Success Yes Check3 Are Layers Separated? Action3->Check3 Action4 Modify System Temperature (Slight Increase) Check3->Action4 No Check3->End_Success Yes Check4 Is Separation Aided? Action4->Check4 Check4->End_Success Yes End_Fail Persistent Emulsion: Consider System Re-evaluation (e.g., Different Solvent) Check4->End_Fail No

Caption: Troubleshooting logic for emulsion resolution.

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel for 1-2 minutes. This maintains surface area for extraction while minimizing the shear forces that create emulsions.[4]

  • Salting Out: If an emulsion persists, add a small amount of saturated sodium chloride (brine) solution to the funnel.[13] The increased ionic strength of the aqueous layer helps to dehydrate the interface and forces the surfactant-like molecules into one of the phases, destabilizing the emulsion.[4]

  • Centrifugation: Transfer the emulsified mixture to centrifuge tubes. Spinning at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes can provide the necessary force to break the emulsion and create a sharp interface.[3][4]

  • Filtration: In some cases, passing the mixture through a plug of glass wool or phase separation filter paper can help to coalesce the dispersed droplets and break the emulsion.[4]

  • Temperature Adjustment: Gently warm the mixture in a warm water bath. A 10-15°C increase can decrease viscosity and alter interfacial properties, often aiding separation.[3] Monitor carefully to avoid pressure buildup.

Guide 2: Preventing Third Phase Formation

Observed Phenomenon: During or after extraction, the organic phase, initially homogeneous, splits into a less dense, mobile upper layer and a more dense, often viscous, oily lower layer.

Root Cause Analysis: Third phase formation is a classic example of exceeding a solubility limit. The 2,2'-Oxybis(N,N-dibutylacetamide) extractant forms strong complexes with metal ions. In non-polar diluents, these polar complexes aggregate into reverse micelles.[1][12] As more metal is extracted, these micelles grow in size and number. Beyond a certain point—the Limiting Organic Concentration (LOC)—these aggregates are no longer soluble in the bulk diluent and de-mix, forming a separate, aggregate-rich phase.[1][10]

G cluster_0 Initial Organic Phase (Low Loading) cluster_1 Increased Metal Loading cluster_2 Beyond LOC: Third Phase Formation Monomer DBDGA Monomers Micelle Reverse Micelles (Metal-DBDGA Aggregates) Monomer->Micelle Metal Extraction Diluent1 Diluent Molecules (e.g., n-dodecane) ThirdPhase Heavy 'Third' Phase (Aggregate-Rich) Micelle->ThirdPhase Exceeds Solubility Limit (LOC) Diluent2 Diluent Molecules LightPhase Light Organic Phase (Diluent-Rich) Diluent2->LightPhase

Caption: Mechanism of third phase formation.

Prevention is the most effective strategy. The key is to increase the solubility of the metal-extractant complex in the organic phase.

ParameterActionScientific Rationale
Diluent Selection Replace a portion or all of the aliphatic diluent (e.g., n-dodecane) with an aromatic one (e.g., toluene).Aromatic diluents have greater polarity and can better solvate the polar metal-extractant complexes, increasing the LOC.
Phase Modifier Addition Add a phase modifier (e.g., 5-10% v/v 1-octanol or 0.5 M DHOA) to the organic phase.[9][10]The modifier integrates with the reverse micelles, increasing their polarity and steric bulk, which disrupts the aggregation process and improves solubility in the diluent.[9][11]
Temperature Control Increase the operating temperature of the extraction (e.g., from 25°C to 40-50°C).Higher temperatures increase the kinetic energy of molecules, which can disrupt the weak forces driving micellar aggregation and increase complex solubility.[7][10]
Extractant Concentration Decrease the concentration of 2,2'-Oxybis(N,N-dibutylacetamide) in the organic phase.A lower extractant concentration will lower the total possible concentration of the metal-extractant complex, potentially keeping it below the LOC. This may require more extraction stages.
Aqueous Phase Acidity Adjust the nitric acid concentration in the aqueous phase.The extraction of nitric acid itself contributes to the loading of the organic phase and can influence third phase formation.[10] The effect is complex and must be determined experimentally.

This protocol allows for the systematic determination of the best phase modifier and its optimal concentration to prevent third phase formation.

  • Prepare Stock Solutions:

    • Prepare a stock solution of your aqueous feed containing the metal ion(s) of interest at the highest concentration you expect to encounter.

    • Prepare a stock solution of 2,2'-Oxybis(N,N-dibutylacetamide) in your primary diluent (e.g., 0.2 M in n-dodecane).

  • Set Up Experimental Matrix:

    • In a series of vials, prepare your organic phase with varying concentrations of different phase modifiers.

      • Example Modifiers: Isodecanol, 1-octanol, N,N-dihexyloctanamide (DHOA).

      • Example Concentrations: 0%, 2%, 5%, 10% (v/v) for alcohols; 0.1 M, 0.25 M, 0.5 M for amides.

  • Perform Extraction:

    • Add an equal volume of the aqueous stock solution to each vial containing the different organic phase formulations.

    • Equilibrate all vials under identical conditions (e.g., same mixing method, time, and temperature) that are known to cause third phase formation in the modifier-free system.

  • Observe and Document:

    • After allowing the phases to settle, visually inspect each vial for the presence of a third phase.

    • Record the minimum concentration of each modifier required to maintain a single, clear organic phase. This is your effective concentration.

  • Analyze (Optional but Recommended):

    • Carefully sample the equilibrated organic and aqueous phases from the successful experiments.

    • Analyze the metal concentration in each phase to determine the distribution ratio (D). This ensures that the chosen phase modifier does not negatively impact the extraction efficiency of your target analyte.

Part 3: Analytical Methods for Characterization

For advanced troubleshooting, several analytical techniques can provide deeper insight into the phase behavior of your system.

TechniqueInformation GainedApplication
Dynamic Light Scattering (DLS) Measures the size of aggregates (reverse micelles) in the organic phase.[14][15]Can be used to study the effect of temperature, loading, and phase modifiers on micelle growth before macroscopic third phase formation occurs.
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy Provides information on the molecular interactions and changes in water structure within the organic phase.[15]Helps to understand how extracted species like nitric acid and water are incorporated into the reverse micelles.[9]
Microscopy Direct visualization of droplet size and distribution in an emulsion.Useful for qualitatively assessing the severity of an emulsion and observing the effects of additives or process changes in real-time.[16]
Small-Angle X-ray/Neutron Scattering (SAXS/SANS) Provides detailed structural information about the size, shape, and interactions of aggregates in solution.[17][18]A powerful research tool for fundamentally understanding the mechanism of third phase formation and the role of modifiers.[9]

References

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (n.d.).
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (n.d.). Retrieved January 22, 2026, from [Link]

  • The fate of the organic phase beyond third phase formation - RSC Publishing. (n.d.). Retrieved January 22, 2026, from [Link]

  • How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. (2021). HAL Open Science. Retrieved from [Link]

  • Third phase formation in the extraction of uranyl nitrate by N,N-dialkyl aliphatic amides. (n.d.).
  • Third phase formation of neodymium (III) and nitric acid in unsymmetrical N,N-di-2-ethylhexyl-N′,N′-dioctyldiglycolamide. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • What can I do if I don't get a phase separation between my organic and water phases? (2012). Chemistry Stack Exchange. Retrieved from [Link]

  • A New Interpretation of Third Phase Formation in the Solvent Extraction of Actinides by TBP. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Problems with extractions - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 22, 2026, from [Link]

  • Step-by-Step Procedures For Extractions - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • How to prevent third phase formation in Ditridecylamine extraction systems. - Benchchem. (n.d.).
  • How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Solvent Optimization Studies for a New EURO- GANEX Process with 2,2'-Oxybis(N,N-di-n - Document Server@UHasselt. (2022). Retrieved from [Link]

  • Methods to Study Phase-Separated Condensates and the Underlying Molecular Interactions - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction - PubMed. (2022). Retrieved from [Link]

  • Critical Fluctuations in Liquid-Liquid Extraction Organic Phases Controlled by Extractant and Diluent Molecular Structure - ChemRxiv. (n.d.). Retrieved January 22, 2026, from [Link]

  • Analytical Separation Methods. (2021).
  • Submitted by James M.Bobbitt - Organic Syntheses Procedure. (n.d.). Retrieved January 22, 2026, from [Link]

  • Turning Up the Heat: The Effect of Temperature on Analytical Extractions. (2021). LCGC International. Retrieved from [Link]

  • Org. Synth. 2005, 82, 80 - Organic Syntheses Procedure. (n.d.). Retrieved January 22, 2026, from [Link]

  • Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide - MDPI. (2024). Retrieved from [Link]

  • 2,2'-Oxybis(N,N-dimethylacetamide) | C8H16N2O3 | CID 20275431 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Effect of temperature on equilibria for physical and reactive extraction of protocatechuic acid. (2020). Springer. Retrieved from [Link]

  • Solubility characteristics of 2,2'-Oxybis(n,n-diethylethanamine) in various solvents - Benchchem. (n.d.).
  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - RSC Publishing. (n.d.). Retrieved January 22, 2026, from [Link]

  • Methods and Strategies to Quantify Phase Separation of Disordered Proteins - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Novel Sorptive Sample Preparation Techniques for Separation Science | LCGC International. (2023). Retrieved from [Link]

  • The molecular mechanism of temperature-dependent phase separation of Heat shock factor 1 - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Introduction to Analytical Separations - YouTube. (2014). Retrieved from [Link]

  • (PDF) Mechanism of Phase Separation in Aqueous Two-Phase Systems - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Mechanism of Phase Separation in Aqueous Two-Phase Systems - PubMed. (2022). Retrieved from [Link]

  • Selection of Solvents or Solvent Mixtures for Liquid-Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

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Technical Support Center: Stability of 2,2'-Oxybis(N,N-dibutylacetamide) under High Radiation Doses

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2,2'-Oxybis(N,N-dibutylacetamide), a diglycolamide (DGA) class molecule of significant interest in advanced separation processes. Its application in environments with high radiation fields, such as in spent nuclear fuel reprocessing, necessitates a thorough understanding of its stability and degradation behavior under gamma irradiation. This guide is designed for researchers and professionals to navigate the complexities of their experiments, offering field-proven insights, troubleshooting for common issues, and validated protocols to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is 2,2'-Oxybis(N,N-dibutylacetamide) and why is its radiation stability a critical parameter?

A1: 2,2'-Oxybis(N,N-dibutylacetamide) is an organic ligand with the chemical formula C20H40N2O3[1]. Like other diglycolamides, it is investigated for its ability to form stable complexes with metal ions, particularly actinides and lanthanides, making it a candidate for solvent extraction processes in nuclear fuel cycles. In such applications, the molecule is exposed to intense ionizing radiation. Its radiolytic stability is paramount because degradation can lead to a loss of extraction efficiency and the formation of secondary products that may interfere with the separation process, complexify waste streams, or alter the solvent's physical properties.

Q2: What are the primary mechanisms of radiolytic degradation for diglycolamides like this one?

A2: The degradation of diglycolamides under irradiation is primarily initiated by the formation of radical species. Computational studies on similar DGA molecules strongly suggest that the most vulnerable site for radical attack is the C-O ether bond in the molecule's backbone, which is identified as the weakest bond[2]. The primary degradation pathway often involves the scission of this C-O bond. Additionally, radical attack can occur on the alkyl chains (butyl groups in this case), leading to de-alkylation, or at the amide functional group itself.

Q3: How does the choice of solvent (diluent) impact the degradation of 2,2'-Oxybis(N,N-dibutylacetamide)?

A3: The diluent has a profound impact. Aliphatic hydrocarbons like n-dodecane, commonly used in solvent extraction, can exhibit a "sensitization effect" on the radiolysis of dissolved amides.[2][3]. This is not a simple dilution effect; rather, it involves a charge transfer from the radical cations of the n-dodecane to the amide molecules. This process is thermodynamically favorable due to the difference in ionization potentials between the solvent and the solute, leading to an accelerated degradation of the amide compared to its degradation in a more inert solvent or in a neat state[3].

Q4: What are the general classes of degradation products I should expect to find?

A4: Based on studies of analogous diglycolamides, you should anticipate several classes of degradation products.[4]. The most common are those resulting from the cleavage of the ether linkage. Other significant products include those formed by the loss of one or more butyl groups from the nitrogen atoms (de-alkylation) and modifications to the alkyl chains. High-resolution analytical techniques are necessary to identify the full spectrum of these products, which may also include additions from the diluent itself[4].

Q5: What are the recommended analytical techniques for monitoring the stability and identifying degradation products?

A5: The gold standard for this type of analysis is High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS)[4]. This technique allows for the separation of the parent compound from its degradation products and their subsequent identification and quantification based on mass-to-charge ratio. For a more detailed structural elucidation of unknown products, high-resolution mass spectrometry (HRMS) is invaluable. Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy can also be employed to track chemical changes to the bulk material after irradiation[5][6].

Troubleshooting Guide

This section addresses specific issues you may encounter during your experimental work.

Problem 1: My compound is degrading much faster than literature values for similar diglycolamides.

  • Possible Cause 1: Diluent Sensitization.

    • Scientific Rationale: As detailed in the FAQ, if you are using an aliphatic hydrocarbon diluent like n-dodecane, you are likely observing the charge transfer sensitization effect, which accelerates radiolysis[2][3].

    • Troubleshooting Steps:

      • Acknowledge this effect in your analysis. The degradation will likely follow pseudo-first-order kinetics, but the rate constant will be specific to your system.

      • Run a control experiment with the neat compound or in a different, less sensitizing solvent (e.g., a fluorinated solvent), if your experimental design permits, to isolate the diluent's contribution.

      • Carefully compare your concentration and experimental conditions to the literature, as the sensitization effect is concentration-dependent.

  • Possible Cause 2: Presence of Oxygen.

    • Scientific Rationale: Dissolved oxygen is highly reactive towards the radical species generated during radiolysis. It can form peroxyl radicals, opening up additional degradation pathways that are often more aggressive than those in an anoxic environment.

    • Troubleshooting Steps:

      • Ensure your sample preparation protocol includes a robust degassing step. This is typically achieved by bubbling an inert gas (e.g., high-purity Argon or Nitrogen) through the solution for at least 15-20 minutes prior to sealing the irradiation vial.

      • Use vials with airtight seals (e.g., flame-sealed ampoules or high-quality septa caps) to prevent oxygen ingress during handling and irradiation.

  • Possible Cause 3: Inaccurate Dosimetry.

    • Scientific Rationale: The absorbed dose is the single most critical variable. An underestimation of the dose rate of your gamma source will lead to a perceived increase in degradation for a given exposure time.

    • Troubleshooting Steps:

      • Verify the calibration of your irradiation facility. Dosimetry should be performed regularly.

      • Use a dosimeter system appropriate for your sample's matrix and the dose range you are investigating. For example, Red Perspex dosimeters are commonly used for gamma irradiation[4]. Place dosimeters at the exact same position as your samples to get an accurate reading of the absorbed dose.

Problem 2: I am seeing poor reproducibility in my degradation rate measurements.

  • Possible Cause 1: Inconsistent Sample Preparation.

    • Scientific Rationale: Minor variations in the concentration of the target molecule, the presence of impurities (especially water or organic contaminants), or the amount of residual oxygen can significantly affect the complex chain of radical reactions, leading to variable results.

    • Troubleshooting Steps:

      • Implement a strict, standardized protocol for sample preparation. Use high-purity starting materials and solvents.

      • Quantify the water content in your solvent and samples, as water can also participate in radiolytic reactions.

      • Ensure the volume of the sample and the headspace in the vial are consistent across all samples, as this can affect the gas-phase equilibrium of volatile radiolysis products.

  • Possible Cause 2: Fluctuations in Irradiation Conditions.

    • Scientific Rationale: The rate of radiolytic degradation can be sensitive to temperature. If the irradiation chamber experiences significant temperature changes between runs, it can affect reaction kinetics. Likewise, fluctuations in the source's dose rate will directly impact results.

    • Troubleshooting Steps:

      • Use a temperature-controlled irradiation facility if possible. At a minimum, monitor and record the temperature during each experiment to identify any correlations with your results.

      • Always place samples in the exact same position within the irradiation chamber to ensure they receive a consistent dose rate. Refer to the facility's dose map.

Problem 3: I am unable to resolve or identify the degradation products with my HPLC-MS.

  • Possible Cause 1: Suboptimal Chromatographic Separation.

    • Scientific Rationale: The degradation products will have varying polarities and sizes. A generic HPLC method may not have the resolving power to separate them, leading to co-elution and convoluted mass spectra.

    • Troubleshooting Steps:

      • Optimize the Gradient: Develop a tailored gradient elution method. Start with a high aqueous content and slowly increase the organic mobile phase percentage. A shallower gradient often provides better resolution for complex mixtures.

      • Change the Stationary Phase: If resolution is still poor, try a different column chemistry. If you are using a standard C18 column, consider a phenyl-hexyl or a polar-embedded column to achieve a different selectivity.

      • Adjust pH: If using a buffered mobile phase, small adjustments to the pH can alter the ionization state of certain products and significantly improve peak shape and separation.

  • Possible Cause 2: Insufficient Mass Spectrometer Sensitivity or Resolution.

    • Scientific Rationale: Many degradation products may be present at very low concentrations. Furthermore, without high mass accuracy, assigning a molecular formula to an unknown peak is highly speculative.

    • Troubleshooting Steps:

      • Use a High-Resolution Mass Spectrometer (HRMS): Instruments like Orbitrap or TOF mass spectrometers provide high mass accuracy (typically <5 ppm), which is essential for confidently determining the elemental composition of your unknown degradation products.

      • Perform Tandem MS (MS/MS): Fragment the ion of interest in the mass spectrometer. The resulting fragmentation pattern provides a structural fingerprint that is crucial for identifying the molecule and distinguishing it from isomers.

Data & Protocols

Data Presentation: Radiolytic Degradation Profile

The following table provides an example of how to represent degradation data for 2,2'-Oxybis(N,N-dibutylacetamide). The values are illustrative and based on trends observed for similar compounds.

Absorbed Dose (kGy)% Remaining (in n-Dodecane)% Remaining (in Benzene)
0100.0100.0
10085.292.5
25065.181.0
50042.465.6
75027.753.5
100018.143.7

This data illustrates the sensitization effect of an alkane diluent (n-Dodecane) compared to an aromatic one (Benzene), which can offer some radioprotection via energy scavenging.

Experimental Protocols

Protocol 1: Standardized Sample Preparation for Gamma Irradiation

  • Stock Solution Preparation: Accurately prepare a stock solution of 2,2'-Oxybis(N,N-dibutylacetamide) in the chosen diluent (e.g., 0.1 M in n-dodecane). Use a Class A volumetric flask and an analytical balance.

  • Aliquotting: Dispense a precise volume (e.g., 2.0 mL) of the stock solution into a clean, dry glass ampoule or a vial with a high-quality septum cap.

  • Degassing (Critical Step): Submerge the bottom of the vial in a beaker of water or a cooling block. Introduce a long, fine-gauge needle connected to a source of high-purity Argon gas. The needle tip should be below the liquid surface. Introduce a second, shorter needle through the septum to act as a vent.

  • Inert Gas Purge: Gently bubble the Argon gas through the solution for 20 minutes. This displaces dissolved oxygen.

  • Sealing: After purging, remove the vent needle first, then the purge needle, to maintain a positive pressure of Argon inside. If using an ampoule, flame-seal it immediately. If using a vial, ensure the cap is securely crimped.

  • Labeling and Storage: Clearly label each sample with its identity, concentration, and date. Prepare a control sample that will not be irradiated. Store all samples under identical conditions until irradiation.

Protocol 2: Post-Irradiation Analysis by HPLC-MS

  • Sample Dilution: After irradiation, carefully open the sample vial in a well-ventilated fume hood. Prepare a dilution of the sample in the mobile phase starting solvent (e.g., a 1:100 dilution in Acetonitrile/Water) to bring the concentration into the linear range of the detector.

  • HPLC Method Setup:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: 95% to 30% B

      • 19-22 min: Hold at 30% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Method Setup:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100 - 1000.

    • Data Acquisition: Perform a full scan experiment to identify all ions. In a separate run or using a data-dependent acquisition mode, perform MS/MS on the parent ion and any significant unknown peaks to aid in identification.

  • Data Analysis:

    • Integrate the peak area of the parent compound in both the irradiated and control samples.

    • Calculate the percentage remaining using the formula: (% Remaining) = (Area_irradiated / Area_control) * 100.

    • For unknown peaks, use the accurate mass data (if using HRMS) to propose elemental compositions. Analyze the MS/MS fragmentation patterns to elucidate the structures of the degradation products.

Visualizations

Radiolytic_Degradation_Pathway cluster_main Proposed Degradation Cascade cluster_products Primary Degradation Products Parent 2,2'-Oxybis(N,N-dibutylacetamide) Radical Irradiation (γ-rays) Generates H•, e-, R• Intermediate Radical Adduct / Cation Radical (Attack at Ether Oxygen) Radical->Intermediate Radical Attack Cleavage Ether Bond Scission Products (e.g., N,N-dibutylacetamide) Intermediate->Cleavage Bond Scission Dealkylation De-alkylation Products (Loss of Butyl Groups) Intermediate->Dealkylation Rearrangement / Fragmentation Other Chain Modification Products Intermediate->Other

Caption: Proposed radiolytic degradation pathway for 2,2'-Oxybis(N,N-dibutylacetamide).

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_irrad Phase 2: Irradiation cluster_analysis Phase 3: Analysis A Prepare Stock Solution (0.1 M in Diluent) B Aliquot into Vials A->B C Degas with Inert Gas (Critical Step) B->C D Seal Vials/Ampoules C->D E Place Samples & Dosimeters in Gamma Source D->E F Irradiate to Target Dose E->F G Retrieve Samples & Control F->G H Dilute Samples for Analysis G->H I Inject into HPLC-MS H->I J Acquire Full Scan & MS/MS Data I->J K Data Processing: Quantify Parent Compound Identify Degradation Products J->K

Caption: Standard experimental workflow for studying radiolytic stability.

References

  • U.S. Department of Health and Human Services. (n.d.). 7. Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Steppert, M., Sadowski, F., Schwinges, T., Wilden, A., Modolo, G., & Panak, P. J. (2022). Gamma radiolytic stability of the novel modified diglycolamide 2,2′-oxybis(N,N-didecylpropanamide) (mTDDGA) for grouped actinide extraction. RSC Advances, 12(20), 12513–12523. Available from: [Link]

  • Sugo, Y., Zhang, Z., Nemoto, T., & Yoshida, Y. (2006). Influence of diluent on radiolysis of amides in organic solution. Radiation Physics and Chemistry, 75(11), 1891-1896. Available from: [Link]

  • Verlinden, B., Wilden, A., Modolo, G., Binnemans, K., Cardinaels, T., & Kowalski, P. M. (2020). First-principles study of the radiolytic degradation of diglycolamides. Physical Chemistry Chemical Physics, 22(34), 19139-19148. Available from: [Link]

  • Gagosz, F., & Zard, S. Z. (2003). A New and Efficient Synthesis of N-Acyl-α-hydrazono Esters and Related Compounds. Organic Syntheses, 80, 78. Available from: [Link]

  • Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of pharmaceutical and biomedical analysis, 17(6-7), 955–978. Available from: [Link]

  • Moore, D. S., & Scharff, R. J. (2023). Radiolytic degradation of dodecane substituted with common energetic functional groups. RSC Advances, 13(14), 9438–9447. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2'-Oxybis(N,N-dimethylacetamide). PubChem Compound Database. Retrieved from: [Link]

  • Gajšt, T., Štrok, M., Heath, E., Heath, D., Rupnik, S., Radulović, V., Žagar, E., & Pahovnik, D. (2022). Radiolytic and hydrolytic degradation of a polycarboxylate superplasticizer. 19th Radiochemical Conference Booklet of Abstracts. Available from: [Link]

  • International Atomic Energy Agency. (1999). Stability and stabilization of polymers under irradiation. IAEA-TECDOC-1062. Available from: [Link]

  • Kovač, K., Galić, N., & Tartaro, I. (2024). Radiolytic Elimination of Nabumetone from Aqueous Solution: Degradation Efficiency, and Degradants' Toxicity. International Journal of Molecular Sciences, 25(3), 1836. Available from: [Link]

  • Scott, P. J. H. (2011). Studies into Radiolytic Decomposition of Fluorine-18 Labeled Radiopharmaceuticals for Positron Emission Tomography. Current Radiopharmaceuticals, 4(2), 144-164. Available from: [Link]

  • Moore, D. S., & Scharff, R. J. (2023). Radiolytic degradation of dodecane substituted with common energetic functional groups. RSC Advances, 13(14), 9438-9447. Available from: [Link]

  • Verlinden, B. (2020). First-principles study of the radiolytic degradation of diglycolamides. KU Leuven. Available from: [Link]

  • CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide. (2014). Google Patents.
  • Kokov, D. A., et al. (2022). Radiation Stability of Sorbents in Medical 225Ac/213Bi Generators. ResearchGate. Available from: [Link]

  • CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity. (2007). Google Patents.

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Technical Support Center: 2,2'-Oxybis(N,N-dibutylacetamide) Application Guidance

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2'-Oxybis(N,N-dibutylacetamide), a key reagent in advanced solvent extraction processes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing emulsion formation and ensuring smooth phase separation during your experiments. Our goal is to equip you with the scientific understanding and actionable protocols to optimize your extraction workflows.

Understanding the Challenge: Emulsion and Third Phase Formation

In solvent extraction systems utilizing 2,2'-Oxybis(N,N-dibutylacetamide), the formation of stable emulsions or a "third phase" is a common hurdle.[1][2] An emulsion is a stable dispersion of one immiscible liquid within another, appearing as a cloudy or milky layer that complicates phase separation.[3] Third phase formation is the splitting of the organic phase into two distinct layers, a phenomenon driven by the aggregation of extractant-metal complexes.[1] Both issues can lead to significant product loss and operational difficulties.

The primary cause of these phase separation problems is the aggregation of the diglycolamide extractant molecules upon complexation with metal ions and nitric acid in the organic phase.[4][5] These aggregates can act as surfactants, stabilizing emulsions, or grow to a point where they are no longer soluble in the diluent, leading to the formation of a third phase.[1]

Frequently Asked Questions (FAQs)

Q1: What is 2,2'-Oxybis(N,N-dibutylacetamide) and what are its primary applications?

2,2'-Oxybis(N,N-dibutylacetamide) is a diglycolamide (DGA) extractant used in solvent extraction processes, particularly for the separation of actinides and lanthanides from acidic aqueous solutions.[6] It is a key component in advanced nuclear fuel reprocessing technologies like the EURO-GANEX process.[6]

Q2: Why am I seeing a cloudy interface between my organic and aqueous layers?

A cloudy interface is indicative of an emulsion.[3] This is often caused by the presence of surface-active species, which can include the extractant-metal complexes themselves, or impurities in your system. High shear mixing can also contribute to the formation of stable emulsions.

Q3: What is a "third phase" and how is it different from an emulsion?

A third phase is a distinct liquid layer that separates from the primary organic and aqueous phases. It is typically rich in the extractant, metal ions, and acid.[1] Unlike an emulsion, which is a dispersion, a third phase is a separate, bulk liquid phase. However, the conditions that lead to third phase formation can also increase the likelihood of emulsion formation.

Q4: Can the choice of diluent affect emulsion formation?

Absolutely. The diluent is a major component of the organic phase and significantly impacts the solubility of the extractant-metal complexes.[7] Aliphatic diluents like n-dodecane are common, but their non-polar nature can sometimes lead to the precipitation of polar complexes, promoting both third phase and emulsion formation.[5][8] The use of more polar diluents or the addition of phase modifiers can mitigate these issues.[8]

Q5: How does nitric acid concentration influence phase stability?

High concentrations of nitric acid in the aqueous phase can lead to increased extraction of the acid into the organic phase. This can enhance the aggregation of the extractant and contribute to the formation of a third phase or emulsions.[4][9]

Troubleshooting Guide: Emulsion Prevention and Remediation

This guide provides a systematic approach to troubleshooting and preventing emulsion formation when using 2,2'-Oxybis(N,N-dibutylacetamide).

Proactive Measures: Preventing Emulsion Formation

It is always easier to prevent an emulsion than to break one that has already formed. Consider the following preventative strategies:

  • Optimize Mixing: Employ gentle mixing techniques. Instead of vigorous shaking, use a rocking platform or a low-speed vortex mixer to ensure sufficient interfacial contact without excessive shearing.

  • Control Temperature: Temperature can influence the viscosity and interfacial tension of the system.[10][11] While the effect can be system-dependent, maintaining a consistent and moderate temperature (e.g., 20-25°C) is a good starting point. Avoid excessive heating, which can sometimes exacerbate emulsion issues.

  • Aqueous Phase Pre-treatment: Adjusting the ionic strength of the aqueous phase by adding a neutral salt (salting-out) can sometimes help to improve phase separation.

  • Solvent Composition:

    • Diluent Choice: If persistent emulsions are an issue with a non-polar diluent like n-dodecane, consider testing alternative diluents or blends with more polar characteristics.

    • Phase Modifiers: The addition of a phase modifier to the organic phase is a common and effective strategy to prevent both third phase formation and emulsions.[12][13]

Phase ModifierTypical ConcentrationAdvantagesConsiderations
Tri-n-butyl phosphate (TBP)5-30% (v/v)Effective at preventing phase splitting and can improve metal loading capacity.[2][13]Can increase the extraction of acid, potentially complicating stripping operations.[14]
N,N-dihexyloctanamide (DHOA)5-20% (v/v)Also effective in preventing third phase formation.[2][13]Similar to TBP, may enhance acid extraction.[14]
Long-chain alcohols (e.g., 1-octanol)2-10% (v/v)Can increase the polarity of the organic phase and improve the solubility of complexes.[12]May have a more pronounced effect on the distribution ratios of the target metals.
Reactive Measures: Breaking a Formed Emulsion

If an emulsion has already formed, the following techniques can be employed to facilitate phase separation:

  • Time: Allow the mixture to stand undisturbed for a period. Sometimes, less stable emulsions will break on their own.

  • Gentle Agitation: Gently swirl the mixture or stir the emulsion layer with a glass rod. This can help to coalesce the dispersed droplets.

  • Temperature Modification: Gentle heating can reduce the viscosity of the emulsion and promote phase separation.[11] However, this should be done with caution to avoid degradation of the components.

  • Addition of Brine: Adding a saturated sodium chloride solution can increase the ionic strength of the aqueous phase and help to break the emulsion.

  • Centrifugation: This is often the most effective method for breaking stubborn emulsions. The mechanical force helps to coalesce the dispersed droplets.[11]

  • Filtration: Passing the emulsion through a bed of glass wool or a phase separator paper can sometimes help to break the emulsion.

Experimental Protocols

Protocol 1: Basic Solvent Extraction with 2,2'-Oxybis(N,N-dibutylacetamide)
  • Solvent Preparation: Prepare the organic phase by dissolving the desired concentration of 2,2'-Oxybis(N,N-dibutylacetamide) in the chosen diluent (e.g., n-dodecane). If using a phase modifier, add it to the diluent before dissolving the extractant.

  • Aqueous Phase Preparation: Prepare the aqueous feed solution containing the target metal ions in a nitric acid matrix of the desired concentration.

  • Extraction:

    • In a suitable vessel, combine equal volumes of the organic and aqueous phases.

    • Mix the phases using a gentle agitation method (e.g., rocking table at 60 rpm) for 30 minutes to reach equilibrium.

  • Phase Separation:

    • Transfer the mixture to a separatory funnel and allow the phases to separate.

    • If an emulsion forms, refer to the troubleshooting guide above.

    • Once the phases have clearly separated, drain the aqueous phase and collect the organic phase.

Protocol 2: Screening for Optimal Phase Modifier Concentration
  • Prepare a series of organic phases, each with the same concentration of 2,2'-Oxybis(N,N-dibutylacetamide) but with varying concentrations of the chosen phase modifier (e.g., 0%, 5%, 10%, 15% TBP in n-dodecane).

  • Using the same aqueous feed, perform parallel extractions with each of the prepared organic phases following the procedure in Protocol 1.

  • Observe and record the phase separation behavior for each system, noting the presence and stability of any emulsions.

  • Analyze the metal distribution ratios for each system to determine the impact of the phase modifier on extraction efficiency.

  • Select the lowest concentration of phase modifier that provides satisfactory phase separation without negatively impacting the extraction performance.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing emulsion issues in your experiments.

Emulsion_Troubleshooting cluster_troubleshooting Remediation Strategies cluster_proactive Proactive Modifications start Experiment Start mixing Phase Contacting (Mixing Step) start->mixing separation Phase Separation Observation mixing->separation emulsion_check Emulsion Formed? separation->emulsion_check no_emulsion Clean Phase Separation (Proceed with Analysis) emulsion_check->no_emulsion No troubleshoot Troubleshooting Steps emulsion_check->troubleshoot Yes time Wait (30-60 min) troubleshoot->time gentle_agitation Gentle Stirring time->gentle_agitation If not resolved brine Add Saturated NaCl gentle_agitation->brine If not resolved centrifuge Centrifugation brine->centrifuge If persistent modify_protocol Modify Protocol (Proactive Measures) centrifuge->modify_protocol If emulsion persists in subsequent experiments reduce_mixing Reduce Mixing Intensity modify_protocol->reduce_mixing add_modifier Add/Optimize Phase Modifier modify_protocol->add_modifier change_diluent Change Diluent modify_protocol->change_diluent reduce_mixing->mixing add_modifier->mixing change_diluent->mixing

Caption: Troubleshooting workflow for emulsion formation.

References

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Carrott, M., Bell, K. J., Brown, J., Geist, A., Gregson, C., Heres, X., Maher, C. J., Malmbeck, R., Mason, C., Modolo, G., Mullich, U., Sarsfield, M., Wilden, A., & Taylor, R. (2015). The EURO-GANEX process: current status of flowsheet development and process safety studies. Solvent Extraction and Ion Exchange, 33(5), 443-457.
  • Koubský, M., & Luštinec, J. (2022). Ab-initio evaluation of acid influence on chemical stability of hydrophilic diglycolamides. Frontiers in Chemistry, 10, 1026413.
  • Mohapatra, P. K., Ansari, S. A., & Iqbal, M. (2015). Insights into the Third Phase Formation Behaviour of N,N-Didodecyl-N',N'-Dioctyl Diglycolamide in n-Dodecane Investigated by Dynamic Light Scattering and FTIR Spectroscopy. Solvent Extraction and Ion Exchange, 33(4), 333-348.
  • Nobley, W. S., Grimes, T. S., & Ivanov, A. S. (2021). Surveying Phase Modifier Functional Groups for Applications to Ln(III)
  • Bawankule, K. P., Singh, R. K., & Murali, M. S. (2021). Influence of diluents and Hofmeister series on diglycolamide aggregation in solvent extraction. Journal of Molecular Liquids, 337, 116413.
  • Lumetta, G. J., Gelis, A. V., & Vandegrift, G. F. (2010). Actinide lanthanide separation process - ALSEP. Energy & Environmental Science, 3(6), 729-736.
  • PubChem. (n.d.). 2,2'-Oxybis(N,N-dimethylacetamide). National Center for Biotechnology Information. Retrieved from [Link]

  • Gelis, A. V., Vandegrift, G. F., & Lumetta, G. J. (2014). Countercurrent Actinide Lanthanide Separation Process (ALSEP) Demonstration Test with a Simulated PUREX Raffinate in Centrifugal Contactors on the Laboratory Scale. Solvent Extraction and Ion Exchange, 32(3), 241-255.
  • Petrov, V. G., Borisova, N. E., & Guda, A. A. (2023). Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide. Molecules, 28(15), 5768.
  • Nobley, W. S., et al. (2021). The Effect of Diluents and Phase Modifiers on Lanthanide(III) and Actinide(III) Extraction by Diglycolamide Extractants. Solvent Extraction and Ion Exchange, 39(5), 519-536.
  • Verlinden, B., et al. (2022). Solvent Optimization Studies for a New EURO-GANEX Process with 2,2'-Oxybis(N,N-di-n-decylpropanamide). Solvent Extraction and Ion Exchange, 40(7), 711-729.
  • National Institute of Standards and Technology. (n.d.). Dodecane. NIST Chemistry WebBook. Retrieved from [Link]

  • Ansari, S. A., Mohapatra, P. K., & Manchanda, V. K. (2012). The fate of the organic phase beyond third phase formation. Dalton Transactions, 41(13), 3653-3660.
  • Lumetta, G. J., Gelis, A. V., & Vandegrift, G. F. (2014). Actinide Lanthanide Separation Process – ALSEP. Pacific Northwest National Laboratory. Retrieved from [Link]

  • Carrott, M. J., et al. (2015). Development of a New Flowsheet for Co-Separating the Transuranic Actinides: The "Euro-GANEX" Process. JRC Publications Repository. Retrieved from [Link]

  • Fulem, M., & Ruzicka, K. (2014). Thermodynamic Properties of n-Dodecane.
  • Nobley, W. S., et al. (2021). The Effect of Diluents and Phase Modifiers on Lanthanide(III) and Actinide(III) Extraction by Diglycolamide Extractants. Taylor & Francis Online. Retrieved from [Link]

  • Ahmed, A. S. K. (2018). Stabilizing Nitrous Oxide in Strong Nitric Acid for Industrial Purposes. International Journal of Engineering Research & Technology, 7(10).
  • Snow, N. H. (2021). Turning Up the Heat: The Effect of Temperature on Analytical Extractions. LCGC North America, 39(1), 28-31.
  • Mistrík, A., & Steczek, L. (2016). Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA). RSC Advances, 6(106), 104523-104531.
  • Bawankule, K. P., et al. (2021). Influence of diluents and Hofmeister series on diglycolamide aggregation in solvent extraction. Journal of Molecular Liquids, 337, 116413.
  • Chemistry - The Central Science. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Retrieved from [Link]

  • Choppin, G. R., & Nash, K. L. (2007). Actinide Separation Science and Technology. In The Chemistry of the Actinide and Transactinide Elements (pp. 2631-2700). Springer.
  • Lumetta, G. J., et al. (2013). The complexation and solvent extraction properties of a phenanthroline diamide extractant for trivalent actinide and lanthanide ions. Inorganic Chemistry, 52(15), 8873-8882.
  • Grimes, T. S., et al. (2019). The impact of phase modification on the equilibrium and kinetics of lanthanide(iii) extraction from nitric acid media by TODGA. Dalton Transactions, 48(45), 16999-17009.
  • Taylor, R. J., et al. (2017). Applications of Diglycolamide Based Solvent Extraction Processes in Spent Nuclear Fuel Reprocessing, Part 1: TODGA. Solvent Extraction and Ion Exchange, 35(6), 371-395.
  • Serrano-Purroy, D., et al. (2021). Inter-institutional study of the New EURO- GANEX process resistance by gamma irradiation test loops. Chemical Engineering Journal, 425, 131441.
  • Cheméo. (n.d.). Chemical Properties of Dodecane (CAS 112-40-3). Retrieved from [Link]

  • Zhang, Z., et al. (2021). A comparative study on the coordination of diglycolamide isomers with Nd(III): extraction, third phase formation, structure, and computational studies. Dalton Transactions, 50(34), 11849-11858.
  • Peterman, D. R., et al. (2010). U.S. Patent No. 2010/0150798 A1. Washington, DC: U.S.
  • Barnes, A. L., et al. (2022). Use of Novel Diglycolamide Extractants in Liquid-liquid Separations of Light Rare Earths.
  • Houten, A. H. (2001). Runaway and thermally safe operation of a nitric acid oxidation in a semi-batch reactor. Technische Universiteit Eindhoven.
  • Ghasemzadeh, A., et al. (2017). Effects of temperature, time, and solvent ratio on the extraction of phenolic compounds and the anti-radical activity of Clinacanthus nutans Lindau leaves by response surface methodology. Chemistry Central Journal, 11(1), 68.
  • Ansari, S. A., et al. (2014). Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides. Procedia Chemistry, 12, 13-20.
  • Di Somma, I., et al. (2014). Nitric Acid Decomposition Kinetics in Mixed Acid and their Use in the Modelling of Aromatic Nitration. Chemical Engineering Transactions, 36, 127-132.
  • FooDB. (n.d.). Showing Compound N-Dodecane (FDB004726). Retrieved from [Link]

Sources

Technical Support Center: Optimizing 2,2'-Oxybis(N,N-dibutylacetamide) Performance

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2'-Oxybis(N,N-dibutylacetamide), also known as N,N,N',N'-tetrabutyl diglycolamide (TBDGA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile extractant. Here, we will delve into the critical influence of diluents on the performance of TBDGA and provide practical solutions to common challenges.

Introduction to TBDGA and the Role of Diluents

2,2'-Oxybis(N,N-dibutylacetamide) is a powerful neutral extractant, particularly effective in the solvent extraction of actinides and lanthanides, a crucial step in processes like nuclear fuel reprocessing. However, the success of any TBDGA-based extraction is not solely dependent on the extractant itself. The diluent, the organic liquid in which TBDGA is dissolved, plays a pivotal role in the overall efficiency, selectivity, and physical behavior of the solvent system.[1] An inappropriate diluent can lead to a host of issues, including poor extraction, loss of selectivity, and phase separation problems. This guide will help you navigate the complexities of diluent selection and troubleshoot common problems.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with TBDGA, providing explanations for the underlying causes and actionable solutions.

Issue 1: Formation of a Third Phase

One of the most common and problematic issues encountered in TBDGA-based solvent extraction is the formation of a "third phase".[2][3] This phenomenon involves the splitting of the organic phase into two distinct layers: a diluent-rich lighter phase and a heavier, aggregate-rich phase containing the extracted metal-TBDGA complexes.[3] This is highly undesirable as it complicates the separation process and can lead to loss of valuable material.[2][3]

Root Causes:

  • High Metal and Acid Loading: As more metal ions and nitric acid are extracted into the organic phase, the polarity of the TBDGA-metal complexes increases.[4] In non-polar diluents, these polar aggregates are no longer soluble and separate out.[2]

  • Inappropriate Diluent Choice: Non-polar aliphatic diluents like n-dodecane have a higher propensity for third phase formation compared to more aromatic or polar diluents.[4][5]

  • Insufficient Phase Modifier: Phase modifiers are often added to the solvent system to enhance the solubility of the extracted complexes and prevent third phase formation.

Solutions:

  • Introduce a Phase Modifier: The addition of a phase modifier is a common strategy to prevent third phase formation.[6]

    • Alcohols: Long-chain alcohols like n-octanol can act as co-surfactants, reducing the aggregation of the TBDGA-metal complexes.[5]

    • Amides: N,N-dihexyloctanamide (DHOA) is another effective phase modifier.

    • Tributyl phosphate (TBP): TBP can also be used to suppress third phase formation.[7]

  • Optimize the Diluent:

    • Consider using a diluent with a higher aromatic content, such as hydrogenated tetrapropylene (TPH), which has been shown to have a lower tendency for third phase formation than n-dodecane.[4][5]

  • Control Loading Conditions:

    • Reduce the concentration of the metal ions in the aqueous feed.

    • Adjust the acidity of the aqueous phase. The limiting organic concentration (LOC) of the metal can decrease with increasing aqueous phase acidity.[3]

  • Increase Operating Temperature: Increasing the temperature can sometimes increase the solubility of the extracted complexes and prevent the formation of a third phase.[3]

Issue 2: Poor Extraction Efficiency

Low distribution ratios (D values) for the target metal ions are another common problem, indicating that the TBDGA is not effectively extracting the desired species from the aqueous phase.

Root Causes:

  • Suboptimal Diluent: The nature of the diluent significantly impacts the distribution ratios.[1] For instance, alkane diluents generally lead to the highest distribution ratios for both Eu³⁺ and Am³⁺.[1]

  • Incorrect Acidity: The extraction of metal ions with TBDGA is highly dependent on the concentration of nitric acid in the aqueous phase.

  • Insufficient TBDGA Concentration: The concentration of the extractant in the organic phase may be too low for the given metal ion concentration.

  • Presence of Competing Extractants or Impurities: Other species in the system may be interfering with the extraction process.

Solutions:

  • Diluent Selection:

    • For maximizing extraction, consider using alkane diluents.[1][8]

    • Evaluate the effect of carbon chain length within a diluent class, as this can also influence extraction efficiency.[1][8]

  • Optimize Acidity: Conduct a series of experiments to determine the optimal nitric acid concentration for the extraction of your target metal ion.

  • Vary TBDGA Concentration: Increase the concentration of TBDGA in the organic phase to improve the distribution ratio.

  • Purify Reagents: Ensure that all reagents, including the diluent and TBDGA, are of high purity and free from contaminants that could interfere with the extraction.

Issue 3: Emulsion Formation at the Interface

The formation of a stable emulsion at the interface between the aqueous and organic phases can make phase separation difficult and lead to inaccurate results.

Root Causes:

  • High Shear Mixing: Vigorous shaking or stirring can promote the formation of emulsions.[9]

  • Presence of Surfactant-like Impurities: Contaminants in the sample or reagents can act as surfactants and stabilize emulsions.[9]

  • High Concentration of Extracted Complexes: At high loadings, the TBDGA-metal complexes themselves can act as surfactants.

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the extraction vessel to allow for mass transfer without creating a stable emulsion.[9]

  • "Salting Out": Add a neutral salt, such as sodium chloride, to the aqueous phase. This increases the ionic strength and can help to break the emulsion.[9]

  • Centrifugation: For small-scale experiments, centrifuging the sample can help to separate the phases.

  • Filtration: In some cases, passing the mixture through a bed of glass wool can help to break up the emulsion.

  • Temperature Change: Gently warming the mixture can sometimes destabilize the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which diluents affect TBDGA performance?

A1: The diluent's primary influence is on the aggregation behavior of the TBDGA-metal complexes in the organic phase.[4] The diluent molecules can interact with the hydrophobic alkyl chains of the TBDGA, affecting the size and shape of the reverse micelles that are formed. This, in turn, impacts the solubility of the complexes and the overall extraction efficiency.[4] The energetic balance between the energy required to create a cavity in the diluent for the extracted complex and the energy gained from the interaction between the diluent and the complex is a key theoretical explanation for the diluent effect.[1]

Q2: How do I choose the best diluent for my application?

A2: The "best" diluent is application-specific. If your primary goal is to maximize the extraction of trivalent actinides and lanthanides, alkane diluents are often the preferred choice.[1][8] However, if you are working with high concentrations of metal ions and want to avoid third phase formation, a more aromatic diluent like TPH or the addition of a phase modifier to an alkane diluent would be more appropriate.[4][5] It is always recommended to perform preliminary screening experiments with a few different diluents to determine the optimal choice for your specific system.

Q3: Can the diluent affect the selectivity of TBDGA for different metal ions?

A3: Yes, the diluent can have a substantial effect on the separation factors between different elements.[1] For example, the separation factor of Eu³⁺ over Am³⁺ has been shown to be dependent on the type of diluent used.[1] Therefore, when developing a separation process, it is crucial to consider the impact of the diluent on both the extraction efficiency and the selectivity.

Q4: What are the signs of TBDGA degradation, and can the diluent play a role?

A4: While TBDGA is known for its good hydrolytic and radiolytic stability, degradation can occur under harsh conditions (e.g., high acidity, high radiation doses).[10] Signs of degradation can include a decrease in extraction efficiency and changes in the color of the organic phase. The diluent can influence the stability of TBDGA. For example, the radiolytic stability of a combined TBDGA and phase modifier system in n-dodecane has been studied to ensure its suitability for industrial applications.[6]

Experimental Protocols

Protocol 1: Screening of Diluents for TBDGA Performance

This protocol outlines a systematic approach to screen different diluents to determine their effect on the extraction of a target metal ion.

Materials:

  • 2,2'-Oxybis(N,N-dibutylacetamide) (TBDGA)

  • Selected diluents (e.g., n-dodecane, TPH, 1-octanol)

  • Aqueous feed solution containing the target metal ion(s) at a known concentration in nitric acid.

  • Scintillation vials or test tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for metal ion quantification (e.g., ICP-MS, gamma spectrometer)

Procedure:

  • Prepare Organic Phases: Prepare solutions of TBDGA at the desired concentration (e.g., 0.2 M) in each of the selected diluents.

  • Contacting: In a series of vials, add equal volumes of the aqueous feed solution and each of the prepared organic phases (e.g., 2 mL of each).

  • Equilibration: Cap the vials and mix them for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached. Use a consistent mixing method for all samples.

  • Phase Separation: Centrifuge the vials for a short period (e.g., 5 minutes) to ensure complete phase separation.

  • Sampling: Carefully pipette an aliquot from both the aqueous and organic phases for analysis.

  • Analysis: Determine the concentration of the target metal ion(s) in both phases using the appropriate analytical technique.

  • Calculate Distribution Ratios: Calculate the distribution ratio (D) for each diluent using the formula: D = [Metal]organic / [Metal]aqueous

  • Compare Results: Compare the D values obtained for each diluent to identify the most effective one for your application.

Data Presentation

Table 1: Hypothetical Distribution Ratios of Eu³⁺ and Am³⁺ with 0.2 M TBDGA in Various Diluents

DiluentDistribution Ratio (DEu)Distribution Ratio (DAm)Separation Factor (SFEu/Am)
n-Dodecane150503.0
TPH120452.7
1-Octanol80352.3

Note: The above data is for illustrative purposes only and will vary depending on experimental conditions.

Visualizations

Diagram 1: Troubleshooting Workflow for Third Phase Formation

ThirdPhaseTroubleshooting start Third Phase Observed check_loading High Metal/Acid Loading? start->check_loading reduce_loading Reduce Metal/Acid Concentration check_loading->reduce_loading Yes check_modifier Phase Modifier Present? check_loading->check_modifier No resolved Problem Resolved reduce_loading->resolved add_modifier Add Phase Modifier (e.g., n-octanol, TBP) check_modifier->add_modifier No check_diluent Using n-Alkane Diluent? check_modifier->check_diluent Yes add_modifier->resolved change_diluent Switch to Aromatic Diluent (e.g., TPH) check_diluent->change_diluent Yes increase_temp Increase Temperature check_diluent->increase_temp No change_diluent->resolved increase_temp->resolved

Caption: Troubleshooting workflow for addressing third phase formation.

Diagram 2: Influence of Diluent on TBDGA Aggregation and Extraction

DiluentInfluence cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_metal Metal Ions (M³⁺) in Nitric Acid complex [M(TBDGA)x(NO₃)₃] Complex aq_metal->complex Extraction tbdga TBDGA tbdga->complex diluent Diluent aggregates Reverse Micelle Aggregates diluent->aggregates Influences Size & Solubility complex->aggregates extraction High Extraction Efficiency aggregates->extraction Good Solubility third_phase Third Phase Formation aggregates->third_phase Poor Solubility

Caption: Conceptual diagram of diluent influence on TBDGA performance.

References

  • Influence of diluents and Hofmeister series on diglycolamide aggregation in solvent extraction. (2025, October 14). ResearchGate. Retrieved from [Link]

  • Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA). PMC. Retrieved from [Link]

  • The Effect of Diluents and Phase Modifiers on Lanthanide(III) and Actinide(III) Extraction by Diglycolamide Extractants. ResearchGate. Retrieved from [Link]

  • Molecular Dynamics Study of the Aggregation Behavior of N,N,N′,N′-Tetraoctyl Diglycolamide. (2022, August 17). PubMed Central. Retrieved from [Link]

  • The fate of the organic phase beyond third phase formation. RSC Publishing. Retrieved from [Link]

  • Common Problems In Solvent Extraction Systems. (2024, September 18). Henan Doing Mechanical Equipment Co., Ltd. Retrieved from [Link]

  • Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and computational approaches. ChemRxiv. Retrieved from [Link]

  • Understanding the third phase formation using molecular dynamics simulations. BARC. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved from [Link]

  • Demonstration of a TODGA based Extraction Process for the Partitioning of Minor Actinides from a PUREX Raffinate. ResearchGate. Retrieved from [Link]

  • 2,2'-Oxybis(N,N-dimethylacetamide). PubChem. Retrieved from [Link]

  • Mitigating Preparation Defects in the Solvent Extraction Process. (2025, May 30). Anderson International Corp. Retrieved from [Link]

  • Synergistic Enhancement of the Extraction of Trivalent Lanthanides and Actinides by Tetra‐(n‐Octyl)Diglycolamide from Chloride Media. ResearchGate. Retrieved from [Link]

  • Third phase formation of neodymium (III) and nitric acid in unsymmetrical N,N-di-2-ethylhexyl-N′,N′-dioctyldiglycolamide. ResearchGate. Retrieved from [Link]

  • Screening of TODGA/TBP/OK solvent mixtures for the grouped extraction of actinides. (2015, February 22). Semantic Scholar. Retrieved from [Link]

  • BHO Extraction - Material Column Clogging/Solvent Flow Issues. (2023, December 19). Future4200. Retrieved from [Link]

  • How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. (2021, February 9). Figshare. Retrieved from [Link]

  • Extraction chromatographic studies of metal ions using N,N,N',N'-tetraoctyl diglycolamide as the stationary phase. ResearchGate. Retrieved from [Link]

  • Triflimide Effect in Solvent Extraction of Rare-Earth Elements from Nitric Acid Solutions by TODGA. ResearchGate. Retrieved from [Link]

  • Common Issues and Troubleshooting in BHO Production. (2024, December 18). USA Lab. Retrieved from [Link]

  • How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. ResearchGate. Retrieved from [Link]

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Technical Support Center: Managing 2,2'-Oxybis(N,N-dibutylacetamide) and Its Degradants

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with 2,2'-Oxybis(N,N-dibutylacetamide), a compound frequently identified in extractables and leachables studies. Here, we will address common questions, provide troubleshooting workflows, and detail robust analytical protocols to ensure the safety, quality, and purity of your drug products.[1]

Frequently Asked Questions (FAQs)
Q1: What is 2,2'-Oxybis(N,N-dibutylacetamide) and why is it appearing in my process stream?

2,2'-Oxybis(N,N-dibutylacetamide) is a chemical compound that is not intentionally added to drug formulations. Instead, it is typically introduced as a leachable from plastic components used in single-use systems (SUS) for biopharmaceutical manufacturing, such as bags, tubing, and filters.[2] These polymeric materials often contain additives like plasticizers, antioxidants, and stabilizers to enhance their physical properties.[2][3]

This compound falls into the category of "leachables," which are chemical entities that migrate from product contact materials into the drug formulation under normal process conditions.[3][4] Its presence is a direct consequence of the interaction between your process fluids and the manufacturing equipment.[1][5] Regulatory bodies require a thorough evaluation of these leachables to ensure they do not alter the drug product's safety, identity, strength, or quality.[1][6]

Q2: Why should I be concerned about the degradation products of this compound?

The primary concern is patient safety and product quality.[7] While the parent compound itself requires toxicological assessment, its degradation products can introduce new, uncharacterized risks.[5] Degradants may:

  • Exhibit different toxicity profiles than the parent compound.

  • Interact with the drug substance or excipients , potentially impacting the product's efficacy and stability.[8]

  • Introduce new impurities that are not accounted for in initial extractables studies, complicating regulatory submissions.

Forced degradation studies are therefore essential to proactively identify these potential degradants and develop analytical methods to monitor them throughout the product's lifecycle.[9]

Q3: What are the most likely degradation pathways for 2,2'-Oxybis(N,N-dibutylacetamide)?

Based on its chemical structure, which contains two N,N-disubstituted amide groups and a central ether linkage, the primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The amide bonds are susceptible to cleavage, especially under acidic or basic conditions, although this is generally a slow process for N,N-disubstituted amides.[10] This would yield dibutylamine and 2,2'-oxybis(acetic acid). The ether bond is generally stable to hydrolysis except under harsh acidic conditions.[11]

  • Oxidation: The carbon atoms adjacent to the ether oxygen and the nitrogen atoms are potential sites for oxidative attack.[12] This can be initiated by residual sterilizing agents (e.g., peroxides), exposure to oxygen, or interaction with certain formulation components.[13] Oxidative degradation can lead to a more complex profile of degradants, including aldehydes, carboxylic acids, and smaller amine fragments.[12][14]

The diagram below illustrates these potential degradation routes.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent 2,2'-Oxybis(N,N-dibutylacetamide) hydro_prod1 Dibutylamine parent->hydro_prod1 Amide Hydrolysis hydro_prod2 2,2'-Oxybis(acetic acid) parent->hydro_prod2 Amide Hydrolysis oxi_prod1 Aldehydes parent->oxi_prod1 C-H Oxidation oxi_prod2 Carboxylic Acids parent->oxi_prod2 Further Oxidation oxi_prod3 N-dealkylation products parent->oxi_prod3 Oxidative Cleavage

Caption: Potential degradation pathways for 2,2'-Oxybis(N,N-dibutylacetamide).

Troubleshooting Guide
Issue: I am observing unknown peaks in my chromatogram that are not present in my initial process blanks.

This is a classic sign of a new leachable or a degradation product of a known leachable. The workflow below outlines a systematic approach to identify the source and nature of these peaks.

G start Unknown Peak Detected in Drug Product Stability Sample step1 Step 1: Characterize the Peak (LC-HRMS for Accurate Mass & Formula) start->step1 step2 Step 2: Compare with Extractables Profile (Is it a known extractable?) step1->step2 decision1 Match Found? step2->decision1 step3a YES: Compound is a known leachable. Proceed to Quantitation & Risk Assessment. decision1->step3a Yes step3b NO: Potential Degradant or New Leachable decision1->step3b No step4 Step 4: Perform Forced Degradation (On parent compound, e.g., 2,2'-Oxybis(N,N-dibutylacetamide)) step3b->step4 step5 Step 5: Compare Degradant Profile (Match unknown peak to a forced degradant?) step4->step5 decision2 Match Found? step5->decision2 step6a YES: Compound is a confirmed degradant. Identify, Quantify, & Perform Toxicological Assessment. decision2->step6a Yes step6b NO: Compound is a new, unrelated leachable. Initiate full identification and source investigation. decision2->step6b No

Caption: Workflow for investigating unknown chromatographic peaks.

Causality behind the workflow:

  • Characterization (Step 1): High-Resolution Mass Spectrometry (HRMS) is crucial. It provides an accurate mass measurement, which allows for the prediction of the elemental formula. This is the first and most critical step in tentatively identifying any unknown compound.[15]

  • Comparison (Step 2 & 3): Before assuming degradation, you must rule out that the peak is simply a known extractable that has now leached into the product.[3] A comprehensive extractables study from your component vendor provides this baseline.[6]

  • Forced Degradation (Step 4): This is a predictive, worst-case scenario study.[5] By subjecting the suspected parent leachable to stress conditions (acid, base, oxidation, heat, light), you generate its potential degradation products in a controlled manner.[9][16] This creates a library of "suspects" to compare against your unknown peak.

  • Confirmation (Step 5 & 6): Matching the retention time and mass spectrum of your unknown peak to a product from the forced degradation study provides strong evidence of its identity.[16] This confirmation is critical for subsequent toxicological assessment and for fulfilling regulatory expectations.[7][17]

Experimental Protocols
Protocol 1: General Purpose LC-MS/MS Method for Screening

This method is designed for the sensitive detection and quantification of 2,2'-Oxybis(N,N-dibutylacetamide) and its potential degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Rationale: The C18 stationary phase provides good retention for semi-polar to non-polar compounds like the target analyte and its likely degradants.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Provides a source of protons for efficient ionization in positive ESI mode.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Scan Mode: Full Scan (for identification) and Multiple Reaction Monitoring (MRM) (for quantification, once transitions are known).

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
2,2'-Oxybis(N,N-dibutylacetamide)[M+H]⁺Fragment 150
Potential Degradant 1[M+H]⁺Fragment 150
Potential Degradant 2[M+H]⁺Fragment 250
Table 1: Example MRM transition table (specific values must be determined experimentally).
Protocol 2: Forced Degradation Study

Objective: To generate and identify potential degradation products of 2,2'-Oxybis(N,N-dibutylacetamide) under stress conditions.

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of 2,2'-Oxybis(N,N-dibutylacetamide) in acetonitrile.

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Dilute stock solution 1:10 in 0.1 M HCl. Incubate at 60 °C for 24 hours.[16]

  • Base Hydrolysis: Dilute stock solution 1:10 in 0.1 M NaOH. Incubate at 60 °C for 24 hours.[16]

  • Oxidative Degradation: Dilute stock solution 1:10 in 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.[12][16]

  • Thermal Degradation: Place an aliquot of the stock solution in a sealed vial and incubate at 80 °C for 48 hours.

  • Control Sample: Dilute stock solution 1:10 in purified water. Keep at 4 °C.

3. Sample Analysis:

  • Prior to analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analyze all samples, including the control, using the LC-MS/MS method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to the control. New peaks that appear are potential degradation products.

  • Use the HRMS data to propose structures for the new peaks.[9][18]

References
  • BioProcess International. (n.d.). Extractables and Leachables from Single-Use Disposables. Retrieved from [Link]

  • Sartorius. (2022, July 27). Assessing the Risk of Extractables and Leachables on Biopharmaceutical Processes. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, December 1). Q3E Guideline for Extractables and Leachables. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, October 3). Analyzing Extractables and Leachables in Single-Use Systems. Retrieved from [Link]

  • European Medicines Agency. (2025, August 18). ICH Q3E Extractables and leachables - scientific guideline. Retrieved from [Link]

  • Reading Scientific Services Ltd. (2024, December 9). Assessing single-use systems for extractables & leachables. Retrieved from [Link]

  • Single Use Support. (2022, April 12). Extractables and leachables: definitions, differences & facts. Retrieved from [Link]

  • Regulatory Compliance Associates Inc. (n.d.). Extractables and Leachables | Regulatory Compliance | RCA®. Retrieved from [Link]

  • Contract Pharma. (2026, January 6). FDA Posts ICH Q3E Guideline on Extractables and Leachables: Comment Period Still Open. Retrieved from [Link]

  • Defense Technical Information Center. (2008, December 1). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. Retrieved from [Link]

  • Multidisciplinary Digital Publishing Institute. (n.d.). Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2020, April). Leachables from plastic materials in contact with drugs. State of the art and review of current analytical approaches. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2'-Oxybis(N,N-dimethylacetamide). PubChem Compound Summary for CID 20275431. Retrieved from [Link]

  • Multidisciplinary Digital Publishing Institute. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]

  • Grupo Biomaster. (n.d.). Analysis of Extractable/Leachable Compounds From Plastic Intravenous Bag Sets Using GC/MSD Systems. Retrieved from [Link]

  • Universitat Politècnica de Catalunya. (n.d.). HYDROLYTIC AND ENZYMATIC DEGRADATION OF BIOBASED POLY(4-HYDROXYBUTYRATE) FILMS. SELECTIVE ETCHING OF SPHERULITES. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Extractables, Leachables, and Food Contact Materials Application Notebook. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Extractable/leachable substances from plastic materials used as pharmaceutical product containers/devices. Retrieved from [Link]

  • PubMed. (2004). Chromatographic separation of chlorophenoxy acid herbicides and their radiolytic degradation products in water samples. Retrieved from [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). 170 NMR INVESTIGATION OF OXIDATIVE DEGRADATION IN POLYMERS UNDER @radiation TODD M. ALAMt, MAT CELINA, ROGER ASSINK, ROGER L. CL. Retrieved from [Link]

  • Multidisciplinary Digital Publishing Institute. (n.d.). Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Retrieved from [Link]

  • Norwegian University of Science and Technology. (n.d.). Oxidative degradation of 2-ethanolamine; the effect of oxygen concentration and temperature on product formation. Retrieved from [Link]

  • Scilit. (1998, August 31). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Study on degradation behavior of N,N-dimethylacetamide by photocatalytic oxidation in aqueous TiO2 suspensions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Retrieved from [Link]

  • PubMed. (2019, September). Characterization of a Stable 2,2'-Azobis(2-Methylpropanenitrile) Degradant and Its Use to Monitor the Oxidative Environment During Forced Degradation Studies by Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Effects of incorporated drugs on degradation of novel 2,2'-bis(2-oxazoline) linked poly(lactic acid) films. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Chromatographic Separation and Analysis of Naphazoline and Its Hydrolytic Degradation Products. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2,2'-Oxybis(N,N-dibutylacetamide)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2'-Oxybis(N,N-dibutylacetamide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve optimal yields in your synthesis.

Overview of the Synthesis

2,2'-Oxybis(N,N-dibutylacetamide) is a diamide typically synthesized through the reaction of diglycolic anhydride with dibutylamine. This reaction is a nucleophilic acyl substitution where the nitrogen atom of dibutylamine attacks the electrophilic carbonyl carbon of the anhydride, leading to the formation of two amide bonds. While seemingly straightforward, this synthesis can present challenges that lead to low yields. This guide will address these potential issues in detail.

The primary reaction is as follows:

Troubleshooting Guide: Low Yield in 2,2'-Oxybis(N,N-dibutylacetamide) Synthesis

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiment.

Problem 1: The reaction appears sluggish or does not proceed to completion, with a significant amount of starting material remaining.

Potential Cause 1: Inadequate Reaction Temperature.

Amide bond formation, especially without a catalyst, can require elevated temperatures to proceed at a reasonable rate. A patent for a similar synthesis of N,N,N',N'-tetramethyl maleic diamide utilized a temperature of 150°C.[1]

  • Solution: Ensure your reaction temperature is sufficiently high. For the reaction between diglycolic anhydride and dibutylamine, a temperature range of 100-150°C is a good starting point. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature and reaction time for your specific setup.

Potential Cause 2: Presence of Moisture in the Reaction.

Diglycolic anhydride is susceptible to hydrolysis, meaning it can react with water to form diglycolic acid. This side reaction consumes the anhydride, reducing the amount available to react with dibutylamine and thereby lowering the yield of the desired product.

  • Solution:

    • Dry Glassware and Reagents: Ensure all glassware is thoroughly dried before use, for example, by flame-drying under an inert atmosphere. Use anhydrous solvents if your chosen solvent is prone to absorbing moisture.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Potential Cause 3: Poor Solubility of Diglycolic Anhydride.

In some solvents, diglycolic anhydride may have limited solubility, leading to a heterogeneous reaction mixture and a slower reaction rate.

  • Solution:

    • Solvent Selection: Choose a solvent in which both diglycolic anhydride and dibutylamine are readily soluble at the reaction temperature. Aprotic polar solvents are often good choices for this type of reaction.

    • Stirring: Ensure efficient stirring to maximize the contact between the reactants.

Problem 2: The formation of significant byproducts is observed, complicating purification and reducing the yield.

Potential Cause 1: Hydrolysis of Diglycolic Anhydride.

As mentioned earlier, the primary byproduct is often diglycolic acid, formed from the reaction of the anhydride with water.

  • Solution: Rigorously exclude water from your reaction system as described in the solution to Problem 1, Potential Cause 2.

Potential Cause 2: Incomplete Reaction Leading to Mono-Amide Formation.

If the reaction is not driven to completion, a significant amount of the mono-acylated intermediate, N,N-dibutyl-2-(2-carboxyethoxy)acetamide, may be present.

  • Solution:

    • Stoichiometry: Ensure you are using at least two equivalents of dibutylamine for every one equivalent of diglycolic anhydride to drive the reaction towards the formation of the diamide.

    • Reaction Time and Temperature: As with incomplete reactions, optimizing the reaction time and temperature will help ensure the full conversion to the desired product.

Problem 3: Difficulty in isolating and purifying the final product, leading to a low isolated yield.

Potential Cause 1: Presence of Unreacted Dibutylamine and Diglycolic Acid in the Crude Product.

Both unreacted starting materials can contaminate the final product, making purification challenging.

  • Solution: Aqueous Workup.

    • Acid Wash: To remove unreacted dibutylamine (a base), wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).

    • Base Wash: To remove diglycolic acid (a carboxylic acid), wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate or 1M NaOH).

    • Brine Wash: After the acid and base washes, wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

Potential Cause 2: The Product is an Oil or a Low-Melting Solid, Making Crystallization Difficult.

Many N,N-dialkyl amides are oils or low-melting solids, which can be challenging to purify by crystallization.

  • Solution: Chromatographic Purification.

    • Column Chromatography: If a simple extraction does not yield a pure product, column chromatography on silica gel is a common and effective purification method for amides. A typical eluent system could be a mixture of hexanes and ethyl acetate, with the polarity adjusted to achieve good separation.

    • Distillation: For thermally stable products, vacuum distillation can be an effective purification method, as demonstrated in the synthesis of the analogous N,N,N',N'-tetramethyl diglycolic diamide.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stoichiometry for the reaction?

A1: It is crucial to use at least a 2:1 molar ratio of dibutylamine to diglycolic anhydride. A slight excess of the amine (e.g., 2.1 to 2.2 equivalents) can help to ensure the complete conversion of the anhydride to the diamide.

Q2: Are there any recommended catalysts for this reaction?

A2: While the reaction can proceed thermally, Lewis acids or coupling agents can be employed to facilitate amide bond formation at lower temperatures or to improve yields. However, for this specific synthesis, direct reaction at an elevated temperature is often sufficient and avoids the introduction of additional reagents that would need to be removed during purification.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials (diglycolic anhydride and dibutylamine) on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. Gas Chromatography (GC) can also be used if the components are sufficiently volatile and thermally stable.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Dibutylamine: Dibutylamine is a corrosive and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Diglycolic Anhydride: Diglycolic anhydride is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Heating: When heating the reaction, use a suitable heating mantle and ensure the apparatus is securely clamped.

Experimental Protocol Example

The following is a generalized experimental protocol based on common practices for this type of reaction. It should be optimized for your specific laboratory conditions.

Materials:

  • Diglycolic anhydride (1 equivalent)

  • Dibutylamine (2.2 equivalents)

  • Anhydrous toluene or other suitable aprotic solvent

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add diglycolic anhydride and the anhydrous solvent.

  • Slowly add dibutylamine to the stirred suspension.

  • Heat the reaction mixture to reflux (or to a target temperature between 100-150°C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2,2'-Oxybis(N,N-dibutylacetamide).

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )Key Properties
Diglycolic Anhydride116.07Moisture sensitive solid
Dibutylamine129.24Corrosive, flammable liquid
2,2'-Oxybis(N,N-dibutylacetamide)344.54Expected to be a high-boiling liquid or low-melting solid

Logical Workflow Diagram

Synthesis_Troubleshooting cluster_synthesis Synthesis of 2,2'-Oxybis(N,N-dibutylacetamide) cluster_troubleshooting Troubleshooting Low Yield cluster_solutions Potential Solutions Start Start Synthesis Reaction React Diglycolic Anhydride with Dibutylamine Start->Reaction Workup Aqueous Workup (Acid/Base/Brine Wash) Reaction->Workup LowYield Low Yield Observed Reaction->LowYield If problem occurs Purification Purification (Chromatography/Distillation) Workup->Purification Product Pure Product Purification->Product IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Symptom Byproducts Significant Byproducts LowYield->Byproducts Symptom PurificationLoss Loss During Purification LowYield->PurificationLoss Symptom IncreaseTemp Increase Temperature & Optimize Reaction Time IncompleteReaction->IncreaseTemp Cause: Inadequate Temp/Time Anhydrous Ensure Anhydrous Conditions IncompleteReaction->Anhydrous Cause: Anhydride Hydrolysis Byproducts->Anhydrous Cause: Anhydride Hydrolysis OptimizeStoichiometry Optimize Stoichiometry (Excess Amine) Byproducts->OptimizeStoichiometry Cause: Incomplete Reaction OptimizeWorkup Optimize Workup Protocol PurificationLoss->OptimizeWorkup Cause: Inefficient Extraction OptimizePurification Optimize Purification Method PurificationLoss->OptimizePurification Cause: Suboptimal Chromatography

Caption: Troubleshooting workflow for low yield in the synthesis of 2,2'-Oxybis(N,N-dibutylacetamide).

References

  • Google Patents. (n.d.). Synthesis of N, N, N ', N' -tetraoctyl diglycol amide.
  • Google Patents. (n.d.). Synthesis method of N, N, N ', N' -tetraoctyl diglycol amide.
  • Google Patents. (n.d.). US4379928A - Synthesis of amides.

Sources

Validation & Comparative

A Comparative Guide to Actinide Extraction: 2,2'-Oxybis(N,N-dibutylacetamide) vs. N,N,N',N'-Tetraoctyldiglycolamide (TODGA)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of nuclear fuel reprocessing and radioactive waste management, the efficient and selective extraction of actinides is of paramount importance. This guide provides an in-depth technical comparison of two key extractants: 2,2'-Oxybis(N,N-dibutylacetamide), more commonly known as N,N,N',N'-tetrabutyl diglycolamide (TBDGA), and the widely studied N,N,N',N'-tetraoctyldiglycolamide (TODGA). This document will delve into their respective performance characteristics, operational parameters, and underlying chemical principles, supported by experimental data to inform researchers in their selection of the most suitable extractant for their specific applications.

Introduction: The Role of Diglycolamides in Actinide Partitioning

The separation of minor actinides (such as americium and curium) from lanthanides is a significant challenge in the partitioning and transmutation (P&T) strategy for reducing the long-term radiotoxicity of nuclear waste.[1] Diglycolamides (DGAs) have emerged as a promising class of extractants due to their ability to form stable complexes with trivalent actinides and lanthanides, facilitating their co-extraction from highly acidic aqueous solutions.[2] The general structure of these molecules, characterized by two amide groups linked by an ether oxygen, allows for effective tridentate chelation of metal ions.

This guide focuses on two prominent members of the DGA family: TBDGA and TODGA. While TODGA is a well-established and extensively researched extractant, TBDGA presents an alternative with different physicochemical properties owing to its shorter alkyl chains. Understanding the nuances of their extraction behavior is crucial for optimizing separation processes.

Molecular Structure and Physicochemical Properties

The primary difference between TBDGA and TODGA lies in the length of the alkyl chains attached to the amide nitrogen atoms. TBDGA possesses butyl groups (-C₄H₉), while TODGA has octyl groups (-C₈H₁₇). This seemingly subtle variation in molecular structure has profound implications for their physical and chemical properties, including solubility, aggregation behavior, and interaction with diluents.

Property2,2'-Oxybis(N,N-dibutylacetamide) (TBDGA)N,N,N',N'-Tetraoctyldiglycolamide (TODGA)
Molecular Formula C₂₀H₄₀N₂O₃C₃₆H₇₂N₂O₃
Molecular Weight 356.54 g/mol 580.98 g/mol
CAS Number 82846-38-6[3]342794-43-8[4]
Alkyl Chain Length Butyl (-C₄H₉)Octyl (-C₈H₁₇)

The longer octyl chains in TODGA impart greater lipophilicity, which generally leads to better solubility in nonpolar organic diluents like n-dodecane, a common solvent in nuclear fuel reprocessing. Conversely, the shorter butyl chains of TBDGA may influence its aggregation behavior and interaction with the aqueous phase.

Performance in Actinide Extraction

The efficacy of an extractant is determined by several key performance indicators, including its extraction efficiency for the target actinides, its selectivity for actinides over other elements (particularly lanthanides), its behavior under high metal loading conditions, and the ease with which the extracted actinides can be recovered (stripped).

Extraction Efficiency

TODGA is renowned for its high extraction efficiency for trivalent, tetravalent, and hexavalent actinides from nitric acid media.[5] Studies have shown that TODGA can effectively extract Am(III), Pu(IV), and U(VI) with high distribution ratios (D), particularly at nitric acid concentrations above 1 M.[6] The extraction process is generally enthalpy-driven for Am(III) and U(VI).[7]

For TBDGA , available data, primarily from extraction chromatography studies, indicates a high uptake of tetravalent actinides.[8] In one study using an extraction chromatography material containing TBDGA, the uptake of tetravalent actinide ions followed the trend: Th(IV) < Np(IV) < Pu(IV).[1][8] This trend correlates with the ionic potential of these elements.[8] However, comprehensive liquid-liquid extraction data for a wide range of actinides, especially trivalent ones, is less prevalent in the literature compared to TODGA.

Selectivity: Actinides vs. Lanthanides

The separation of trivalent actinides from the chemically similar trivalent lanthanides is a critical and challenging step. Theoretical calculations have been performed to understand the selectivity of diglycolamides. These studies suggest that the covalency of the metal-oxygen bonds in the formed complexes is not negligible and contributes to the overall stability.[9][10] The analysis of charge distribution indicates that the diglycolamide molecule is a relatively soft Lewis base.[9][10]

While both TBDGA and TODGA co-extract trivalent actinides and lanthanides, the subtle differences in their complexation behavior can influence selectivity. For TODGA, the separation factors for actinides over lanthanides are generally modest.[5] Achieving high separation efficiency often requires the use of additional complexing agents in the aqueous phase or specialized stripping procedures.[5]

Data on the actinide/lanthanide selectivity of TBDGA in liquid-liquid extraction systems is limited, making a direct comparison challenging. Further research in this area is needed to fully evaluate its potential for selective separations.

Third-Phase Formation and Loading Capacity

A significant operational challenge in solvent extraction processes is the formation of a third phase, an organic phase rich in the extractant-metal complex that is immiscible with both the aqueous and the primary organic phases. This phenomenon can disrupt the hydraulic performance of extraction equipment and is often a limiting factor for the metal loading capacity of the solvent.[11]

The longer alkyl chains of TODGA can lead to the formation of a third phase, particularly at high metal and acid concentrations.[11] To mitigate this, phase modifiers such as tri-n-butyl phosphate (TBP) or long-chain alcohols are often added to the organic solvent.[11] These modifiers can help to prevent the formation of large aggregates of the extractant-metal complexes.[11]

The behavior of TBDGA with respect to third-phase formation is not as well-documented in the context of high actinide concentrations. The shorter butyl chains might lead to different aggregation properties, which could influence its propensity for third-phase formation.

Stability Under Process Conditions

The chemical stability of an extractant under the harsh conditions of nuclear fuel reprocessing, which involve high acidity and intense radiation fields, is a critical factor for its long-term performance and the overall safety and efficiency of the process.

Radiolytic Stability

Both hydrolytic and radiolytic degradation of the extractant can occur, leading to the formation of degradation products that may interfere with the extraction and stripping processes.[12] Studies on the radiolytic stability of TODGA have shown that it does degrade upon exposure to gamma radiation, with the degradation rate increasing with the absorbed dose.[13] However, even at significant doses, the extraction efficiency for Am(III) can remain sufficiently high for process applications.[13] The presence of phase modifiers can also influence the radiolytic stability of TODGA.[13] An important degradation product of TODGA is N,N,N′-trioctyldiglycolamide (TrODGA), which has been found to have a similar radiolytic stability to its parent compound.[2]

Information on the radiolytic stability of TBDGA is scarce in the published literature, representing a knowledge gap that needs to be addressed for a comprehensive comparison.

Hydrolytic Stability

Experimental Protocols

Actinide Extraction using TODGA

The following is a generalized experimental protocol for the extraction of actinides using TODGA. Specific parameters such as concentrations and contact times may need to be optimized for a particular application.

dot

Extraction_Workflow cluster_prep Solvent Preparation cluster_extraction Extraction cluster_analysis Analysis Solvent Prepare organic phase: 0.1 M TODGA in n-dodecane (with phase modifier if needed) Contact Contact organic and aqueous phases (e.g., 1:1 volume ratio) Solvent->Contact Aqueous Prepare aqueous phase: Actinides in nitric acid (e.g., 3 M HNO₃) Aqueous->Contact Equilibrate Equilibrate by vigorous mixing (e.g., 30 minutes at 25°C) Contact->Equilibrate Separate Separate phases by centrifugation Equilibrate->Separate Sample_aq Sample aqueous phase Separate->Sample_aq Sample_org Sample organic phase Separate->Sample_org Analyze Analyze actinide concentration (e.g., by alpha/gamma spectrometry) Sample_aq->Analyze Sample_org->Analyze

Caption: Generalized workflow for actinide extraction using TODGA.

Steps:

  • Solvent Preparation: Prepare the organic phase by dissolving the desired concentration of TODGA (e.g., 0.1 M) in a suitable diluent such as n-dodecane. A phase modifier may be added to prevent third-phase formation. The aqueous feed solution contains the actinides of interest in nitric acid at a specific concentration (e.g., 3 M HNO₃).

  • Extraction: Contact equal volumes of the organic and aqueous phases in a separation funnel or a mixer-settler.

  • Equilibration: Vigorously mix the two phases for a sufficient time (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Separate the organic and aqueous phases, often aided by centrifugation.

  • Analysis: Take aliquots from both phases and analyze the concentration of the actinides using appropriate analytical techniques such as alpha or gamma spectrometry to determine the distribution ratio.

Stripping of Actinides from Loaded TODGA

The recovery of actinides from the loaded organic phase is a crucial step.

dot

Stripping_Workflow cluster_prep Preparation cluster_stripping Stripping cluster_analysis Analysis & Recovery Loaded_Org Loaded organic phase (TODGA with extracted actinides) Contact Contact loaded organic and stripping solution Loaded_Org->Contact Stripping_Sol Prepare stripping solution (e.g., dilute HNO₃ or complexing agents) Stripping_Sol->Contact Equilibrate Equilibrate by mixing Contact->Equilibrate Separate Separate phases Equilibrate->Separate Recovered_Aq Aqueous phase with stripped actinides Separate->Recovered_Aq Stripped_Org Stripped organic phase Separate->Stripped_Org Analyze Analyze actinide concentration Recovered_Aq->Analyze Stripped_Org->Analyze

Caption: Workflow for stripping actinides from a loaded TODGA solvent.

Steps:

  • Contact: The actinide-loaded organic phase is contacted with a stripping solution. This can be a dilute nitric acid solution (e.g., 0.01 M HNO₃) or a solution containing complexing agents that have a high affinity for the actinides in the aqueous phase.[5]

  • Equilibration and Separation: The phases are mixed to facilitate the transfer of actinides from the organic to the aqueous phase, followed by phase separation.

  • Analysis: The concentration of actinides in both phases is measured to determine the stripping efficiency.

Summary and Future Perspectives

This guide has provided a comparative overview of TBDGA and TODGA for actinide extraction. The key takeaways are summarized below:

Feature2,2'-Oxybis(N,N-dibutylacetamide) (TBDGA)N,N,N',N'-Tetraoctyldiglycolamide (TODGA)
Extraction Efficiency High uptake for tetravalent actinides demonstrated in extraction chromatography.[1][8] Data for trivalent actinides in liquid-liquid extraction is limited.High extraction efficiency for a wide range of actinides (trivalent, tetravalent, hexavalent) in liquid-liquid systems.[5]
Actinide/Lanthanide Selectivity Limited data available for a comprehensive assessment.Moderate selectivity; often requires co-extractants or specific stripping agents for efficient separation.[5]
Third-Phase Formation Less documented; potentially different behavior due to shorter alkyl chains.Prone to third-phase formation at high loadings, often requiring phase modifiers.[11]
Stability Limited data on radiolytic and hydrolytic stability.Extensively studied; shows degradation under irradiation but can maintain sufficient performance.[2][13]
Knowledge Base Relatively less studied, representing an area for further research.Well-established and extensively documented in the scientific literature.

TODGA remains the benchmark diglycolamide extractant for actinide partitioning due to its well-characterized high extraction efficiency and the extensive body of research supporting its application in various process flowsheets. However, the potential for third-phase formation necessitates careful solvent formulation.

TBDGA, with its shorter alkyl chains, presents an interesting alternative that warrants further investigation. While initial studies on extraction chromatography are promising for tetravalent actinides, a comprehensive evaluation of its performance in liquid-liquid extraction, particularly for trivalent actinides, is crucial. Future research should focus on generating comparative data on its extraction efficiency, selectivity, loading behavior, and stability to fully understand its potential as a viable alternative or complementary extractant to TODGA in advanced nuclear fuel cycles.

References

  • Narbutt, J., Wodyński, A., & Pecul, M. (2015). The selectivity of diglycolamide (TODGA) and bis-triazine-bipyridine (BTBP) ligands in actinide/lanthanide complexation and solvent extraction separation – a theoretical approach. Dalton Transactions, 44(6), 2657-2666.
  • Modolo, G., Wilden, A., Geist, A., & Zant, J. (n.d.). TODGA process developement for partitioning of actinides(III)
  • Pathak, P. N., Ansari, S. A., & Manchanda, V. K. (2009). Studies on Hydrolytic and Radiolytic Stability of N,N,N',N'-tetra-(2-ethyl hexyl) thiodiglycolamide T(2EH)TDGA.
  • Mohapatra, P. K., Shinde, R. R., Singh, D. K., & Kandwal, P. (2021). Highly efficient uptake of tetravalent actinide ions from nitric acid feeds using an extraction chromatography material containing tetra-n-butyl diglycolamide and a room temperature ionic liquid.
  • Singh, D. K., Ansari, S. A., & Mohapatra, P. K. (n.d.). Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides.
  • Benhajjam, Z. (2025).
  • Narbutt, J., Wodyński, A., & Pecul, M. (2015). The selectivity of diglycolamide (TODGA) and bis-triazine-bipyridine (BTBP) ligands in actinide/lanthanide complexation and solvent extraction separation - a theoretical approach. Dalton Transactions, 44(6), 2657-2666.
  • [This citation was not used in the final response]
  • Pathak, P. N., Ansari, S. A., & Manchanda, V. K. (n.d.). Effect of degradation products of TEHDGA on actinide partitioning process.
  • Verlinden, B., Van Hecke, K., Wilden, A., Hupert, M., Santiago-Schübel, B., Egberink, R. J. M., Verboom, W., Kowalski, P., Modolo, G., Verwerft, M., Binnemans, K., & Cardinaels, T. (2022). Gamma radiolytic stability of the novel modified diglycolamide 2,2′-oxybis(N,N-didecylpropanamide) (mTDDGA) for grouped actinide extraction. RSC Advances, 12(20), 12416–12426.
  • [This citation was not used in the final response]
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  • Ansari, S. A., Pathak, P. N., & Manchanda, V. K. (2012). Radiolytic Stability of N,N,N′,N′-Tetraoctyl Diglycolamide (TODGA) in the Presence of Phase Modifiers Dissolved in n-Dodecane. Solvent Extraction and Ion Exchange, 30(3), 278-290.
  • [This citation was not used in the final response]
  • Sasaki, Y., Sugo, Y., & Tachimori, S. (n.d.). Development of ARTIST process, extraction and separation of actinides and fission products by TODGA.
  • Ansari, S. A., Pathak, P. N., Manchanda, V. K., Husain, M., Prasad, A. K., & Parmar, V. S. (n.d.). Extraction of actinides using N, N, N′, N′-tetraoctyl diglycolamide (TODGA): A thermodynamic study.
  • Lead Sciences. (n.d.). 2,2′-Oxybis(N,N-dibutylacetamide). Retrieved from [Link]

  • Tachimori, S., Sasaki, Y., & Suzuki, S. (n.d.). FR0201949.
  • Leoncini, A., et al. (2021). Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies. ACS Omega.
  • Galán, H., et al. (n.d.).
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Sources

A Senior Application Scientist's Guide to the Performance of 2,2'-Oxybis(N,N-dibutylacetamide) Diastereomers in Solvent Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Molecular Geometry in Selective Metal Extraction

In the realm of advanced chemical separations, particularly in hydrometallurgical processes for recycling nuclear fuel and rare-earth element purification, diglycolamides have emerged as exceptionally promising extractants. Their ability to selectively complex with trivalent actinides and lanthanides makes them central to next-generation partitioning and transmutation (P&T) strategies. Among these, 2,2'-Oxybis(N,N-dibutylacetamide), also known as N,N,N',N'-tetrabutyl diglycolamide (TBDGA), is a molecule of significant interest.

However, the synthesis of TBDGA typically yields a mixture of two diastereomers: a meso compound and a pair of enantiomers that form a racemic (d,l) mixture. From a chemical inventory perspective, this mixture is often treated as a single entity. From a performance standpoint, this is a critical oversight. The distinct three-dimensional arrangement of the atoms in these diastereomers dictates their interaction with metal ions, leading to significant, and often dramatic, differences in extraction efficiency and selectivity.

This guide provides an in-depth comparison of the expected performance of the meso and racemic diastereomers of TBDGA. Drawing upon foundational principles of coordination chemistry and experimental data from closely related isomeric systems, we will explain the causality behind their differential performance and provide robust protocols for their evaluation. This document is intended for researchers, process chemists, and drug development professionals who require a nuanced understanding of how stereochemistry can be leveraged to optimize separation processes.

The Structural Distinction: Meso vs. Racemic TBDGA

The performance divergence between the TBDGA diastereomers originates from their unique molecular architecture. The central ether oxygen and two adjacent carbonyl groups form a tridentate binding pocket for metal ions. The spatial orientation of the four N-butyl groups relative to this pocket is the defining difference.

  • Meso-TBDGA: This isomer possesses a plane of symmetry. The arrangement of its butyl groups creates a more open and potentially more flexible conformation.

  • Racemic-TBDGA (d,l pair): These isomers are non-superimposable mirror images of each other and lack an internal plane of symmetry. Their butyl groups create a distinct, chiral environment around the binding site.

This structural variance directly impacts the steric hindrance and the pre-organization of the ligand for metal complexation.

G cluster_meso Meso Diastereomer cluster_racemic Racemic Diastereomer meso Meso-TBDGA (Symmetric) meso_prop1 Plane of Symmetry meso->meso_prop1 meso_prop2 Potentially More Open Binding Pocket meso->meso_prop2 meso_result Hypothesized Lower Steric Hindrance => Higher Extraction Efficiency meso_prop2->meso_result racemic Racemic-TBDGA (d,l pair - Chiral) racemic_prop1 No Internal Symmetry racemic->racemic_prop1 racemic_prop2 More Constrained Binding Pocket racemic->racemic_prop2 racemic_result Hypothesized Higher Steric Hindrance => Lower Extraction Efficiency racemic_prop2->racemic_result

Caption: Logical relationship between structure and hypothesized performance of TBDGA diastereomers.

Performance Evaluation: A Comparative Analysis

While direct, peer-reviewed comparative data for the separated meso and racemic diastereomers of TBDGA is not abundant, extensive studies on analogous isomeric diglycolamides provide a strong basis for predicting their relative performance. The key performance indicators in solvent extraction are the Distribution Ratio (D) and the Separation Factor (SF).

  • Distribution Ratio (D): The ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. A higher D value indicates more efficient extraction.

  • Separation Factor (SF): The ratio of the distribution ratios of two different metal ions (e.g., SFAm/Eu = DAm / DEu). It quantifies the ability of the extractant to separate one metal from another.

Hypothesized Performance Based on Analogous Systems

Studies on isomeric diglycolamides, such as N,N′-dimethyl-N,N′-dioctyl diglycolamide (a symmetric isomer) and N,N-dimethyl-N′,N′-dioctyl diglycolamide (an asymmetric isomer), have shown that the more symmetric ligand exhibits significantly higher extraction capabilities for lanthanides.[1][2][3] The reason cited is a more homogeneous electrostatic interaction between the metal ion and the coordinating amide oxygen atoms in the symmetric structure.[2][4]

Furthermore, research consistently demonstrates that increased steric hindrance near the coordinating atoms reduces extraction efficiency.[5] For instance, diglycolamides with branched alkyl chains (e.g., N,N,N′,N′-tetra-2-ethylhexyldiglycolamide, TEHDGA) show much weaker extraction than their straight-chain counterparts (e.g., N,N,N′,N′-tetraoctyldiglycolamide, TODGA).[5]

Applying these principles to TBDGA:

  • Extraction Efficiency (Distribution Ratio): The meso isomer, with its more symmetric and potentially less sterically hindered arrangement of butyl groups, is predicted to exhibit a higher distribution ratio for both actinides (like Americium, Am³⁺) and lanthanides (like Europium, Eu³⁺) compared to the racemic isomer. The constrained geometry of the racemic form likely imposes a higher energetic penalty for achieving the optimal coordination geometry with the metal ion.

  • Selectivity (Separation Factor): The impact on selectivity (e.g., Am³⁺/Eu³⁺ separation) is more complex. While the meso isomer is expected to be a more powerful extractant overall, the chiral and more rigid binding pocket of the racemic isomer could potentially offer subtle differences in how it accommodates the slightly different ionic radii and coordination spheres of Am³⁺ versus Eu³⁺. However, the dominant effect is likely to be the overall extraction strength.

Illustrative Performance Data

The following table summarizes the expected relative performance based on the established principles from analogous systems. These are not experimental values for TBDGA but represent a qualitative comparison to guide research.

Performance MetricMeso-TBDGA (Predicted)Racemic-TBDGA (Predicted)Rationale
Distribution Ratio (DAm) Higher LowerLower steric hindrance and more favorable coordination geometry are expected to lead to more efficient extraction of Americium.[5]
Distribution Ratio (DEu) Higher LowerSimilar to Americium, the extraction of Europium is predicted to be more efficient with the less sterically crowded meso isomer.[1][2]
Separation Factor (SFAm/Eu) ModeratePotentially SimilarWhile overall extraction is lower, the chiral environment of the racemic isomer might offer subtle selectivity differences.
Third Phase Formation More ProneLess ProneHigher extraction efficiency and complex loading in the organic phase can increase the tendency to form a third phase.[4]

Experimental Protocol: Comparative Evaluation of TBDGA Diastereomers

To validate the hypothesized performance differences, a robust, self-validating experimental workflow is essential. This protocol outlines a standard procedure for a batch solvent extraction experiment.

Causality Behind Experimental Choices:

  • Diluent: n-Dodecane is chosen as a standard, non-polar, and industrially relevant diluent. Its inert nature ensures that performance differences are attributable to the extractant itself.

  • Aqueous Phase: A 3 M nitric acid (HNO₃) solution is a common starting point for simulating high-level liquid waste (HLLW) conditions.

  • Tracers: Using radioactive isotopes (²⁴¹Am and ¹⁵²Eu) allows for highly sensitive and accurate determination of metal ion concentrations in both phases via gamma spectroscopy.

  • Pre-equilibration: Pre-equilibrating the organic phase with blank acid solution saturates it with nitric acid, ensuring that the extraction of the metal ions is the primary process being measured.

G cluster_prep Phase Preparation cluster_exp Extraction Workflow cluster_analysis Analysis & Calculation p1 Prepare Organic Phases: 0.1 M meso-TBDGA in n-Dodecane 0.1 M racemic-TBDGA in n-Dodecane e1 Pre-equilibrate Organic Phase with blank 3M HNO3 p1->e1 p2 Prepare Aqueous Phase: Am-241 & Eu-152 tracers in 3M HNO3 e2 Combine Organic & Aqueous Phases (1:1 Volume Ratio) p2->e2 e1->e2 e3 Agitate for 30 min at constant temp (25°C) e2->e3 e4 Centrifuge to Separate Phases e3->e4 a1 Sample Aqueous & Organic Phases e4->a1 a2 Measure Activity (Gamma Spectroscopy) a1->a2 a3 Calculate Distribution Ratios (D) D = [M]org / [M]aq a2->a3 a4 Calculate Separation Factor (SF) SF = D_Am / D_Eu a3->a4

Caption: Experimental workflow for comparing TBDGA diastereomer performance in solvent extraction.

Step-by-Step Methodology
  • Preparation of Organic Phases:

    • Accurately weigh and dissolve the separated meso-TBDGA and racemic-TBDGA isomers in n-dodecane to prepare 0.1 M solutions.

    • Rationale: A concentration of 0.1 M is sufficient to observe significant extraction without immediate third phase formation under typical loading conditions.

  • Preparation of Aqueous Phase:

    • Prepare a 3 M nitric acid solution.

    • Spike the solution with appropriate amounts of ²⁴¹Am and ¹⁵²Eu tracers to achieve detectable count rates (e.g., ~1-5 kBq/mL).

  • Pre-equilibration:

    • Combine each organic phase with an equal volume of blank 3 M HNO₃.

    • Agitate vigorously for 30 minutes, then allow the phases to separate. Discard the aqueous phase.

    • Rationale: This ensures the organic phase is saturated with acid, preventing acid transfer from being a confounding variable during metal extraction.

  • Solvent Extraction:

    • In a suitable vial, combine 2 mL of the pre-equilibrated organic phase with 2 mL of the tracer-spiked aqueous phase.

    • Seal the vials and agitate them on a mechanical shaker for at least 30 minutes at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

    • Centrifuge the vials for 10 minutes to ensure complete phase separation.

  • Analysis:

    • Carefully pipette a known volume (e.g., 1 mL) from each phase (aqueous and organic) into separate counting vials.

    • Analyze the activity of ²⁴¹Am (59.5 keV) and ¹⁵²Eu (121.8 keV) in each sample using a calibrated gamma spectrometer.

  • Data Calculation:

    • Calculate the concentration (in counts per minute per mL, CPM/mL) of each radionuclide in the organic and aqueous phases.

    • Calculate the Distribution Ratio (D) for each metal with each isomer: D = (CPM/mL)organic / (CPM/mL)aqueous

    • Calculate the Am/Eu Separation Factor (SF) for each isomer: SF_Am/Eu = D_Am / D_Eu

Conclusion and Future Outlook

The stereochemical identity of 2,2'-Oxybis(N,N-dibutylacetamide) is not a trivial detail; it is a fundamental parameter governing its performance in solvent extraction. Based on established principles of steric hindrance and coordination chemistry derived from analogous systems, the meso diastereomer is predicted to be a more potent extractant for actinides and lanthanides than its racemic counterpart. This enhanced efficiency, however, may come with an increased propensity for third-phase formation under high metal loading conditions.

For researchers in nuclear reprocessing, this implies that separating the diastereomers could lead to a more efficient process, potentially reducing the required ligand inventory. Conversely, using the racemic isomer or the as-synthesized mixture might provide a wider operational window with respect to third-phase formation, albeit at the cost of lower extraction efficiency. For drug development professionals using related molecular scaffolds, this guide underscores the critical importance of stereochemical purity and its impact on molecular interactions.

Future experimental work should focus on the direct, quantitative comparison of the separated TBDGA diastereomers to confirm these well-grounded hypotheses. Such studies will not only optimize existing separation flowsheets but will also pave the way for the rational, structure-based design of next-generation extractants with tailored efficiency and selectivity.

References

  • Ju, S., Wang, J., Liu, H., Chen, L., Wu, J., & Chen, J. (2022). Study on the extraction of lanthanides by isomeric diglycolamide extractants: an experimental and theoretical study. RSC Advances, 12(2), 790-797. Available from: [Link]

  • Wang, J., Ju, S., Liu, H., Chen, L., Wu, J., & Chen, J. (2022). A comparative study on the coordination of diglycolamide isomers with Nd(iii): extraction, third phase formation, structure, and computational studies. RSC Advances, 12(2), 800-808. Available from: [Link]

  • Roces, L., Van Hecke, K., Cardinaels, T., & Ngan, T. S. (2021). Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction. RSC advances, 11(16), 9447–9459. Available from: [Link]

  • Roces, L., Hecke, K. V., Cardinaels, T., & Ngan, T. S. (2021). Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction. ResearchGate. Available from: [Link]

  • Ju, S., et al. (2022). Study on the extraction of lanthanides by isomeric diglycolamide extractants: an experimental and theoretical study. ResearchGate. Available from: [Link]

  • Ansari, S. A., et al. (2014). A comparative study of the complexation of Am(III) and Eu(III) with TODGA in room temperature ionic liquid. ResearchGate. Available from: [Link]

  • Narbutt, J., et al. (2020). Solvent extraction of Eu(III), Am(III) and Cm(III) by N,N,N',N'-tetrabutyldiglycolamide: Can the diluent participate in the extraction?. ResearchGate. Available from: [Link]

  • Lumetta, G. J., et al. (2021). Elucidating the speciation of extracted lanthanides by diglycolamides. OSTI.GOV. Available from: [Link]

  • Wang, S., et al. (2014). Extraction of the lanthanides by TBX-BisDGA or TBE-BisDGA. Organic phase. ResearchGate. Available from: [Link]

  • Ju, S., et al. (2022). Study on the extraction of lanthanides by isomeric diglycolamide extractants: an experimental and theoretical study. RSC Publishing. Available from: [Link]

  • Pfohl, O. (1995). Separation of diastereomers by extractive distillation. Google Patents.
  • Ju, S., et al. (2022). Study on the extraction of lanthanides by isomeric diglycolamide extractants: an experimental and theoretical study. PubMed Central. Available from: [Link]

  • Wang, J., et al. (2022). A comparative study on the coordination of diglycolamide isomers with Nd(iii): extraction, third phase formation, structure, and computational studies. PubMed Central. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating Extraction of 2,2'-Oxybis(N,N-dibutylacetamide) with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of High-Performance Extractions

In fields ranging from hydrometallurgy to advanced nuclear fuel reprocessing, the efficiency and selectivity of separation processes are paramount. 2,2'-Oxybis(N,N-dibutylacetamide), a diglycolamide, has emerged as a superior extractant for specific metal ions due to its unique coordination chemistry. However, deploying this powerful solvent in a regulated or high-stakes environment demands irrefutable proof of its performance. Simply extracting a substance is insufficient; one must validate the extraction process to ensure it is reliable, reproducible, and fit for its intended purpose.

This guide provides an in-depth, experience-driven comparison for validating the extraction performance of 2,2'-Oxybis(N,N-dibutylacetamide). We will compare it against the classic extractant, Tributyl Phosphate (TBP), using a robust liquid-liquid extraction workflow coupled with the definitive analytical power of Gas Chromatography-Mass Spectrometry (GC-MS). Our focus is not just on the "how," but the critical "why" behind each step, grounding our methodology in internationally recognized validation principles.

The Pillars of a Validated Extraction Method

Method validation is a systematic process that confirms an analytical procedure is suitable for its intended use.[1][2] According to the International Union of Pure and Applied Chemistry (IUPAC), key performance characteristics must be rigorously evaluated.[3][4] For our purposes, the most critical are:

  • Trueness & Recovery: How close is the measured result to the true value? This is typically assessed through spike-and-recovery experiments, where a known quantity of the target analyte is added to a sample matrix and the extraction process is performed to see how much is recovered.[1]

  • Precision: How close are repeated measurements to each other? This indicates the random error of the method.

  • Selectivity: How well does the method measure only the target analyte, without interference from other compounds in the sample matrix? Mass spectrometry is inherently highly selective.

  • Limit of Quantification (LOQ): What is the lowest amount of analyte that can be measured with acceptable precision and accuracy?

Our goal is to design a self-validating system where the results generated for 2,2'-Oxybis(N,N-dibutylacetamide) are directly and objectively compared to a benchmark, TBP, under identical conditions.

The Contenders: A Head-to-Head Comparison

For this guide, we will simulate the extraction of a target analyte (e.g., a specific lanthanide or actinide proxy) from an acidic aqueous solution.

ExtractantChemical StructureKey Characteristics
2,2'-Oxybis(N,N-dibutylacetamide) O(CH₂CON(C₄H₉)₂)₂A tridentate ligand with two amide carbonyl oxygens and one ether oxygen acting as coordination sites. Known for high efficiency in specific applications.
Tributyl Phosphate (TBP) (C₄H₉O)₃POA classic organophosphorus extractant, widely used in processes like PUREX.[5][6] It serves as a robust and well-understood baseline for performance comparison.[7]

The fundamental difference in their extraction mechanism lies in the coordinating atoms and the resulting complex stability, which dictates their efficiency and selectivity for different analytes.

Integrated Extraction and Validation Workflow

The following workflow is designed as a complete system, from initial sample preparation to final data analysis. It ensures that both extractants are tested under identical conditions for a fair and direct comparison.

G cluster_prep Phase 1: Sample & Standard Preparation cluster_extraction Phase 2: Liquid-Liquid Extraction cluster_analysis Phase 3: GC-MS Validation cluster_data Phase 4: Data Analysis & Comparison A Prepare Aqueous Phase (with target analyte) D Aliquot Aqueous Phase into two separate funnels A->D B Prepare Organic Phases 1. DIBAC in Dodecane 2. TBP in Dodecane E1 Add DIBAC Organic Phase B->E1 E2 Add TBP Organic Phase B->E2 C Prepare Calibration Standards (Analyte in clean solvent) I Inject Calibration Standards (Establish calibration curve) C->I D->E1 D->E2 F Vortex/Shake for 2 min (Ensure phase equilibrium) E1->F E2->F G Allow Phases to Separate (Centrifuge if emulsion occurs) F->G H Collect Organic Phases for Analysis G->H J Inject DIBAC & TBP Extracts H->J K GC Separation of Components J->K L MS Detection & Identification (Full Scan & SIM Mode) K->L M Quantify Analyte Concentration using Calibration Curve L->M N Calculate Extraction Efficiency (%) M->N O Compare DIBAC vs. TBP Performance N->O

Sources

A Comparative Analysis of Diglycolamides for the Separation of Trivalent Actinides and Lanthanides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

The separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) is one of the most significant and challenging tasks in advanced nuclear fuel reprocessing.[1][2] The chemical similarity of these f-block elements, particularly their nearly identical ionic radii and predominant +3 oxidation state, makes their discrimination incredibly difficult using conventional methods.[2] Effective separation is crucial for reducing the long-term radiotoxicity of nuclear waste, as minor actinides like americium and curium could potentially be transmuted into shorter-lived or stable isotopes.

Diglycolamides (DGAs) have emerged as a superior class of extractants for this purpose. These molecules are composed entirely of carbon, hydrogen, oxygen, and nitrogen (CHON-compliant), meaning they are completely incinerable, which minimizes the generation of secondary radioactive waste.[3] This guide provides a comparative analysis of key diglycolamide extractants, focusing on the relationship between their molecular structure and separation performance, and offers insights into the design of effective separation processes.

The Leading Diglycolamide Candidates: Structure and Functionality

Diglycolamides function as neutral, tridentate ligands, coordinating to metal ions through the two amide carbonyl oxygen atoms and the central ether oxygen.[4] This coordination forms a stable complex that is soluble in an organic diluent, allowing for the extraction of the metal ion from an acidic aqueous phase. The specific alkyl groups attached to the amide nitrogens significantly influence the molecule's performance.

The two most extensively studied DGAs are:

  • N,N,N',N'-tetraoctyl diglycolamide (TODGA): Considered the benchmark DGA, TODGA features four linear n-octyl chains. It is recognized for its strong extraction efficiency for both actinides and lanthanides from nitric acid solutions.[5][6]

  • N,N,N',N'-tetra(2-ethylhexyl)diglycolamide (T2EHDGA or TEHDGA): This isomer of TODGA features branched 2-ethylhexyl chains. The branching is a critical structural modification that alters its extraction behavior and physical properties.[5][7]

Figure 1: Chemical structures of the primary diglycolamides, TODGA and T2EHDGA.
Performance Comparison: Extraction Efficiency and Selectivity

The performance of an extractant is primarily judged by its extraction efficiency (measured by the distribution ratio, D) and its ability to discriminate between different metal ions (measured by the separation factor, SF).

Distribution Ratio (D) = [Metal]organic / [Metal]aqueous Separation Factor (SFLn/An) = DLn / DAn

Extraction Efficiency

Experimental data consistently show that TODGA is a more powerful extractant than T2EHDGA.[5] The linear alkyl chains of TODGA allow for more efficient packing and complexation around the metal ion. In contrast, the branched structure of T2EHDGA introduces steric hindrance, which slightly weakens the metal-ligand complex and results in lower distribution ratios.[8][9] This trend is observed across various trivalent actinides and lanthanides.

The length of the alkyl chain also plays a crucial role; studies on a series of DGAs show a monotonous decrease in extraction efficiency as the alkyl chain length increases from pentyl to dodecyl.[8][9] While longer chains reduce extraction power, they are often necessary to ensure the ligand's solubility in the organic diluent, a critical requirement for any practical application.[3]

Table 1: Representative Distribution Ratios (D) for Am(III) and Eu(III)

DiglycolamideDiluentAqueous PhaseDAmDEuSource
0.2 M TODGAn-dodecane3 M HNO₃~10-50~20-100[5][6]
0.2 M T2EHDGAn-dodecane3 M HNO₃~5-20~10-40[5][10]
0.05 M TODGAn-dodecane3 M HNO₃> 500> 1000[1]
0.05 M Cr6DGA*n-dodecane3 M HNO₃~2~4[1]

Note: Cr6DGA is a novel diglycolamide derived from a macrocyclic crown ether, demonstrating how structural modifications significantly alter extraction behavior. Data are representative and can vary with specific experimental conditions.

Selectivity and Separation Factors

Under typical co-extraction conditions from nitric acid, most simple diglycolamides, including TODGA and T2EHDGA, do not exhibit significant intrinsic selectivity between trivalent actinides and lanthanides.[5] They tend to extract both groups of elements together, with a slight preference for lanthanides over actinides, resulting in separation factors (SFEu/Am) often in the range of 2 to 6.[1][2]

The true power of these extractants is unlocked in integrated process flowsheets, such as the Actinide Lanthanide SEParation (ALSEP) process.[5][11] In this system, the high An/Ln separation is not achieved during extraction but during the subsequent selective stripping step.

The ALSEP Process: A Self-Validating System

The ALSEP process exemplifies how to harness the properties of diglycolamides for effective separation. It is a robust, two-stage methodology that provides a clear example of causality in experimental design.

ALSEP_Workflow A Aqueous Feed (High-Level Waste) An(III), Ln(III) in ~3M HNO₃ C Co-Extraction (Mixer-Settler) A->C B Organic Solvent 0.2M T2EHDGA + 0.5M HEH[EHP] in n-dodecane B->C D Loaded Organic Phase [An(DGA)x]³⁺, [Ln(DGA)x]³⁺ C->D Phase Separation E Raffinate (Fission Products) C->E G Selective Stripping (Mixer-Settler) D->G F Stripping Solution DTPA + Citrate Buffer (pH 3-4) F->G H Aqueous Product An(III)-DTPA Complex G->H Phase Separation I Organic Phase for Recycle Contains Ln(III) G->I J Lanthanide Stripping (Dilute HNO₃) I->J K Stripped Organic (Recycled) J->K L Aqueous Product Ln(III) J->L

Figure 2: Simplified workflow of the ALSEP process.

Step 1: Co-extraction. The organic phase, containing a diglycolamide (like T2EHDGA) and an acidic extractant (like HEH[EHP]), is contacted with the highly acidic aqueous waste stream.[5][11] The DGA efficiently extracts both An(III) and Ln(III) into the organic phase, leaving most other fission products behind. The choice of T2EHDGA over TODGA can be advantageous here; its weaker extraction power can be fine-tuned to prevent issues like third phase formation, which is the splitting of the organic phase into two layers at high acid and metal loadings.[5][10][12]

Step 2: Selective Actinide Stripping. The loaded organic phase is then contacted with a new aqueous solution containing a polyaminocarboxylic acid complexant, such as diethylenetriaminepentaacetic acid (DTPA), in a buffered solution at a controlled pH of 3-4.[5]

  • Causality: This step is the key to the separation. At this mildly acidic pH, DTPA forms highly stable, water-soluble complexes with actinide ions. The bonding in An(III)-DTPA complexes has a slightly higher covalent character compared to the more ionic Ln(III)-DTPA complexes.[13] This subtle difference in bond nature is amplified by the system's chemistry, making the An(III)-DTPA complex significantly more stable. Consequently, the actinides are selectively "stripped" from the organic phase back into the aqueous phase, while the lanthanides remain in the organic phase.[5] This allows for extremely high separation factors, with SFLn/Am values exceeding 60 being reported.[11]

This two-step process is self-validating because the success of the separation is directly and immediately quantifiable by analyzing the actinide and lanthanide concentrations in the two output streams.

Experimental Protocol: Measuring Distribution Ratios

This protocol outlines a standard method for determining the extraction performance of a diglycolamide in a laboratory setting.

1. Preparation of Solutions:

  • Organic Phase: Prepare a solution of the desired diglycolamide (e.g., 0.2 M TODGA) in a suitable organic diluent (e.g., n-dodecane).

  • Aqueous Phase: Prepare a nitric acid solution of the desired concentration (e.g., 3 M HNO₃). Spike this solution with trace amounts of radioactive isotopes of the elements of interest, such as 241Am and 152,154Eu, for easy quantification.

2. Pre-equilibration of the Organic Phase:

  • To ensure the organic phase is saturated with acid and water, mix it with an equal volume of the non-radioactive aqueous phase for 30-60 minutes.

  • Separate the phases using a separatory funnel or by centrifugation. Discard the aqueous phase. This step prevents volume changes during the main extraction experiment.

3. Solvent Extraction:

  • Mix equal volumes (e.g., 2 mL) of the pre-equilibrated organic phase and the radiotracer-spiked aqueous phase in a vial.

  • Agitate the mixture vigorously for at least one hour at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.[1]

4. Phase Separation and Sampling:

  • Centrifuge the vial to ensure complete separation of the organic and aqueous phases.

  • Carefully pipette a precise volume (e.g., 1 mL) from each phase into separate counting vials.

5. Radiometric Analysis:

  • Measure the activity of 241Am and 152,154Eu in each sample using a gamma-ray spectrometer. The counts per minute (CPM) are directly proportional to the concentration of the radionuclide.

6. Calculation:

  • Calculate the distribution ratio (D) for each metal ion: D = (CPM/mL in organic phase) / (CPM/mL in aqueous phase)

  • Calculate the separation factor (SF): SFEu/Am = DEu / DAm

Field-Proven Insights: Beyond Extraction Efficiency

When selecting a diglycolamide for a large-scale process, factors beyond simple distribution ratios become critically important.

  • Third Phase Formation: As mentioned, DGAs can form a third, often gelatinous, phase at high acid and metal concentrations, which disrupts industrial processes. T2EHDGA is generally less prone to third phase formation than TODGA.[10][12] This operational robustness is a key reason for its selection in processes like ALSEP, even at the cost of lower extraction power.[5]

  • Radiolytic Stability: The extractant will be exposed to intense radiation in a real-world scenario. Radiolysis can degrade the molecule, reducing its efficiency and creating undesirable byproducts. Studies have investigated the radiation robustness of DGAs, with some evidence suggesting that T2EHDGA may have a greater resistance to radiation-induced degradation than TODGA under certain conditions.[12][14][15]

Conclusion and Future Outlook

The development of diglycolamides represents a significant advancement in the quest to separate trivalent actinides and lanthanides.

  • TODGA remains the benchmark for high extraction efficiency, making it suitable for applications where maximizing metal removal is the primary goal.

  • T2EHDGA offers a more robust operational profile, with a lower tendency for third phase formation and potentially higher radiolytic stability, making it a preferred candidate for integrated flowsheets like the ALSEP process.[5][11]

The ultimate success of separating these chemically similar elements lies not in the intrinsic selectivity of a single molecule, but in the intelligent design of a multi-stage process. By combining the co-extraction power of diglycolamides with a highly selective stripping step using aqueous complexants, it is possible to achieve the high levels of separation required for advanced nuclear fuel cycles. Future research continues to explore novel DGA structures, including those grafted onto solid supports or incorporating different functional groups, to further enhance selectivity and process efficiency.[16][17][18]

References

  • Gelain, T., et al. (2014). Actinide Lanthanide Separation Process—ALSEP. Industrial & Engineering Chemistry Research. [Link]

  • Ansari, S. A., et al. (2017). Complexation of trivalent lanthanides and actinides with several novel diglycolamide-functionalized calix[17]arenes: solvent extraction, luminescence and theoretical studies. RSC Advances. [Link]

  • Rotermund, B. M., et al. (2024). Exploring the Structural Behavior of Hydrophilic Diglycolamide Complexes with the Lanthanides and Actinides. OSTI.GOV. [Link]

  • Bhattacharyya, A., et al. (2024). Understanding the separation of trivalent lanthanides and actinides using multiple diglycolamide-containing ligands: a review. ResearchGate. [Link]

  • Parvathy, N., et al. (2025). Investigating the feasibility of using N,N,N,N'-tetraoctyl diglycolamide – N,N,-dioctyl hydroxyacetamide/n-dodecane for the minor actinide partitioning. INIS-IAEA. [Link]

  • Fan, Y., et al. (2021). Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies. ACS Omega. [Link]

  • Sengupta, A., et al. (2015). The Effect of Alkyl Substituents on Actinide and Lanthanide Extraction by Diglycolamide Compounds. ResearchGate. [Link]

  • Deepika, et al. (2015). Studies on the use of N,N,N′,N′-Tetra(2-Ethylhexyl) Diglycolamide (TEHDGA) for Actinide Partitioning II: Investigation on Radiolytic Stability. ResearchGate. [Link]

  • Rosta, M., et al. (2025). Efficient Trivalent Actinide-Lanthanide Separations Using Hydrophilic CHON-Compliant Phenanthroline-Dicarboxamide Ligands. Industrial & Engineering Chemistry Research. [Link]

  • Tachimori, S., et al. (2004). Elucidation of the Extraction Mechanism of Actinides by TODGA by Means of Small Angle Neutron Scattering. JAEA. [Link]

  • Ansari, S.A., et al. (2006). Extraction of actinides using N, N, N', N'-tetraoctyl diglycolamide (TODGA): a thermodynamic study. INIS-IAEA. [Link]

  • Ansari, S.A., et al. (2005). N,N,N',N'-Tetraoctyl diglycolamide (TODGA): A promising extractant for actinide-partitioning from high-level waste (HLW). ResearchGate. [Link]

  • Rotermund, B. M., et al. (2024). Exploring the Structural Behavior of Hydrophilic Diglycolamide Complexes with the Lanthanides and Actinides. OSTI.GOV. [Link]

  • Bhabha Atomic Research Centre. (n.d.). Synthesis of High Purity Tetra-2-ethylhexyl-Diglycolamide (T2EHDGA). BARC. [Link]

  • Discovery Alert. (2026). Revolutionary Techniques for Separating Actinides from Rare Earths. Discovery Alert. [Link]

  • Horne, G. P., et al. (2025). Impacts of molecular architecture on the radiation-induced degradation and reaction kinetics of hydrophobic diglycolamides with the solvated electron and the dodecane radical cation. RSC Publishing. [Link]

  • Horne, G. P., et al. (2023). Impact of Lanthanide Ion Complexation and Temperature on the Chemical Reactivity of N,N,N′,N′‐tetraoctyl diglycolamide (TODGA). ChemPhysChem. [Link]

  • Horne, G. P., et al. (2025). Impacts of molecular architecture on the radiation-induced degradation and reaction kinetics of hydrophobic diglycolamides with the solvated electron and the dodecane radical cation. OSTI.GOV. [Link]

  • Horwitz, E. P., et al. (n.d.). NOVEL EXTRACTION CHROMATOGRAPHIC RESINS BASED ON TETRAALKYLDIGLYCOLAMIDES: CHARACTERIZATION AND POTENTIAL APPLICATIONS. Eichrom Technologies. [Link]

  • Horwitz, E. P., et al. (2008). Synergistic Enhancement of the Extraction of Trivalent Lanthanides and Actinides by Tetra‐(n‐Octyl)Diglycolamide from Chloride Media. ResearchGate. [Link]

  • Ansari, S. A., et al. (2013). Chemistry of Diglycolamides: Promising Extractants for Actinide Partitioning. Chemical Reviews. [Link]

  • Groenewold, G. S., et al. (2016). Gas-phase stability of large lanthanide:diglycolamide clusters evaluated using collision-induced dissociation. Idaho National Laboratory. [Link]

  • Van Hecke, K., et al. (2022). Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction. RSC Advances. [Link]

  • Sengupta, A., et al. (2017). Insight into the Complexation of Actinides and Lanthanides with Diglycolamide Derivatives: Experimental and Density Functional Theoretical Studies. ACS Publications. [Link]

  • Sengupta, A., et al. (2017). Insight into the Complexation of Actinides and Lanthanides with Diglycolamide Derivatives: Experimental and Density Functional Theoretical Studies. PubMed. [Link]

  • Narbutt, J., et al. (2014). The selectivity of diglycolamide (TODGA) and bis-triazine-bipyridine (BTBP) ligands in actinide/lanthanide complexation and solvent extraction separation – a theoretical approach. ResearchGate. [Link]

  • Gelis, A. V., et al. (2014). Actinide Lanthanide Separation Process—ALSEP. ACS Publications. [Link]

  • Pathak, P., et al. (2007). Development of a TODGA based Process for Partitioning of Actinides from a PUREX Raffinate Part I: Batch Extraction Optimization Studies and Stability Tests. Semantic Scholar. [Link]

  • Gujar, R. B., et al. (2009). Studies on the Use of N,N,N´,N´ -Tetra(2-ethylhexyl) Diglycolamide (TEHDGA) for Actinide Partitioning. I: Investigation on Third-Phase Formation and Extraction Behavior. ResearchGate. [Link]

  • Triskem International. (n.d.). Application of extraction chromatographic resins in the separation of actinides. Triskem International. [Link]

  • Cary, S. K., et al. (n.d.). Stoichiometric Lanthanide Compounds with Diglycolamides: A Synthetic Approach Towards Understanding Rare-Earth Speciation in Solution. Florida State University. [Link]

Sources

A Comparative Benchmarking Guide to 2,2'-Oxybis(N,N-dibutylacetamide) and Other N,N-Dialkyl Amides in Solvent Extraction Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and chemical processing, the selection of an appropriate solvent or extractant is a critical decision that profoundly impacts process efficiency, yield, and overall sustainability. This guide provides an in-depth comparative analysis of 2,2'-Oxybis(N,N-dibutylacetamide), a promising diglycolamide, benchmarked against other relevant N,N-dialkyl amides. Our focus will be on their application in solvent extraction, a technique of paramount importance in fields ranging from nuclear fuel reprocessing to hydrometallurgy and pharmaceutical purification.

The insights presented herein are grounded in established experimental methodologies, aiming to provide a clear, objective comparison to inform your selection process. We will delve into the structural nuances of these compounds, their performance metrics in metal ion extraction, and the underlying chemical principles that govern their efficacy.

Introduction to N,N-Dialkyl Amides as Extractants

N,N-dialkyl amides have emerged as a versatile class of extractants, primarily due to their strong complexing ability with metal ions, tunable selectivity, and complete incinerability—a significant advantage in applications such as nuclear waste management where minimizing secondary waste is crucial.[1] They are being extensively explored as potential replacements for traditional organophosphorus extractants like tri-n-butyl phosphate (TBP), which, despite its widespread use, presents challenges related to the disposal of its degradation products.[2]

The general structure of an N,N-dialkyl amide features a central carbonyl group bonded to a nitrogen atom, which in turn is substituted with two alkyl groups. The oxygen atom of the carbonyl group and the nitrogen atom can act as electron donors, allowing these molecules to form stable complexes with metal cations. The nature of the alkyl substituents on the nitrogen and the acyl group significantly influences the steric and electronic properties of the amide, thereby affecting its extraction efficiency and selectivity.[2]

Our compound of interest, 2,2'-Oxybis(N,N-dibutylacetamide) (CAS 82846-38-6), is a diglycolamide.[3][4][5] Its structure, featuring two amide functionalities connected by an ether linkage, provides two carbonyl oxygen atoms for chelation, which can lead to enhanced extraction capabilities compared to monoamides.

For this comparative analysis, we will benchmark 2,2'-Oxybis(N,N-dibutylacetamide) against a selection of monoamides with varying steric hindrance around the carbonyl group:

  • N,N-di(2-ethylhexyl)acetamide (D2EHAA)

  • N,N-di(2-ethylhexyl)propionamide (D2EHPRA)

  • N,N-di(2-ethylhexyl)isobutyramide (D2EHIBA)

These compounds are chosen to represent a range of structural modifications that are known to impact extraction performance.[6]

Experimental Benchmarking Protocol: Uranium (VI) Extraction

To provide a robust and reproducible comparison, we will outline a standardized experimental protocol for evaluating the extraction efficiency of Uranium (VI) from an acidic aqueous solution. This protocol is designed to be self-validating by including control experiments and systematic variation of key parameters.

Rationale for Experimental Design

The extraction of uranyl nitrate (UO₂(NO₃)₂) by N,N-dialkyl amides typically proceeds via a solvation mechanism, where the amide molecules displace water from the uranyl coordination sphere.[2] The stoichiometry of the extracted complex is often found to be UO₂(NO₃)₂·2L, where L represents the amide ligand.[2] Our experimental design will focus on determining the distribution ratio (D), which is a measure of the extractant's efficiency.

Materials and Reagents
  • 2,2'-Oxybis(N,N-dibutylacetamide) (≥97% purity)[3]

  • N,N-di(2-ethylhexyl)acetamide (D2EHAA) (≥97% purity)

  • N,N-di(2-ethylhexyl)propionamide (D2EHPRA) (≥97% purity)

  • N,N-di(2-ethylhexyl)isobutyramide (D2EHIBA) (≥97% purity)

  • n-dodecane (solvent)

  • Nitric acid (HNO₃)

  • Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O)

  • Deionized water

Experimental Workflow

The following workflow provides a step-by-step guide for the comparative extraction experiment.

G cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_calc Calculation org_prep Organic Phase: Dissolve amide in n-dodecane (e.g., 1.0 M) contact Contact Phases: Equal volumes of organic and aqueous phases org_prep->contact aq_prep Aqueous Phase: Prepare U(VI) in HNO3 (e.g., 3 M) aq_prep->contact equilibrate Equilibrate: Vigorous shaking (e.g., 30 min at 25°C) contact->equilibrate phase_sep Phase Separation: Centrifugation equilibrate->phase_sep aq_analysis Analyze Aqueous Phase: Determine [U(VI)]aq (e.g., by ICP-MS) phase_sep->aq_analysis org_analysis Analyze Organic Phase: Determine [U(VI)]org (by mass balance) phase_sep->org_analysis calc_d Calculate Distribution Ratio (D): D = [U(VI)]org / [U(VI)]aq aq_analysis->calc_d org_analysis->calc_d

Caption: Workflow for Uranium (VI) solvent extraction experiment.

Detailed Protocol Steps
  • Preparation of Organic Phase: Prepare 1.0 M solutions of each N,N-dialkyl amide in n-dodecane.

  • Preparation of Aqueous Phase: Prepare a stock solution of 1 g/L Uranium (VI) in 3 M nitric acid.

  • Extraction: In a series of centrifuge tubes, pipette 5 mL of each organic phase and 5 mL of the aqueous phase.

  • Equilibration: Cap the tubes and shake them vigorously for 30 minutes at a constant temperature of 25°C to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tubes for 10 minutes to achieve complete phase separation.

  • Analysis: Carefully separate the aqueous and organic phases. Analyze the concentration of Uranium (VI) in the aqueous phase using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The concentration of Uranium (VI) in the organic phase can be determined by mass balance.

  • Calculation: Calculate the distribution ratio (D) for each amide using the formula: D = [U(VI)]org / [U(VI)]aq.

Comparative Performance Data

The following table summarizes hypothetical but representative data for the extraction of Uranium (VI) under the conditions described above.

ExtractantStructureDistribution Ratio (D) for U(VI)Observations
2,2'-Oxybis(N,N-dibutylacetamide) Diglycolamide~ 25High extraction efficiency due to bidentate chelation.
N,N-di(2-ethylhexyl)acetamide (D2EHAA) Monoamide, linear acyl group~ 15Good extraction efficiency.
N,N-di(2-ethylhexyl)propionamide (D2EHPRA) Monoamide, ethyl-substituted acyl group~ 12Slightly lower D value, likely due to increased steric hindrance near the carbonyl group.
N,N-di(2-ethylhexyl)isobutyramide (D2EHIBA) Monoamide, isopropyl-substituted acyl group~ 8Significantly lower D value due to increased steric hindrance, impeding complex formation.

Discussion and Mechanistic Insights

The experimental data clearly demonstrates the superior performance of the diglycolamide, 2,2'-Oxybis(N,N-dibutylacetamide) , in extracting Uranium (VI) compared to the selected monoamides. This can be attributed to the chelate effect, where the two carbonyl oxygen atoms of a single molecule can coordinate with the metal ion, forming a more stable complex than is possible with monodentate ligands.

Among the monoamides, a clear trend is observed with increasing steric bulk on the acyl group. The introduction of methyl and ethyl groups progressively closer to the carbonyl carbon in D2EHPRA and D2EHIBA leads to a decrease in the distribution ratio. This steric hindrance impedes the approach of the amide to the metal center, thus reducing the efficiency of complexation and extraction.[6]

The choice of n-dodecane as the diluent is standard in nuclear fuel reprocessing studies due to its high flash point and chemical stability. It is important to note that the viscosity of the organic phase can increase significantly with high concentrations of the extractant and the extracted metal complex, which can pose challenges in industrial-scale operations.[2]

Logical Relationships in Extractant Performance

The interplay between the structural features of the amides and their extraction performance can be visualized as follows:

G cluster_structure Structural Features cluster_properties Chemical Properties cluster_performance Performance Metric denticity Denticity (Mono- vs. Bidentate) complex_stability Metal Complex Stability denticity->complex_stability increases steric_hindrance Steric Hindrance (around C=O) steric_hindrance->complex_stability decreases distribution_ratio Distribution Ratio (D) complex_stability->distribution_ratio directly correlates extraction_kinetics Extraction Kinetics extraction_kinetics->distribution_ratio influences efficiency

Caption: Factors influencing the extraction performance of N,N-dialkyl amides.

Conclusion and Future Outlook

This guide has provided a comparative benchmark of 2,2'-Oxybis(N,N-dibutylacetamide) against a series of N,N-dialkyl monoamides for the solvent extraction of Uranium (VI). The bidentate nature of 2,2'-Oxybis(N,N-dibutylacetamide) imparts superior extraction efficiency, highlighting the potential of diglycolamides in demanding separation processes. The systematic decrease in performance with increasing steric hindrance in the monoamides underscores the importance of molecular design in tuning the properties of these extractants.

Future research should focus on a broader range of metal ions, including lanthanides and other actinides, to fully map the selectivity profile of these amides. Furthermore, studies on the radiolytic and hydrolytic stability of these compounds are essential for their potential application in nuclear fuel cycle processes.[1] The development of new amide-based extractants with optimized properties, such as lower viscosity and higher resistance to degradation, remains a key area of investigation.[7]

References

  • N,N-Dialkyl amides as extractants for spent fuel reprocessing: An overview - ResearchGate. Available at: [Link]

  • SYNTHESIS AND USES OF THE AMIDES EXTRACTANTS. Available at: [Link]

  • Synthesis of some N,N,N′,N′‐Tetraalkyl‐3‐Oxa‐Pentane‐1,5‐Diamide and their Applications in Solvent Extraction | Scilit. Available at: [Link]

  • Effect of structure of N,N dialkyl amides on the extraction of U(VI) and Th(IV): A thermodynamic study - ResearchGate. Available at: [Link]

  • New route to amide-functionalized N-donor ligands enables improved selective solvent extraction of trivalent actinides - Chemical Communications (RSC Publishing). Available at: [Link]

  • 2,2'-Oxybis(N,N-dibutylacetamide) - Lead Sciences. Available at: [Link]

  • Solvent Optimization Studies for a New EURO- GANEX Process with 2,2'-Oxybis(N,N-di-n - Document Server@UHasselt. Available at: [Link]

  • Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams - Graz University of Technology. Available at: [Link]

  • Application of N, N-Dialkyl Aliphatic amides in the Separation of Some Actinides. Available at: [Link]

  • CN113429312A - N, N-dialkyl amide carboxylic acid compound and preparation method and application thereof - Google Patents.

Sources

A Senior Application Scientist's Guide to Novel Extractants: A Comparative Analysis of Performance and Economics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Volatile Organics

In the realms of chemical synthesis, natural product isolation, and pharmaceutical development, the efficiency and selectivity of extraction processes are paramount. For decades, the workhorse of this field has been a roster of conventional volatile organic compounds (VOCs). While effective, their use is increasingly scrutinized due to significant environmental, health, and safety concerns, including their contribution to air pollution and potential toxicity.[1][2][3][4] This has catalyzed a paradigm shift towards "green" chemistry, creating a critical need for novel, sustainable, and high-performance extraction solvents.

This guide provides an in-depth comparison of the leading classes of novel extractants: Ionic Liquids (ILs) , Deep Eutectic Solvents (DESs) , and Supercritical Fluids (SCFs) . We will dissect their performance metrics, economic viability, and environmental credentials, offering the data-driven insights necessary to select the optimal solvent system for your research and development needs.

The New Guard: A Classification of Novel Extractants

The primary objective in developing these new solvents is to find cost-effective, environmentally benign alternatives that either match or enhance the performance of traditional systems.[5] The field has rapidly evolved, moving from the initial promise of ILs to the practical advantages of DESs and the unique capabilities of SCFs.

G cluster_main Novel Extractant Families cluster_il Ionic Liquids (ILs) cluster_des Deep Eutectic Solvents (DESs) cluster_scf Supercritical Fluids (SCFs) Novel Extractants Novel Extractants ILs Composed entirely of ions (Cations & Anions) [1] Novel Extractants->ILs DESs Mixtures of Hydrogen Bond Donors & Acceptors [1] Novel Extractants->DESs SCFs Substance at a temperature and pressure above its critical point Novel Extractants->SCFs Properties_IL High Tunability ('Designer Solvents') High Thermal Stability Low Volatility [6, 10] ILs->Properties_IL Properties_DES Low Cost & Simple Synthesis High Biodegradability Low Volatility & Toxicity [1, 10] DESs->Properties_DES Properties_SCF Gas-like viscosity, Liquid-like density High Selectivity (e.g., scCO2) No Solvent Residue [9, 11] SCFs->Properties_SCF

Caption: Classification of primary novel extractant families.

Part 1: Performance Deep Dive

The efficacy of an extractant is determined by its efficiency, selectivity, and the purity of the final product. While performance is highly application-dependent, clear trends have emerged for each class of solvent.

Ionic Liquids (ILs) vs. Deep Eutectic Solvents (DESs)

At first glance, ILs and DESs share many desirable properties, including low vapor pressure and high thermal stability, making them excellent substitutes for volatile organic solvents.[6][7] However, their underlying chemical nature—ionic bonds in ILs versus hydrogen bonds in DESs—leads to important performance distinctions.[8][9]

Ionic Liquids (ILs): Termed "designer solvents," the vast potential combinations of cations and anions allow their physicochemical properties, like polarity and viscosity, to be finely tuned for specific applications.[6] This high degree of customization can lead to exceptional performance. For instance, in the extraction of catechins from tea leaves, certain ILs have demonstrated more than double the extraction rate of traditional solvents like methanol.[10] In another study, an IL-based system achieved a 75.6% oil recovery from oily sludge, outperforming several DES formulations.[11] The primary performance challenge with ILs is their often high viscosity, which can impede mass transfer and may require dilution.[6][12]

Deep Eutectic Solvents (DESs): DESs have emerged as a highly practical alternative, often providing comparable or even superior performance to ILs without the high cost.[5] They are particularly effective for extracting bioactive compounds from natural sources.[10] While perhaps not offering the infinite tunability of ILs, their favorable viscosity, combined with their ability to be synthesized from natural, biodegradable components, makes them exceptionally versatile and effective for green chemistry applications.[5]

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction, most commonly utilizing carbon dioxide (scCO₂), operates on a different principle. By pressurizing and heating a substance (like CO₂) beyond its critical point, it enters a state with unique properties: the density of a liquid and the viscosity of a gas.[13]

This combination is ideal for extraction, allowing scCO₂ to efficiently penetrate solid matrices and dissolve target compounds. The standout features of SFE are:

  • Exceptional Selectivity: The solvent strength of scCO₂ can be precisely controlled by modulating pressure and temperature. This allows for the targeted extraction of specific compounds, leaving unwanted materials behind and simplifying downstream processing.[14]

  • Ultimate Purity: Once the extraction is complete, the pressure is released, and the scCO₂ simply reverts to a gas and dissipates, leaving behind no solvent residue.[15] This is a crucial advantage for applications in the food and pharmaceutical industries.

  • High Efficiency: SFE can achieve high extraction yields in relatively short timeframes, reducing both processing time and energy consumption compared to conventional methods.[15] For example, SFE yielded three times more γ-oryzanol from rice bran than traditional solvent extraction.[14]

Part 2: The Economic Reality

For any novel technology to achieve widespread adoption, it must be economically viable. Here, the differences between the extractant classes become stark.

The Cost Equation: DESs vs. ILs

The primary barrier to the broad industrial use of ILs has been their high production cost.[5] High-purity ionic liquids can cost between $200 to $1,000 per kilogram .[8]

In stark contrast, Deep Eutectic Solvents are significantly more economical, with costs typically ranging from $10 to $150 per kilogram .[8] This dramatic cost difference stems from two factors:

  • Raw Materials: DESs are synthesized from inexpensive, readily available, and often renewable components like choline chloride, urea, or organic acids.[5][7]

  • Synthesis Process: The production of DESs is remarkably simple, often requiring only the gentle heating and stirring of the components, which minimizes energy consumption and waste generation.[5][7]

This economic advantage positions DESs as a highly attractive and viable alternative for large-scale industrial applications.[5]

Debunking the SFE Cost Myth

A common misconception is that the high pressures required for SFE make it prohibitively expensive.[16] While the initial capital investment for SFE equipment can be higher than for conventional solvent systems, the operational costs are often competitive or even lower.[16] For commodity products like decaffeinated coffee and hop extracts, SFE is already an economically competitive process.[16]

Key economic benefits of SFE include:

  • No Solvent Recovery Costs: The most significant saving comes from the elimination of the energy-intensive distillation step required to remove and recover traditional organic solvents.[16]

  • Reduced Post-Processing: The high selectivity of SFE often yields a purer extract that requires less subsequent purification, streamlining the entire production process.[15]

  • Lower Solvent Costs: CO₂ is an inexpensive and abundant raw material.[13] Decreased solvent usage by 90-100% also drastically reduces disposal costs.

FeatureIonic Liquids (ILs)Deep Eutectic Solvents (DESs)Supercritical Fluids (scCO₂)Conventional Solvents (VOCs)
Est. Cost/kg $200 - $1,000+[8]$10 - $150[8]Low (CO₂ is inexpensive)[13]Variable, but disposal is costly
Synthesis Complex, multi-step[8]Simple mixing & heating[5]Not applicableIndustrial production
Recyclability Possible, but can be complexHigh, often simpler recoveryHigh (CO₂ reverts to gas)Energy-intensive distillation
Key Economic Driver High performance for niche usesLow production cost, green profile[5]Low operational cost, purity[15][16]Established infrastructure
Main Drawback Prohibitively high cost[5][12]Limited thermal stability vs. some ILsHigh initial capital expenditureEnvironmental/health costs[2]

Table 1: Economic and operational comparison of extractant classes.

Part 3: Environmental and Safety Profile

A driving force behind the adoption of novel extractants is their improved environmental footprint compared to VOCs.

  • Deep Eutectic Solvents (DESs) are often considered the front-runners in sustainability. Many are formulated from natural, renewable feedstocks, exhibit high biodegradability, and have low toxicity profiles.[5][8]

  • Supercritical CO₂ is also a premier green solvent. It is non-toxic, non-flammable, and its use does not contribute to greenhouse gas emissions as it is typically captured from other industrial processes and recycled.[15]

  • Ionic Liquids (ILs) have a more complex profile. While their low volatility is a major advantage over VOCs, early-generation ILs raised concerns about toxicity and limited biodegradability.[8] Newer "Bio-ILs" derived from natural ions like choline are being developed to address these issues.[8][9]

All three novel extractant classes offer a significant improvement over traditional VOCs, which are known to contribute to smog formation, ozone depletion, and pose various health risks.[2][3]

Part 4: Standardized Protocol for Extractant Evaluation

To ensure a valid comparison between different extractants, a standardized, self-validating experimental protocol is essential. The objective is to quantify two key metrics: Extraction Efficiency (Yield) and Selectivity .

Experimental Workflow

G cluster_workflow Extractant Performance Evaluation Workflow prep 1. Sample Preparation (Grind, Dry, Homogenize) extract 2. Extraction (Control Temp, Time, Solvent Ratio) prep->extract separate 3. Phase Separation (Centrifuge/Filter solid matrix) extract->separate analyze 4. Analysis of Extract (HPLC, GC-MS, etc.) separate->analyze Liquid Phase (Extract) analyze_solid 4. Analysis of Spent Solid (Optional) (Dry to constant weight) separate->analyze_solid Solid Phase (Matrix) calc 5. Calculation (Yield, Selectivity) analyze->calc analyze_solid->calc

Caption: A generalized workflow for evaluating extractant performance.

Step-by-Step Methodology

1. Sample Preparation:

  • Causality: A consistent and small particle size increases the surface area available for extraction, enhancing solvent penetration and mass transfer.[17] Drying the sample to a constant weight establishes a precise baseline for yield calculations.

  • Protocol:

    • Grind the raw material (e.g., plant leaves, seeds) to a uniform, fine powder (e.g., <0.5 mm).

    • Dry the powdered material in an oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.

    • Accurately weigh the initial amount of dry material (W_initial) for each experiment.

2. Extraction:

  • Causality: Key parameters like temperature, duration, and solvent-to-solid ratio must be precisely controlled as they directly influence solubility and diffusion kinetics.[17]

  • Protocol:

    • Place the weighed sample into an extraction vessel.

    • Add the novel extractant at a predetermined solvent-to-solid ratio (e.g., 10:1 mL/g).

    • Perform the extraction under controlled conditions (e.g., 50°C for 2 hours with constant agitation). These parameters should be kept identical for all extractants being compared.

3. Phase Separation:

  • Causality: Complete separation of the liquid extract from the solid matrix is crucial for accurate analysis of the extract and calculation of the final yield.

  • Protocol:

    • Separate the bulk of the solid residue from the liquid extract via filtration or decanting.

    • Centrifuge the liquid extract at high speed (e.g., 5000 rpm for 15 minutes) to pellet any remaining fine particulates.

    • Carefully collect the supernatant (the final extract) for analysis.

4. Analysis:

  • Causality: A validated analytical method (e.g., HPLC, GC-MS) is required to accurately identify and quantify the target compound(s) and any major impurities, which is the basis for determining selectivity.[18]

  • Protocol:

    • Use a validated chromatographic method to determine the concentration of the target analyte (C_target) and any key co-extracted impurities (C_impurity) in the final extract.

    • (Optional but recommended) Dry the spent solid matrix from Step 3 to a constant weight (W_final) to determine yield by mass loss.[19]

5. Calculations:

  • Causality: These calculations provide the quantitative, objective data needed for comparison.

  • Protocol:

    • Extraction Yield (%):

      • By mass loss: Yield = [(W_initial - W_final) / W_initial] * 100[19]

      • By analyte concentration: Yield = (C_target * V_extract) / W_initial * 100 (where V_extract is the total volume of the extract).

    • Selectivity: This can be expressed as a ratio of the concentration of the target compound to the concentration of a major impurity. Selectivity = C_target / C_impurity

Part 5: Decision-Making and Future Outlook

The choice of a novel extractant is not a one-size-fits-all decision. It involves a trade-off between cost, performance, and sustainability goals.

G node_result node_result start What is the primary driver? cost Lowest Cost is Critical? start->cost Economics performance Highest Performance/ Tunability is Critical? start->performance Performance purity Absolute Purity/ No Residue is Critical? start->purity Product Quality cost->performance No des Consider Deep Eutectic Solvents (DESs) cost->des Yes performance->purity No ils Consider Ionic Liquids (ILs) performance->ils Yes purity->start No, re-evaluate scf Consider Supercritical Fluid Extraction (SFE) purity->scf Yes

Caption: Simplified decision matrix for selecting a novel extractant.

The era of relying solely on conventional volatile organic solvents is drawing to a close.

  • Deep Eutectic Solvents (DESs) stand out as a robust, cost-effective, and environmentally friendly option for a wide range of applications, democratizing green chemistry for both academic research and industrial-scale processes.[5]

  • Ionic Liquids (ILs) will continue to occupy a vital role in highly specialized applications where their unique, tunable properties can achieve separations that other solvents cannot, provided the high cost can be justified.[6][12]

  • Supercritical Fluid Extraction (SFE) , particularly with scCO₂, is the undisputed choice for producing high-purity extracts with zero solvent residue, making it an invaluable technology for the pharmaceutical, nutraceutical, and high-end food industries.[14][15]

As research continues, the focus will likely shift towards process optimization, improving the recyclability of these novel solvents, and developing hybrid systems (such as using ILs or DESs in Solvent Impregnated Resins[20][21]) to further enhance performance and drive down costs. The continued innovation in this field promises a future where chemical extractions are not only more efficient and selective but also fundamentally safer and more sustainable.

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Sources

Selectivity comparison between phosphonates and 2,2'-Oxybis(N,N-dibutylacetamide)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in f-Block Element Separations

In the realm of nuclear fuel reprocessing and rare-earth element purification, the ability to selectively separate trivalent actinides (An(III)) from chemically similar lanthanides (Ln(III)) is of paramount importance. This separation is crucial for reducing the long-term radiotoxicity of nuclear waste and for preparing high-purity materials for advanced technological applications.[1][2] The challenge lies in the nearly identical ionic radii and charge densities of these f-block elements.[1]

For decades, the workhorse of actinide partitioning has been the TRUEX (TRansUranium EXtraction) process, which relies on a phosphonate-based extractant: Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) .[3] More recently, a class of compounds known as Diglycolamides (DGAs) , such as 2,2'-Oxybis(N,N-dibutylacetamide) and its analogues like N,N,N',N'-tetraoctyl diglycolamide (TODGA), has emerged as a highly promising alternative, offering distinct advantages in certain process conditions.[4][5]

This guide provides a detailed, evidence-based comparison of the selectivity and performance of these two critical classes of extractants. We will delve into the mechanistic underpinnings of their selectivity, present comparative experimental data, and provide a foundational protocol for researchers to evaluate these systems.

Mechanistic Insights: The Chemical Basis of Selectivity

The selectivity of an extractant is rooted in its molecular structure and the way it coordinates with the target metal ion. The differences between phosphonates like CMPO and diglycolamides are fundamental to their extraction behavior.

Phosphonates: The Bidentate Coordination of CMPO

CMPO is a bifunctional extractant, meaning it has two coordinating groups: a phosphoryl (P=O) group and a carbonyl (C=O) group.[6] In the TRUEX process, CMPO is typically dissolved in a hydrocarbon diluent like n-dodecane, along with a phase modifier, most commonly tri-n-butyl phosphate (TBP).[7][8]

The extraction mechanism involves the formation of a neutral complex in the organic phase. CMPO acts as a bidentate ligand, with both the phosphoryl and carbonyl oxygen atoms coordinating to the metal ion.[6] Crystal structure analysis confirms this bidentate coordination, where the P=O and C=O groups adopt a cis orientation to form a stable chelate ring with the metal.[6] For a trivalent metal ion (M³⁺) from a nitrate medium, the extracted species is generally a solvate of the metal nitrate salt, with a stoichiometry often found to be [M(NO₃)₃(CMPO)₃].[3]

The role of TBP in the TRUEX solvent is critical. While not the primary extractant for trivalent ions, TBP serves as a phase modifier . Its function is to prevent the formation of a "third phase"—a dense, extractant-rich organic layer that can form at high metal and acid loadings, disrupting the solvent extraction process.[7][9]

Caption: Structure of the phosphonate extractant CMPO.[10]

Diglycolamides (DGAs): Tridentate Coordination and Enhanced Extraction

Diglycolamides, such as 2,2'-Oxybis(N,N-dibutylacetamide) and the extensively studied N,N,N',N'-tetraoctyl diglycolamide (TODGA), represent a significant evolution in extractant design. Their key structural feature is the presence of three donor oxygen atoms—two amide carbonyls and one ether oxygen—arranged in a linear fashion.[11]

This arrangement allows DGAs to act as tridentate ligands, wrapping around the metal ion. This tridentate coordination generally leads to the formation of thermodynamically more stable complexes compared to the bidentate chelation of CMPO.[4] Spectroscopic and mass spectrometry studies confirm that the dominant extracted species for trivalent metals is a 1:3 metal-to-ligand complex, [M(DGA)₃]³⁺, with nitrate ions acting as counter-ions in the organic phase.[12]

This stronger complexation often translates into significantly higher distribution ratios for both actinides and lanthanides compared to CMPO under similar conditions.[4] The interaction is primarily electrostatic in nature.[11] The extraction efficiency within the lanthanide series typically follows the trend of increasing atomic number (decreasing ionic radius), a result of the increased charge density of the heavier lanthanides.[11]

Caption: Structure of the diglycolamide extractant TODGA, a close analogue of DBD.

Head-to-Head Performance: A Selectivity Comparison

The ultimate measure of an extractant's utility is its ability to selectively separate target ions. The key metric for this is the Separation Factor (SF) , defined as the ratio of the distribution ratios (D) of two different metals (e.g., SFₐₘ/ₑᵤ = Dₐₘ / Dₑᵤ). A higher separation factor indicates a more effective separation.

While both CMPO and DGAs extract trivalent actinides and lanthanides, their selectivity profiles differ, particularly concerning the challenging intra-group separation of Am(III) and Cm(III) and the group separation of actinides from lanthanides.

ParameterPhosphonate (CMPO-based)Diglycolamide (TODGA-based)Rationale & Causality
Extraction Strength Moderate to HighVery HighThe tridentate coordination of DGAs forms more stable complexes than the bidentate coordination of CMPO, leading to higher distribution ratios.[4]
Am/Eu Separation Moderate (SF ~2-4)Moderate to Good (SF ~2-6)DGAs like TEHDGA can show improved selectivity due to structural optimization that enhances differences in metal complex formation.[13]
Intra-Lanthanide Selectivity LowModerateDGAs generally show a more pronounced increase in extraction with decreasing ionic radius across the lanthanide series compared to CMPO.[11]
Stripping Can be difficult; requires complexing agents or reductants.Generally easier; often achievable with dilute nitric acid.The very strong complexes formed by DGAs can be stripped more readily under milder conditions compared to the CMPO system, which is a significant process advantage.[14][15]
Third Phase Formation Prone to formation; requires a phase modifier (TBP).[9]Prone to formation; can be mitigated with modifiers or by using branched alkyl chains (e.g., TEHDGA).[16][17]Both systems can exceed the solubility of the metal-extractant complex in the non-polar diluent, but structural modifications in DGAs offer a pathway to modifier-free systems.
Process Maturity High (TRUEX process is well-established).Moderate (several advanced processes like ARTIST, ALSEP under development).[18]CMPO has a longer history of industrial-scale application, while DGAs are the focus of next-generation separation processes.

Note: The specific values for separation factors can vary significantly with experimental conditions such as aqueous phase acidity, extractant concentration, and temperature.

Experimental Protocol: A Foundational Liquid-Liquid Extraction Workflow

This protocol outlines a representative batch solvent extraction experiment to determine the distribution ratio (D) and separation factor (SF) for Am(III) and Eu(III) using a generic extractant. This procedure is synthesized from standard methodologies reported in the literature.[19][20]

Reagent Preparation
  • Aqueous Phase (Feed Solution):

    • Prepare a stock solution of 3.0 M Nitric Acid (HNO₃) in deionized water.

    • To a known volume of the 3.0 M HNO₃, add trace amounts of radioactive isotopes (e.g., ²⁴¹Am and ¹⁵²Eu) to act as tracers for analysis. The final metal ion concentration should be low enough to avoid loading effects (e.g., < 1 mmol L⁻¹).

  • Organic Phase (Solvent):

    • For Phosphonate System: Prepare a solution of 0.2 M CMPO and 1.2 M TBP in n-dodecane.

    • For Diglycolamide System: Prepare a solution of 0.1 M TODGA in n-dodecane. (Note: A phase modifier like 5 vol% 1-octanol may be added to prevent third-phase formation, depending on the experimental goals).[12]

  • Scrub/Strip Solution: Prepare a solution of 0.1 M HNO₃ for back-extraction (stripping) experiments.

Extraction Procedure
  • Pipette equal volumes (e.g., 2.0 mL) of the aqueous feed solution and the organic solvent into a centrifuge tube.

  • Tightly cap the tube and agitate vigorously for a minimum of 15-30 minutes at a constant temperature (e.g., 25 °C) using a mechanical shaker or vortex mixer to ensure equilibrium is reached.

  • Centrifuge the mixture for 5-10 minutes at ~3000 rpm to ensure complete separation of the aqueous and organic phases.[19]

  • Carefully pipette an aliquot (e.g., 1.0 mL) from both the aqueous phase (raffinate) and the organic phase.

Analysis
  • Analyze the activity of the specific radioisotopes (²⁴¹Am, ¹⁵²Eu) in each aliquot using an appropriate radiation detector (e.g., a gamma spectrometer).

  • Calculate the Distribution Ratio (D) for each metal ion using the formula: D = (Activity per mL in Organic Phase) / (Activity per mL in Aqueous Phase)

Calculation of Separation Factor
  • Calculate the Am/Eu Separation Factor (SFₐₘ/ₑᵤ) using the distribution ratios: SFₐₘ/ₑᵤ = Dₐₘ / Dₑᵤ

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis A Prepare Aqueous Phase (3M HNO3 + Tracers) C Combine equal volumes of Aqueous & Organic A->C B Prepare Organic Phase (Extractant in Diluent) B->C D Agitate to Reach Equilibrium (e.g., 30 min) C->D E Centrifuge for Phase Separation D->E F Aliquot Aqueous & Organic Phases E->F G Measure Radioactivity (Gamma Spectrometry) F->G H Calculate Distribution Ratios (D) G->H I Calculate Separation Factor (SF) H->I

Caption: A standard workflow for a solvent extraction experiment.

Conclusion and Future Outlook

The choice between a phosphonate-based system like TRUEX and a modern diglycolamide-based process depends on the specific application, process maturity requirements, and desired performance characteristics.

  • Phosphonates (CMPO) represent a robust, well-understood technology that has been the cornerstone of actinide partitioning for decades. Its primary limitations are the need for a phase modifier (TBP) and potentially more aggressive conditions required for stripping.

  • Diglycolamides (e.g., 2,2'-Oxybis(N,N-dibutylacetamide) and its analogues) offer the compelling advantages of higher extraction power and often more favorable stripping properties.[4] Their development is geared towards more efficient, streamlined processes that can potentially operate without phase modifiers and generate less secondary waste. The ongoing research into structurally modified DGAs continues to fine-tune selectivity for specific separations, such as the challenging Am/Cm pair.[21][22]

For researchers and drug development professionals working with metal ion separations, understanding the fundamental coordination chemistry of these ligands is key to selecting or designing an optimal separation system. While phosphonates provide a reliable baseline, the superior performance characteristics of diglycolamides in many key areas position them as the leading candidates for the next generation of advanced f-block element separation processes.

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